molecular formula C9H10ClNO3 B1353266 2-Chloro-6-morpholino-4H-pyran-4-one CAS No. 119671-47-5

2-Chloro-6-morpholino-4H-pyran-4-one

Cat. No.: B1353266
CAS No.: 119671-47-5
M. Wt: 215.63 g/mol
InChI Key: QGZKNCBYDQXMQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-morpholino-4H-pyran-4-one is a useful research compound. Its molecular formula is C9H10ClNO3 and its molecular weight is 215.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-morpholin-4-ylpyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c10-8-5-7(12)6-9(14-8)11-1-3-13-4-2-11/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZKNCBYDQXMQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=O)C=C(O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424999
Record name 4H-Pyran-4-one, 2-chloro-6-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119671-47-5
Record name 4H-Pyran-4-one, 2-chloro-6-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-morpholinopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-6-morpholino-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and extrapolated chemical properties of 2-Chloro-6-morpholino-4H-pyran-4-one. Due to the limited availability of direct experimental data for this specific compound, this guide combines reported data with well-established principles of organic chemistry and spectral analysis of analogous structures to present a thorough profile. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

Chemical Properties

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry. Its core structure consists of a 4H-pyran-4-one ring substituted with a chloro group at the 2-position and a morpholino group at the 6-position. The presence of both an electron-withdrawing chloro group and an electron-donating morpholino group is expected to influence the molecule's reactivity and biological activity.

Table 1: Summary of Chemical Properties

PropertyValueSource/Method
Molecular Formula C₉H₁₀ClNO₃Calculated
Molecular Weight 215.63 g/mol Calculated.[1][2][3][4]
CAS Number 119671-47-5Reported.[3][5]
Appearance Solid (Predicted)General observation for similar compounds
Melting Point Not reported-
Boiling Point Not reported-
Solubility Predicted to be soluble in polar organic solvents.[3]Inferred from the presence of the morpholine moiety.[3]

Synthesis and Experimental Protocols

A likely precursor for this synthesis is 6-morpholino-4-oxo-4H-pyran-2-carboxylic acid or a related derivative. The general strategy would involve the formation of the pyranone ring, followed by chlorination at the 2-position.

Proposed Synthetic Pathway:

Synthetic Pathway cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product A 3-Morpholino-3-oxopropanoic acid C 6-Morpholino-4-oxo-4H-pyran-2-carboxylic acid derivative A->C Cyclization B Phosgene or equivalent B->C D This compound C->D Chlorination

Caption: A plausible synthetic route to this compound.

General Experimental Protocol (Hypothetical):

Step 1: Synthesis of a 6-morpholino-4H-pyran-4-one precursor

A potential starting point is the cyclization of a derivative of 3-morpholinoglutaconic acid with a reagent like phosgene or a phosgene equivalent. This type of reaction typically forms the pyran-4-one ring system.

  • Reaction: A solution of the appropriate 3-morpholinoglutaconic acid derivative in a suitable inert solvent (e.g., toluene, dichloromethane) would be treated with a chlorinating/cyclizing agent (e.g., oxalyl chloride, thionyl chloride) at a controlled temperature, often with a catalytic amount of a base (e.g., pyridine, triethylamine).

  • Work-up: The reaction mixture would be quenched, and the product extracted into an organic solvent. The organic layer would then be washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product would likely be purified by column chromatography on silica gel or by recrystallization.

Step 2: Chlorination of the 6-morpholino-4H-pyran-4-one precursor

The precursor from Step 1 would then be chlorinated at the 2-position.

  • Reaction: The 6-morpholino-4H-pyran-4-one precursor would be dissolved in a suitable solvent and treated with a chlorinating agent (e.g., phosphorus oxychloride, sulfuryl chloride). The reaction might require elevated temperatures to proceed.

  • Work-up: After completion, the reaction would be carefully quenched with water or ice. The product would then be extracted, and the organic layer washed and dried.

  • Purification: The final product, this compound, would be purified by column chromatography or recrystallization to yield the pure compound.

Spectral Data (Predicted)

Direct experimental spectral data for this compound are limited. The following predictions are based on the analysis of its structure and comparison with data from similar compounds.

Table 2: Predicted Spectral Data

TechniquePredicted Key Signals
¹H NMR - Two doublets in the olefinic region (around 5.5-6.5 ppm) for the pyranone ring protons. - Two multiplets (triplets) in the range of 3.5-4.0 ppm for the morpholine protons adjacent to the oxygen and nitrogen atoms.
¹³C NMR - A signal for the carbonyl carbon (C4) in the downfield region (around 170-180 ppm). - Signals for the olefinic carbons of the pyranone ring (C3, C5) between 90-120 ppm. - Signals for the substituted carbons of the pyranone ring (C2, C6) in the range of 150-165 ppm. - Signals for the morpholine carbons around 45-50 ppm (adjacent to N) and 65-70 ppm (adjacent to O).
Mass Spec (EI) - A molecular ion peak (M⁺) at m/z 215 and an M+2 peak at m/z 217 with an approximate ratio of 3:1, characteristic of a monochlorinated compound. - Fragmentation patterns would likely involve the loss of CO, Cl, and fragmentation of the morpholine ring.
FTIR (cm⁻¹) - A strong absorption band for the C=O stretch of the pyranone ring around 1650-1680 cm⁻¹. - C=C stretching vibrations for the pyranone ring in the 1550-1650 cm⁻¹ region. - C-O-C stretching bands for the pyran and morpholine rings.

Reactivity and Potential Biological Activity

The reactivity of this compound is dictated by its functional groups. The chlorine atom at the 2-position is a good leaving group, making this position susceptible to nucleophilic substitution reactions. The electron-rich morpholino group at the 6-position can influence the electron density of the pyranone ring. The carbonyl group can undergo typical reactions of ketones.

Potential Biological Activity:

Derivatives of 4H-pyran-4-one are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][6][7] Notably, compounds containing the 2-morpholino-4H-pyran-4-one scaffold have been identified as potent inhibitors of DNA-dependent protein kinase (DNA-PK).[8] DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, which is a major mechanism for the repair of DNA double-strand breaks. Inhibition of DNA-PK can sensitize cancer cells to radiation and certain chemotherapeutic agents.

Proposed Signaling Pathway Involvement:

Given the structural similarity to known DNA-PK inhibitors, it is plausible that this compound could act as an inhibitor of the PI3K-related kinase (PIKK) family, to which DNA-PK belongs.[8]

DNA_PK_Inhibition_Pathway cluster_0 Cellular Stress cluster_1 DNA Repair Pathway (NHEJ) cluster_2 Inhibitory Action DNA_Damage DNA Double-Strand Break Ku70_80 Ku70/80 Complex DNA_Damage->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits & activates Artemis Artemis DNA_PKcs->Artemis phosphorylates Ligase_IV DNA Ligase IV / XRCC4 Artemis->Ligase_IV processes ends for Repair DNA Repair Ligase_IV->Repair Inhibitor 2-Chloro-6-morpholino- 4H-pyran-4-one Inhibitor->DNA_PKcs inhibits

References

2-Chloro-6-morpholino-4H-pyran-4-one molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Chloro-6-morpholino-4H-pyran-4-one, a heterocyclic organic compound of significant interest in medicinal chemistry. This guide covers its molecular structure, physicochemical and spectroscopic properties, a representative synthetic protocol, and its role as a potential modulator of critical cellular signaling pathways.

Molecular Identity and Structure

This compound is characterized by a 4H-pyran-4-one core, which is a six-membered heterocyclic ring containing one oxygen atom and a ketone group. This core is substituted at the 2-position with a chlorine atom and at the 6-position with a morpholine ring.

  • IUPAC Name: 2-chloro-6-(morpholin-4-yl)-4H-pyran-4-one[1]

  • Synonyms: 2-Chloro-6-morpholinopyran-4-one, 2-Chloro-6-(4-morpholinyl)-4H-pyran-4-one[1]

  • CAS Number: 119671-47-5[1]

The molecular structure is depicted below:

(Chemical structure representation)

Quantitative Data

The key physicochemical and spectroscopic properties of the molecule are summarized for reference.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₉H₁₀ClNO₃[1]
Molecular Weight215.63 g/mol [1]
Physical FormSolid[1]
PurityTypically >95%[1]
Spectroscopic Data (Predicted)
NucleusEnvironmentExpected Chemical Shift (δ, ppm)
¹³CC=O (Ketone on pyranone ring)170 - 190
¹³CC-Cl (Olefinic)145 - 160
¹³CC-N (Olefinic, attached to Morpholine)150 - 165
¹³CC=C (Olefinic CH)95 - 115
¹³CC-N (Morpholine)45 - 55
¹³CC-O (Morpholine)65 - 75
¹HC=C-H (Pyranone ring)5.5 - 6.5
¹HC-H ₂-N (Morpholine)3.4 - 3.8
¹HC-H ₂-O (Morpholine)3.6 - 4.0

Note: Actual shifts are dependent on solvent and experimental conditions.

Experimental Protocols

A specific, published protocol for the synthesis of this compound is not available. However, a representative synthesis can be proposed based on established methods for creating substituted 4H-pyran-4-ones. The following protocol describes a plausible multi-step synthesis.

Representative Synthesis Protocol

Objective: To synthesize this compound.

Principle: This protocol is based on the synthesis of a dichlorinated pyranone precursor followed by nucleophilic substitution with morpholine.

Step 1: Synthesis of 2,6-Dichloro-4H-pyran-4-one

  • Reaction Setup: To a stirred solution of chelidonic acid (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents), add phosphorus pentachloride (PCl₅, 2.5 equivalents) portion-wise. The reaction is exothermic and should be controlled in an ice bath.

  • Reflux: After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approx. 105-110 °C) for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. This will hydrolyze the excess POCl₃ and PCl₅.

  • Extraction: The aqueous mixture is then extracted three times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, then with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield 2,6-dichloro-4H-pyran-4-one.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the 2,6-dichloro-4H-pyran-4-one (1 equivalent) from Step 1 in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile in a round-bottom flask.

  • Nucleophilic Substitution: To this solution, add morpholine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress should be monitored by TLC. Gentle heating may be applied to drive the reaction to completion if necessary.

  • Work-up: Once the reaction is complete, filter the mixture to remove the amine hydrochloride salt. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate. After solvent evaporation, the final product, this compound, can be purified by column chromatography on silica gel or by recrystallization.

Biological Context and Signaling Pathway Visualization

Substituted 2-morpholino-4H-pyran-4-ones are recognized as potent inhibitors of the DNA-dependent protein kinase (DNA-PK). DNA-PK is a critical enzyme in the Non-Homologous End Joining (NHEJ) pathway, which is the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells. Inhibition of this pathway is a key strategy in cancer therapy to enhance the efficacy of DNA-damaging agents like radiation and certain chemotherapeutics.

The following diagram illustrates the core steps of the NHEJ pathway and the point of inhibition by a 2-morpholino-4H-pyran-4-one class inhibitor.

NHEJ_Pathway cluster_Detection 1. Break Detection & Tethering cluster_Synapsis 2. Synapsis & Kinase Activation cluster_Processing 3. End Processing & Ligation cluster_Repair 4. Repair cluster_Inhibition Therapeutic Inhibition DSB DNA Double-Strand Break (DSB) Ku Ku70/80 Heterodimer DSB->Ku Binds to DNA ends DNAPKcs DNA-PKcs (Catalytic Subunit) Ku->DNAPKcs Recruits Synapse Synaptic Complex (DNA-PK Holoenzyme) DNAPKcs->Synapse Forms Artemis Artemis & Other Factors Synapse->Artemis Kinase activity processes ends Ligase XRCC4-Ligase IV -XLF Complex Artemis->Ligase Prepares for ligation Repaired Repaired DNA Ligase->Repaired Ligates Ends Inhibitor 2-Chloro-6-morpholino -4H-pyran-4-one Inhibitor->DNAPKcs Inhibits Kinase Activity

Caption: DNA-PK Mediated Non-Homologous End Joining (NHEJ) Pathway Inhibition.

References

Technical Guide: 2-Chloro-6-morpholino-4H-pyran-4-one (CAS 119671-47-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-6-morpholino-4H-pyran-4-one, a synthetic heterocyclic compound with potential applications in biomedical research and drug discovery. This document details its chemical properties, potential suppliers, a general synthesis approach, and its role as a modulator of cellular signaling pathways.

Chemical and Physical Properties

This compound is a substituted pyranone derivative. The presence of a chlorine atom and a morpholine ring on the pyran-4-one core structure is crucial for its biological activity.

PropertyValueSource
CAS Number 119671-47-5[1][2]
Molecular Formula C₉H₁₀ClNO₃[1][2]
Molecular Weight 215.63 g/mol [1][2]
Appearance Solid[1]
Purity Typically >95%[1]
Storage Temperature -20°C

Potential Suppliers

A number of chemical suppliers offer this compound for research purposes. The availability and product specifications should be confirmed with the respective suppliers.

SupplierProduct Number (Example)Available Quantities (Example)Purity (Example)
CymitQuimicaInquire1g, 250mg>95%
Amadis Chemical Co., Ltd.InquireInquire>97%
ArctomBD-A722085InquireInquire
LGC StandardsTRC-C379145100mg, 250mg, 1g>90%

Synthesis Protocol

A general procedure for the synthesis of related 4H-pyran derivatives involves a one-pot, three-component reaction. For example, the reaction of an aldehyde, an active methylene compound (like malononitrile), and a 1,3-dicarbonyl compound in the presence of a catalyst can yield the 4H-pyran core. Subsequent modifications would be necessary to introduce the chloro and morpholino substituents at the 2 and 6 positions, respectively.

Biological Activity and Mechanism of Action

Research has identified 2,6-disubstituted pyran-4-ones, including the 2-morpholino-4H-pyran-4-one scaffold, as potent inhibitors of DNA-dependent protein kinase (DNA-PK).[3] DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[4][5]

Inhibition of DNA-PK can sensitize cancer cells to radiation therapy and certain chemotherapeutic agents that induce DNA damage. The 2-morpholino-4H-pyran-4-one scaffold has shown selectivity for DNA-PK over other related kinases in the PI3K-related kinase (PIKK) family.[3] While the specific IC50 value for this compound is not publicly available, related compounds in the same series have demonstrated IC50 values in the range of 0.2-0.4 µM for DNA-PK inhibition.[3]

The proposed mechanism of action involves the binding of the this compound molecule to the ATP-binding site of the DNA-PK catalytic subunit (DNA-PKcs), thereby preventing the phosphorylation of downstream targets and inhibiting the DNA repair process.

Signaling Pathway

The following diagram illustrates the role of DNA-PK in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair and the point of inhibition by this compound.

DNA_PK_Pathway DNA-PK Mediated Non-Homologous End Joining (NHEJ) Pathway cluster_0 DNA Double-Strand Break cluster_1 DNA-PK Complex Assembly cluster_2 End Processing and Ligation DSB DNA Double-Strand Break Ku70_80 Ku70/80 Heterodimer DSB->Ku70_80 Recruitment DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs Recruitment DNA_PK_complex Activated DNA-PK Complex DNA_PKcs->DNA_PK_complex Activation Artemis Artemis DNA_PK_complex->Artemis Phosphorylation & Activation XRCC4_LigIV XRCC4-DNA Ligase IV DNA_PK_complex->XRCC4_LigIV Recruitment & Activation Artemis->DSB End Processing Repaired_DNA Repaired DNA XRCC4_LigIV->Repaired_DNA Ligation Inhibitor 2-Chloro-6-morpholino- 4H-pyran-4-one Inhibitor->DNA_PKcs Inhibition

Caption: Inhibition of DNA-PKcs by this compound blocks the NHEJ pathway.

Experimental Workflow: DNA-PK Inhibition Assay

The following diagram outlines a general workflow for assessing the inhibitory activity of this compound against DNA-PK.

DNA_PK_Inhibition_Assay Workflow for DNA-PK Inhibition Assay cluster_0 Preparation cluster_1 Reaction cluster_2 Detection & Analysis Compound_Prep Prepare serial dilutions of This compound Incubation Incubate compound with DNA-PK and substrate Compound_Prep->Incubation Enzyme_Prep Prepare DNA-PK enzyme and substrate solution Enzyme_Prep->Incubation ATP_Prep Prepare ATP solution (radiolabeled or for detection) Initiation Initiate reaction by adding ATP Incubation->Initiation Reaction_Step Allow phosphorylation reaction to proceed Initiation->Reaction_Step Termination Stop the reaction Reaction_Step->Termination Detection Detect phosphorylated substrate (e.g., autoradiography, fluorescence) Termination->Detection Data_Analysis Quantify signal and calculate % inhibition Detection->Data_Analysis IC50_Calc Determine IC50 value Data_Analysis->IC50_Calc

Caption: General workflow for determining the IC50 of a DNA-PK inhibitor.

Conclusion

This compound is a valuable research tool for studying DNA repair pathways and for the development of potential anticancer therapeutics. Its inhibitory activity against DNA-PK makes it a compound of interest for researchers in oncology and cell biology. Further studies are warranted to fully elucidate its therapeutic potential and to develop more potent and selective analogs.

References

An In-depth Technical Guide on the Mechanism of Action of 2-Morpholino-4H-pyran-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-morpholino-4H-pyran-4-one represent a class of heterocyclic compounds with significant therapeutic potential, particularly in oncology. Emerging evidence indicates that their primary mechanism of action involves the modulation of critical intracellular signaling pathways that govern cell proliferation, survival, and apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the activity of these derivatives, with a focus on their role as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling cascade. This document synthesizes available preclinical data, details key experimental methodologies for their evaluation, and presents quantitative data to support their potential as targeted therapeutic agents.

Core Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that is frequently dysregulated in various human cancers, leading to uncontrolled cell growth and resistance to apoptosis.[1][2] The morpholine moiety is a key pharmacophore present in numerous inhibitors of this pathway, contributing to their binding affinity and inhibitory activity.[1][3] Derivatives of 2-morpholino-4H-pyran-4-one are understood to exert their anticancer effects by targeting key kinases within this cascade.

Stimulation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) activates PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt.[4] Activated Akt, in turn, phosphorylates a multitude of substrates, including mTOR, which promotes protein synthesis and cell growth, and inhibits pro-apoptotic proteins like BAD and the FOXO transcription factors.[2] By inhibiting key components of this pathway, 2-morpholino-4H-pyran-4-one derivatives can effectively halt these pro-survival signals, leading to cell cycle arrest and apoptosis.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition promotes Proliferation Cell Proliferation & Growth mTORC1->Proliferation promotes Morpholino 2-Morpholino-4H-pyran-4-one Derivatives Morpholino->PI3K inhibits Morpholino->mTORC1 inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2-morpholino-4H-pyran-4-one derivatives.

Induction of Apoptosis

A primary consequence of inhibiting the PI3K/Akt/mTOR pathway is the induction of apoptosis, or programmed cell death. By suppressing the pro-survival signals mediated by Akt, 2-morpholino-4H-pyran-4-one derivatives can shift the cellular balance towards apoptosis. This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program. Some 4H-pyran derivatives have been shown to induce apoptosis through the activation of caspase-3.[5] The induction of apoptosis is a key indicator of the anticancer efficacy of these compounds.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of 2-morpholino derivatives have been evaluated against various cancer cell lines using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. While specific data for 2-morpholino-4H-pyran-4-one derivatives is limited in the public domain, data from structurally related 2-morpholino-4-anilinoquinoline derivatives provide valuable insights into their potential anticancer activity.[6][7]

Compound IDCell LineIC50 (µM)Reference
3c HepG2 (Liver Carcinoma)11.42[6][7]
3d HepG2 (Liver Carcinoma)8.50[6][7]
3e HepG2 (Liver Carcinoma)12.76[6][7]
NU7163 (2-(2-methylmorpholin-4-yl)benzo[h]chromen-4-one)DNA-PK Inhibition0.19[8]
15e (thieno[3,2-d]pyrimidine derivative)PI3K p110alpha Inhibition0.002[9]
15e A375 (Melanoma)0.58[9]

Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[10][11] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[11]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight.[12]

  • Compound Treatment: Treat the cells with serial dilutions of the 2-morpholino-4H-pyran-4-one derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[11]

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-590 nm.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Assay_Workflow Start Start Cell_Seeding 1. Cell Seeding (96-well plate) Start->Cell_Seeding Treatment 2. Compound Treatment Cell_Seeding->Treatment MTT_Addition 3. Add MTT Reagent Treatment->MTT_Addition Incubation 4. Incubate (2-4 hours) MTT_Addition->Incubation Solubilization 5. Solubilize Formazan Incubation->Solubilization Read_Absorbance 6. Read Absorbance Solubilization->Read_Absorbance Data_Analysis 7. Calculate % Viability & IC50 Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: General workflow of the MTT cytotoxicity assay.
Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, thus identifying late apoptotic and necrotic cells.[14]

Protocol:

  • Cell Treatment: Treat cells with the 2-morpholino-4H-pyran-4-one derivatives for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry.[14] Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blotting for PI3K/Akt Pathway Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins, including the phosphorylated (activated) forms of kinases in the PI3K/Akt pathway.[15][16]

Protocol:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

  • Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, mTOR, and other relevant pathway proteins.[16]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[16]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[15]

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion and Future Directions

The available evidence strongly suggests that 2-morpholino-4H-pyran-4-one derivatives and related compounds exert their anticancer effects primarily through the inhibition of the PI3K/Akt/mTOR signaling pathway, leading to the induction of apoptosis. The morpholine ring is a critical structural feature for this activity. While quantitative data for the specific 2-morpholino-4H-pyran-4-one scaffold is still emerging, the data from analogous structures are promising.

Future research should focus on synthesizing a broader library of 2-morpholino-4H-pyran-4-one derivatives and conducting comprehensive in vitro and in vivo studies to establish detailed structure-activity relationships. Further elucidation of their off-target effects and pharmacokinetic profiles will be crucial for their advancement as potential clinical candidates in cancer therapy. The experimental protocols detailed in this guide provide a robust framework for such future investigations.

References

Discovery of 2,6-Disubstituted Pyran-4-one Derivatives as Potent DNA-PK Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and evaluation of 2,6-disubstituted pyran-4-ones as a promising class of inhibitors targeting the DNA-dependent protein kinase (DNA-PK). DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells. Inhibition of DNA-PK represents a key therapeutic strategy, particularly for enhancing the efficacy of radiotherapy and certain chemotherapies in oncology.

This document details the core structure-activity relationships, quantitative inhibitory data, and the experimental protocols utilized in the synthesis and biological characterization of these compounds.

The Role of DNA-PK in the NHEJ Signaling Pathway

DNA-PK is a serine/threonine protein kinase complex composed of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer. The NHEJ pathway is initiated when the Ku70/80 heterodimer recognizes and binds to the ends of a DNA double-strand break. This binding event recruits DNA-PKcs, leading to the activation of its kinase domain. Activated DNA-PKcs then phosphorylates a variety of downstream targets, including itself, to facilitate the processing and ligation of the broken DNA ends, ultimately restoring genomic integrity.[1] Given its central role, inhibiting the kinase activity of DNA-PK can prevent the repair of DNA damage induced by cancer therapies, leading to tumor cell death.

DNA_PK_Signaling_Pathway cluster_nhej Non-Homologous End Joining (NHEJ) Pathway DSB DNA Double-Strand Break Ku70_80 Ku70/80 Heterodimer DSB->Ku70_80 Recognition & Binding DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs Recruitment DNA_PK_active Activated DNA-PK (Autophosphorylation) DNA_PKcs->DNA_PK_active Activation Artemis Artemis DNA_PK_active->Artemis Phosphorylation & Activation XRCC4_LigIV XRCC4-Ligase IV-XLF Complex DNA_PK_active->XRCC4_LigIV Recruitment & Ligation Artemis->XRCC4_LigIV End Processing Repair DNA Repair XRCC4_LigIV->Repair Inhibitor 2,6-Disubstituted Pyran-4-one Inhibitor Inhibitor->DNA_PK_active Inhibition Experimental_Workflow cluster_workflow Inhibitor Discovery Workflow cluster_cellular Cell-Based Evaluation Synthesis Chemical Synthesis (Suzuki Cross-Coupling) Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Enzymatic_Assay In Vitro DNA-PK Enzymatic Assay Purification->Enzymatic_Assay IC50 IC50 Determination Enzymatic_Assay->IC50 Cellular_Assay Cellular Assay (Western Blot for p-DNA-PKcs) IC50->Cellular_Assay SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Functional_Assay Functional Assay (Clonogenic Survival) Cellular_Assay->Functional_Assay Functional_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis

References

The Biological Activity of Morpholino-Substituted Pyranones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyranones, six-membered heterocyclic compounds containing an oxygen atom and a ketone group, represent a privileged scaffold in medicinal chemistry due to their diverse biological activities. The incorporation of a morpholino substituent onto the pyranone core has emerged as a particularly fruitful strategy in the design of potent and selective inhibitors of key cellular signaling pathways implicated in cancer and other diseases. The morpholine moiety, with its favorable physicochemical properties, can enhance aqueous solubility, metabolic stability, and target engagement. This technical guide provides an in-depth overview of the biological activity of morpholino-substituted pyranones, with a focus on their role as inhibitors of the Phosphoinositide 3-Kinase (PI3K) pathway and other related kinases. We will delve into their mechanism of action, summarize key quantitative data, provide detailed experimental protocols for their evaluation, and visualize the relevant signaling pathways.

Synthesis and Chemical Properties

The synthesis of morpholino-substituted pyranones can be achieved through various synthetic routes. A common strategy involves the reaction of a suitable pyranone precursor bearing a leaving group, such as a halogen, with morpholine. For instance, 2-(morpholin-4-yl)-4H-pyran-4-one derivatives can be synthesized from 2-methyl-4-pyrones via an enamination reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by substitution with morpholine. The specific synthetic pathway can be adapted to introduce various substituents on the pyranone ring, allowing for the exploration of structure-activity relationships (SAR).

Biological Activities and Mechanism of Action

Morpholino-substituted pyranones have demonstrated significant inhibitory activity against several key protein kinases, primarily within the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

PI3K Inhibition

A primary and well-documented biological activity of morpholino-substituted pyranones is the inhibition of PI3K. The morpholine moiety often acts as a crucial hinge-binding group, occupying the ATP-binding pocket of the kinase. By competitively inhibiting ATP binding, these compounds prevent the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the activation of the PI3K pathway. Several studies have reported potent inhibitory activity of morpholino-substituted pyranone analogs against various PI3K isoforms, with some exhibiting selectivity for specific isoforms like p110α.[1]

mTOR Inhibition

The mechanistic target of rapamycin (mTOR) is another key serine/threonine kinase in the PI3K pathway. Some morpholino-substituted heterocyclic compounds have been shown to be potent and selective ATP-competitive inhibitors of mTOR. The morpholine group in these inhibitors also plays a critical role in binding to the hinge region of the mTOR kinase domain.

DNA-PK Inhibition

The DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks. Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents like radiotherapy. Certain chromen-4-one (a type of pyranone) derivatives with a 2-morpholino substitution have been identified as potent and selective inhibitors of DNA-PK.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative morpholino-substituted compounds against their target kinases and their anti-proliferative effects on various cancer cell lines.

Compound IDTarget KinaseIC50 (nM)Reference
15e (thieno[3,2-d]pyrimidine derivative) PI3K p110α2.0[1]
26 (indazole substituted morpholino-triazine) PI3Kα60
Compound IDCell LineAssayIC50 (µM)Reference
15e (thieno[3,2-d]pyrimidine derivative) A375 (melanoma)Proliferation0.58[1]
26 (indazole substituted morpholino-triazine) A2780 (ovarian)Proliferation (EC50)0.5

Detailed Experimental Protocols

In Vitro PI3Kα Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent kinase assay to measure the activity of PI3Kα and the inhibitory potential of morpholino-substituted pyranones.

Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • PI3K Lipid Substrate (e.g., PIP2)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (morpholino-substituted pyranones) dissolved in DMSO

  • 384-well low volume plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare Reagents:

    • Prepare PI3K Reaction Buffer: 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA.

    • Prepare a mixture of PI3K Reaction Buffer and Lipid Substrate.

    • Dilute the PI3Kα enzyme into the prepared buffer/lipid mixture.

    • Prepare a 250µM ATP solution in water.

  • Assay Setup:

    • Add 0.5 µl of the test compound (or vehicle control - DMSO) to the wells of a 384-well plate.

    • Add 4 µl of the enzyme/lipid mixture to each well.

    • Initiate the reaction by adding 0.5 µl of 250µM ATP to each well.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of morpholino-substituted pyranones on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A375, HepG2)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate at 37°C for 2-4 hours, or until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Western Blot Analysis of Akt Phosphorylation

This protocol is used to determine if morpholino-substituted pyranones inhibit the PI3K pathway by assessing the phosphorylation status of its downstream effector, Akt.

Materials:

  • Cancer cell line of interest

  • Test compounds dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the test compound at various concentrations for a specified time.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and add the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with antibodies for total Akt and the loading control for normalization.

    • Quantify the band intensities using densitometry software.

    • Determine the ratio of phosphorylated Akt to total Akt to assess the inhibitory effect of the compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the PI3K/Akt/mTOR signaling pathway and a general experimental workflow for evaluating morpholino-substituted pyranones.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates TSC1_2 TSC1/TSC2 Akt->TSC1_2 Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates mTORC1 mTORC1 S6K S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Rheb Rheb TSC1_2->Rheb Inhibits Rheb->mTORC1 Activates Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation Morpholino_Pyranone Morpholino-Substituted Pyranone Morpholino_Pyranone->PI3K Inhibits Experimental_Workflow Experimental Workflow for Evaluating Morpholino-Substituted Pyranones Synthesis Compound Synthesis & Characterization In_Vitro_Kinase_Assay In Vitro Kinase Assay (e.g., PI3K, mTOR) Synthesis->In_Vitro_Kinase_Assay Cell_Based_Assays Cell-Based Assays Synthesis->Cell_Based_Assays Data_Analysis Data Analysis (IC50, etc.) In_Vitro_Kinase_Assay->Data_Analysis Cell_Viability Cell Viability Assay (MTT) Cell_Based_Assays->Cell_Viability Western_Blot Western Blot Analysis (p-Akt) Cell_Based_Assays->Western_Blot Cell_Viability->Data_Analysis Western_Blot->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

References

Navigating the Solubility Landscape of 2-Chloro-6-morpholino-4H-pyran-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-6-morpholino-4H-pyran-4-one, a heterocyclic organic compound with potential applications in pharmaceutical development. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on presenting the existing qualitative information, outlining detailed experimental protocols for solubility determination, and contextualizing the compound's relevance through a related biological pathway.

Core Concepts: Understanding Solubility

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, thereby impacting its therapeutic efficacy. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For drug development, understanding the solubility of a lead compound in various organic solvents is paramount for formulation, purification, and various analytical procedures.

Solubility Profile of this compound

Currently, specific quantitative solubility data for this compound is not extensively reported in peer-reviewed journals. However, qualitative assessments provide valuable insights into its behavior in different solvent systems. The presence of the morpholine moiety is suggested to enhance its solubility in polar solvents[1].

Table 1: Qualitative Solubility of this compound

Organic SolventSolubility Description
AcetonitrileSlightly Soluble
ChloroformSlightly Soluble
Dimethyl Sulfoxide (DMSO)Slightly Soluble

Note: "Slightly Soluble" indicates that a small amount of the compound will dissolve in the solvent.

Experimental Protocol for Solubility Determination

The following is a generalized, robust methodology for determining the solubility of a solid organic compound like this compound in an organic solvent. This protocol is based on the common "shake-flask" method, a widely accepted technique for solubility measurement.

Objective:

To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:
  • This compound (solid)

  • Selected organic solvent (e.g., ethanol, methanol, acetone, DMSO)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Micropipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and appropriate glassware

Procedure:
  • Preparation of a Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Perform a series of dilutions to create a set of calibration standards with decreasing concentrations.

    • Analyze these standards using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to generate a calibration curve of signal response versus concentration.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure a saturated solution is formed.

    • Record the exact weight of the compound added.

    • Add a known volume of the selected organic solvent to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the maximum amount of solute has dissolved. The solution should have visible solid remaining to confirm saturation.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a micropipette.

    • Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

  • Analysis:

    • Dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the previously established calibration curve.

    • Analyze the diluted sample using the same analytical method as for the calibration standards.

  • Calculation:

    • Using the signal response from the analysis and the equation of the calibration curve, determine the concentration of the diluted sample.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor. The result can be expressed in units such as mg/mL, g/L, or mol/L.

Visualizing Experimental and Biological Contexts

To provide a clearer understanding of the experimental workflow and a potential biological context for compounds of this class, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add Excess Solute B Add Known Volume of Solvent C Shake/Stir at Constant Temp (24-72h) B->C Equilibrate D Filter Supernatant C->D Sample E Dilute Sample D->E F Analyze (e.g., HPLC) E->F G Calculate Solubility F->G Quantify

Caption: Workflow for Experimental Solubility Determination.

While no specific signaling pathway has been definitively elucidated for this compound, related pyran-4-one derivatives have been shown to inhibit the Pseudomonas Quinolone Signal (PQS) pathway in Pseudomonas aeruginosa. This pathway is a quorum-sensing system that regulates virulence factor production and biofilm formation. The following diagram illustrates a simplified overview of the PQS signaling pathway, a potential target for this class of compounds.

PQS_Pathway PqsA PqsA PqsB PqsB HHQ HHQ (Precursor) PqsA->HHQ Biosynthesis PqsC PqsC PqsB->HHQ Biosynthesis PqsD PqsD PqsC->HHQ Biosynthesis PqsD->HHQ Biosynthesis PqsE PqsE PqsR PqsR (MvfR) Transcriptional Regulator PqsE->PqsR Positive Regulation Virulence Virulence Factor Expression (e.g., Pyocyanin, Biofilm) PqsR->Virulence Induces PQS PQS (Signal Molecule) HHQ->PQS PqsH (Monooxygenase) PQS->PqsR Binds & Activates Inhibitor 2-Chloro-6-morpholino- 4H-pyran-4-one (Potential Inhibitor) Inhibitor->PqsR Potential Inhibition

Caption: Simplified PQS Signaling Pathway in P. aeruginosa.

Conclusion

This technical guide consolidates the currently available solubility information for this compound and provides a detailed, actionable protocol for its quantitative determination. The inclusion of a relevant biological pathway highlights the potential therapeutic avenues for this class of compounds. For researchers and drug development professionals, a thorough understanding and experimental determination of solubility are indispensable early steps in the journey of transforming a promising molecule into a viable therapeutic agent. Further research is warranted to establish precise quantitative solubility data in a range of pharmaceutically relevant solvents.

References

The Emerging Potential of 2-Morpholino-4H-pyran-4-one Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4H-pyran-4-one scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The incorporation of a morpholine moiety, another key pharmacophore, is a common strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. This technical guide explores the promising, yet underexplored, class of 2-morpholino-4H-pyran-4-one derivatives. Due to the limited direct research on this specific scaffold, this review draws parallels from the extensively studied bioisostere, 2-morpholino-chromen-4-one (a benzannulated analog), and other morpholine-containing heterocyclic compounds, particularly those targeting the phosphatidylinositol 3-kinase (PI3K) signaling pathway. This guide provides a comprehensive overview of the proposed synthesis, potential biological activities, and detailed experimental protocols relevant to the investigation of this novel class of compounds.

Introduction: A Novel Scaffold with Therapeutic Promise

The confluence of the 4H-pyran-4-one core and the morpholine ring in the 2-morpholino-4H-pyran-4-one scaffold presents a compelling opportunity for the development of new therapeutic agents. The morpholine ring is a key feature in several approved drugs, where it often imparts improved water solubility and metabolic stability. In the context of kinase inhibitors, the morpholine oxygen can act as a crucial hydrogen bond acceptor. The 4H-pyran-4-one system is a versatile template known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

This guide will focus on the potential of 2-morpholino-4H-pyran-4-one derivatives as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer. [1][2]The well-documented role of morpholine-containing compounds as potent PI3K inhibitors provides a strong rationale for investigating this novel scaffold.

Synthetic Strategies

While specific literature on the synthesis of 2-morpholino-4H-pyran-4-one is scarce, established methods for the synthesis of related 2-amino-4H-pyrans and 2-morpholino-chromen-4-ones provide a clear roadmap. A plausible and efficient approach is a one-pot, multi-component reaction.

A proposed synthetic workflow is outlined below:

G cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_intermediates Intermediates & Product aldehyde Aldehyde (R1-CHO) mcr One-Pot Multi-component Reaction (MCR) aldehyde->mcr malononitrile Malononitrile malononitrile->mcr active_methylene Active Methylene Compound (e.g., Ethyl Acetoacetate) active_methylene->mcr morpholine Morpholine amination Nucleophilic Substitution/ Amination morpholine->amination pyran_intermediate 2-Amino-4H-pyran Intermediate mcr->pyran_intermediate Formation of Pyran Ring cyclization Intramolecular Cyclization final_product 2-Morpholino-4H-pyran-4-one Derivative amination->final_product Displacement of Chlorine chloropyran_intermediate 2-Chloro-4H-pyran-4-one pyran_intermediate->chloropyran_intermediate Chlorination (e.g., POCl3) chloropyran_intermediate->amination

Caption: Proposed synthetic workflow for 2-morpholino-4H-pyran-4-one derivatives.

Experimental Protocol: A General Synthetic Procedure

The following is a generalized protocol based on the synthesis of analogous 2-amino-4H-pyran and chromene derivatives:

  • Synthesis of the 2-Amino-4H-pyran Intermediate:

    • To a solution of an appropriate aldehyde (1 mmol), malononitrile (1 mmol), and an active methylene compound (e.g., ethyl acetoacetate, 1 mmol) in ethanol (20 mL), add a catalytic amount of a base such as piperidine or triethylamine (0.1 mmol).

    • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield the 2-amino-4H-pyran derivative.

  • Conversion to 2-Chloro-4H-pyran-4-one:

    • The 2-amino-4H-pyran derivative can be converted to a 2-chloro intermediate. A common method involves diazotization followed by a Sandmeyer-type reaction, although direct chlorination methods might be explored. Alternatively, a different synthetic route starting from a precursor that can be readily converted to the 2-chloro derivative might be employed.

  • Synthesis of 2-Morpholino-4H-pyran-4-one:

    • To a solution of the 2-chloro-4H-pyran-4-one intermediate (1 mmol) in a suitable solvent such as acetonitrile or DMF, add morpholine (1.2 mmol) and a base like potassium carbonate (2 mmol).

    • Heat the reaction mixture at 80-100 °C for 6-12 hours, monitoring by TLC.

    • After completion, pour the reaction mixture into ice-water. The precipitated solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography to afford the final 2-morpholino-4H-pyran-4-one derivative.

Biological Activity and Therapeutic Potential

The primary hypothesized biological target for 2-morpholino-4H-pyran-4-one derivatives is the PI3K enzyme family, which are key components of a signaling pathway crucial for cell survival and proliferation.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cellular processes. [1]Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development. [2]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment & Activation PTEN PTEN PTEN->PIP3 Dephosphorylation PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Downstream Effectors (e.g., GSK3β, FOXO, Bad) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Cell_Processes Cell Growth, Proliferation, Survival, Angiogenesis mTORC1->Cell_Processes Downstream->Cell_Processes

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Quantitative Data from Analogous Compounds

The following table summarizes the in vitro anticancer activity of several morpholino-containing heterocyclic compounds, highlighting their potential as potent therapeutic agents. The data is presented to provide a benchmark for the expected activity of novel 2-morpholino-4H-pyran-4-one derivatives.

Compound IDScaffoldCell LineAssay TypeIC50 (µM)Reference
3c 2-Morpholino-4-anilinoquinolineHepG2Cytotoxicity11.42
3d 2-Morpholino-4-anilinoquinolineHepG2Cytotoxicity8.50
3e 2-Morpholino-4-anilinoquinolineHepG2Cytotoxicity12.76
15e 4-Morpholino-thieno[3,2-d]pyrimidineA375Proliferation0.58[3]

IC50: The half maximal inhibitory concentration.

The thieno[3,2-d]pyrimidine derivative 15e also showed potent inhibitory activity against the PI3K p110α isoform with an IC50 value of 2.0 nM. [3]

Key Experimental Protocols for Biological Evaluation

A thorough evaluation of novel 2-morpholino-4H-pyran-4-one derivatives requires a panel of in vitro assays to determine their anticancer activity and mechanism of action.

In Vitro Cytotoxicity/Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

PI3K Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific PI3K isoform.

Protocol:

  • Reaction Setup: In a 96-well plate, add the PI3K enzyme (e.g., p110α), the test compound at various concentrations, and the lipid substrate (e.g., PIP2).

  • Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of product (PIP3) formed. This is often done using a competitive ELISA-based method where a labeled PIP3 competes with the reaction product for binding to a PIP3-binding protein.

  • Signal Measurement: Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to the control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of a compound on the progression of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of a compound on cell motility.

Protocol:

  • Monolayer Formation: Grow cells to a confluent monolayer in a 6-well plate.

  • Creating the "Wound": Create a scratch in the monolayer using a sterile pipette tip.

  • Compound Treatment: Wash the cells to remove debris and add fresh medium containing the test compound at a non-toxic concentration.

  • Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).

  • Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Conclusion and Future Directions

The 2-morpholino-4H-pyran-4-one scaffold represents a promising yet underexplored area in medicinal chemistry. Based on the well-established biological activities of the morpholine and 4H-pyran-4-one moieties, and the extensive research on analogous heterocyclic systems, it is hypothesized that derivatives of this novel scaffold could act as potent anticancer agents, particularly through the inhibition of the PI3K/Akt/mTOR signaling pathway.

Future research should focus on the development of efficient and versatile synthetic routes to access a library of 2-morpholino-4H-pyran-4-one derivatives with diverse substitutions. Subsequent comprehensive biological evaluation, following the protocols outlined in this guide, will be crucial to validate their therapeutic potential and elucidate their mechanism of action. Structure-activity relationship (SAR) studies will then guide the optimization of lead compounds with improved potency, selectivity, and drug-like properties, paving the way for a new class of potential clinical candidates.

References

Potential Therapeutic Targets of 2-Chloro-6-morpholino-4H-pyran-4-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No direct biological or therapeutic data for 2-Chloro-6-morpholino-4H-pyran-4-one is currently available in the public domain. This document provides an in-depth analysis of a closely related chemical scaffold, 2-morpholino-4H-chromen-4-one , to infer potential therapeutic targets and mechanisms of action. The chromen-4-one core is a benzannulated analog of the pyran-4-one core structure. All data and pathways described herein pertain to this surrogate scaffold.

Executive Summary

This technical guide explores the potential therapeutic targets of the this compound scaffold by examining the well-documented activities of its structural analog, the 2-morpholino-4H-chromen-4-one class of compounds. Extensive research has identified this class as potent and selective inhibitors of the DNA-dependent protein kinase (DNA-PK) , a key enzyme in the Non-Homologous End Joining (NHEJ) pathway for DNA double-strand break repair. Inhibition of DNA-PK has significant therapeutic potential in oncology, primarily through the sensitization of cancer cells to radiotherapy and DNA-damaging chemotherapeutic agents. This guide provides a comprehensive overview of the primary target, associated signaling pathways, quantitative inhibitory data, and detailed experimental protocols for assessing compound activity.

The Surrogate Scaffold: 2-Morpholino-4H-chromen-4-one

Due to the absence of specific biological data for this compound, this guide focuses on the 2-morpholino-4H-chromen-4-one scaffold. This structural class has been the subject of numerous medicinal chemistry campaigns, leading to the development of highly potent and selective kinase inhibitors. The morpholine moiety at the 2-position of the chromen-4-one core has been shown to be crucial for activity against the target kinase.

Primary Therapeutic Target: DNA-Dependent Protein Kinase (DNA-PK)

The primary and most well-validated therapeutic target for the 2-morpholino-4H-chromen-4-one scaffold is the DNA-dependent protein kinase (DNA-PK) . DNA-PK is a serine/threonine protein kinase composed of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer. It is a central component of the Non-Homologous End Joining (NHEJ) pathway, the main mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1]

Role in Signaling Pathways

DNA-PK belongs to the phosphatidylinositol 3-kinase-related kinase (PIKK) family, which also includes ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[2] This family plays a critical role in the DNA Damage Response (DDR). While interconnected with the broader PI3K/Akt/mTOR signaling pathway which regulates cell cycle, growth, and proliferation, the primary therapeutic relevance of inhibiting DNA-PK lies in the disruption of the NHEJ pathway for DNA repair.[3][4][5][6]

When DNA double-strand breaks occur, the Ku70/80 heterodimer rapidly binds to the broken DNA ends and recruits the DNA-PKcs. This recruitment activates the kinase function of DNA-PKcs, which then phosphorylates a variety of downstream targets, including itself, to facilitate the processing and ligation of the broken ends, ultimately repairing the DNA damage.[7][8]

By inhibiting the kinase activity of DNA-PK, 2-morpholino-4H-chromen-4-one analogs prevent the completion of the NHEJ pathway. This leads to the accumulation of unrepaired DNA double-strand breaks, which can trigger cell cycle arrest and apoptosis. This mechanism is particularly effective in cancer therapy, as it can potentiate the cytotoxic effects of ionizing radiation and chemotherapeutic agents that induce DNA DSBs.[9][10]

NHEJ_Pathway_Inhibition cluster_0 DNA Double-Strand Break (DSB) cluster_1 NHEJ Repair Pathway cluster_2 Inhibitor Action cluster_3 Cellular Outcomes DSB DNA DSB Ku Ku70/80 binding DSB->Ku DNAPKcs DNA-PKcs Recruitment & Activation Ku->DNAPKcs Phosphorylation Substrate Phosphorylation DNAPKcs->Phosphorylation Apoptosis Apoptosis / Cell Death DNAPKcs->Apoptosis Pathway Blocked Sensitization Radiosensitization & Chemosensitization DNAPKcs->Sensitization Pathway Blocked Ligation DNA Ligation & Repair Phosphorylation->Ligation Inhibitor 2-Morpholino-4H-chromen-4-one (e.g., NU7441) Inhibitor->DNAPKcs Inhibition

Inhibition of the NHEJ pathway by 2-morpholino-4H-chromen-4-one analogs.

Quantitative Data: Inhibitory Activity

Several compounds based on the 2-morpholino-4H-chromen-4-one scaffold have been synthesized and evaluated for their inhibitory activity against DNA-PK and other kinases. The most notable examples are NU7026 and NU7441. Their inhibitory concentrations (IC50) are summarized below.

Compound NamePrimary TargetIC50 (DNA-PK)Selectivity Profile (IC50)Reference(s)
NU7026 DNA-PK0.23 µMPI3K: 13 µMATM: >100 µMATR: >100 µM[11][12][13][14]
NU7441 DNA-PK14 nMPI3K: 5 µMmTOR: 1.7 µM[15][16][17][18][19]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 2-morpholino-4H-chromen-4-one derivatives.

In Vitro DNA-PK Kinase Assay

This protocol is based on the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[20]

Objective: To determine the in vitro inhibitory activity of a test compound against purified DNA-PK.

Materials:

  • Purified human DNA-PK enzyme system (catalytic subunit and Ku70/80)[21]

  • DNA-PK peptide substrate[21]

  • DNA-PK Kinase Buffer (40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[20]

  • ATP solution

  • Test compound (e.g., NU7441) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well plates

  • Luminometer

Procedure:

  • Prepare the kinase reaction mixture in a 96-well plate by adding the following components:

    • DNA-PK Kinase Buffer

    • Purified DNA-PK enzyme (e.g., 10-50 units)

    • DNA-PK peptide substrate (e.g., 0.2µg/µl)

    • Test compound at various concentrations (final DMSO concentration should be ≤1%). Include a DMSO-only control.

  • Initiate the reaction by adding ATP to a final concentration of 150 µM. The total reaction volume is typically 25 µl.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and measure the generated ADP by following the ADP-Glo™ Kinase Assay kit instructions:

    • Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to deplete the remaining ATP.

    • Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Record the luminescence using a plate-reading luminometer.

  • The luminescent signal is proportional to the amount of ADP produced and thus to the DNA-PK activity.

  • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

DNA_PK_Kinase_Assay_Workflow start Start prep_plate Prepare Reaction Mix (Enzyme, Substrate, Compound) start->prep_plate add_atp Initiate Reaction (Add ATP) prep_plate->add_atp incubate_kinase Incubate (60 min, RT) add_atp->incubate_kinase add_adpglo Add ADP-Glo™ Reagent (Deplete ATP) incubate_kinase->add_adpglo incubate_adpglo Incubate (40 min, RT) add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent (Generate Signal) incubate_adpglo->add_detection incubate_detection Incubate (30 min, RT) add_detection->incubate_detection read_luminescence Read Luminescence incubate_detection->read_luminescence analyze Calculate % Inhibition & IC50 read_luminescence->analyze end_process End analyze->end_process

Workflow for the in vitro DNA-PK Kinase Assay.
Cellular Radiosensitization Assay (Clonogenic Survival Assay)

This protocol assesses the ability of a compound to enhance the cell-killing effects of ionizing radiation.[22][23][24]

Objective: To determine if a DNA-PK inhibitor can sensitize cancer cells to radiation.

Materials:

  • Human cancer cell line (e.g., NSCLC A549 or H1299 cells)[24]

  • Complete cell culture medium

  • Test compound (e.g., NU7441) dissolved in DMSO

  • Ionizing radiation source (e.g., X-ray or gamma-ray irradiator)

  • 6-well or 60mm cell culture dishes

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Seed the cancer cells into 6-well dishes at a low density (e.g., 400 cells for non-irradiated and 10,000 cells for irradiated groups) and allow them to attach for 6 hours.[22]

  • Treat the cells with the test compound at a non-toxic concentration (e.g., 0.3 µM NU7441) or with DMSO as a vehicle control.[24]

  • One hour after compound addition, irradiate the cells with a defined dose of radiation (e.g., 2, 4, or 6 Gy). Include a non-irradiated control group for each treatment condition.

  • After 24 hours of compound treatment, remove the medium, wash the cells with PBS, and add fresh complete medium.[22]

  • Incubate the cells for 7-14 days, allowing colonies to form.

  • When colonies are visible (typically >50 cells), remove the medium, wash with PBS, and fix the colonies with methanol for 15 minutes.

  • Stain the colonies with crystal violet solution for 15-30 minutes.

  • Gently wash the dishes with water and allow them to air dry.

  • Count the number of colonies in each dish.

  • Calculate the Surviving Fraction (SF) for each treatment group: SF = (number of colonies formed after treatment) / (number of cells seeded x plating efficiency). The plating efficiency is determined from the non-irradiated, vehicle-treated control group.

  • A reduction in the surviving fraction in the compound + radiation group compared to the radiation-only group indicates radiosensitization.

Conclusion

While direct biological data for this compound is not available, the extensive research on the analogous 2-morpholino-4H-chromen-4-one scaffold provides a strong foundation for predicting its therapeutic potential. The primary target is likely to be DNA-dependent protein kinase (DNA-PK), a critical enzyme in the Non-Homologous End Joining DNA repair pathway. Inhibition of this target has been shown to sensitize cancer cells to radiation and certain chemotherapies, representing a promising strategy in oncology. The data and protocols presented in this guide offer a comprehensive framework for the investigation and development of compounds based on the 2-morpholino-4H-pyran-4-one core structure as potential DNA-PK inhibitors. Further experimental validation on the specific compound is required to confirm these inferred properties.

References

Spectroscopic Profile of 2-Chloro-6-morpholino-4H-pyran-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-Chloro-6-morpholino-4H-pyran-4-one. Due to the limited availability of published experimental data for this specific compound, this document presents a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles and data from analogous structures. Furthermore, detailed, standardized experimental protocols for acquiring such spectroscopic data are provided to guide researchers in their analytical workflows.

Chemical Structure and Properties

  • Chemical Name: this compound

  • CAS Number: 119671-47-5

  • Molecular Formula: C₉H₁₀ClNO₃

  • Molecular Weight: 215.64 g/mol

  • Structure: Chemical structure of this compound

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.

Predicted ¹H NMR Data
  • Solvent: CDCl₃

  • Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 5.4 - 5.6d1HH-3
~ 6.0 - 6.2d1HH-5
~ 3.7 - 3.9t4HMorpholine (-CH₂-O-)
~ 3.5 - 3.7t4HMorpholine (-CH₂-N-)

Note on Predictions: The protons on the pyranone ring (H-3 and H-5) are expected to be in the downfield region due to the electron-withdrawing effects of the carbonyl group, the oxygen atom, and the chlorine atom. The morpholine protons will appear as two distinct triplets, corresponding to the protons adjacent to the oxygen and nitrogen atoms.

Predicted ¹³C NMR Data
  • Solvent: CDCl₃

  • Frequency: 100 MHz

Chemical Shift (δ) ppmCarbon TypeAssignment
~ 175 - 180CC-4 (C=O)
~ 160 - 165CC-2
~ 155 - 160CC-6
~ 110 - 115CHC-5
~ 95 - 100CHC-3
~ 66 - 68CH₂Morpholine (-CH₂-O-)
~ 44 - 46CH₂Morpholine (-CH₂-N-)

Note on Predictions: The carbonyl carbon (C-4) is predicted to have the highest chemical shift. The carbons C-2 and C-6, being attached to electronegative atoms (chlorine and nitrogen/oxygen), will also be significantly downfield. The chemical shifts of the morpholine carbons are predicted based on typical values for this moiety. A literature reference suggests experimental data was recorded on a Jeol GX-400 instrument in CDCl₃ with TMS as the standard[1].

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 1640 - 1660StrongC=O stretch (pyranone)
~ 1580 - 1620Medium-StrongC=C stretch
~ 1200 - 1300StrongC-O-C stretch (ether)
~ 1100 - 1120StrongC-N stretch
~ 700 - 800Medium-StrongC-Cl stretch

Note on Predictions: The most characteristic peak is expected to be the strong carbonyl absorption. The spectrum will also feature prominent peaks corresponding to the double bonds within the pyranone ring and the C-O and C-N bonds of the morpholine substituent.

Predicted Mass Spectrometry (MS) Data
  • Ionization Mode: Electron Ionization (EI)

m/zPredicted Identity
215/217[M]⁺ (Molecular ion peak with isotopic pattern for Cl)
180[M - Cl]⁺
158[M - C₂H₄NO]⁺
130[M - C₄H₈NO]⁺
86[C₄H₈NO]⁺ (Morpholine fragment)

Note on Predictions: The mass spectrum is expected to show a molecular ion peak with a characteristic 3:1 isotopic pattern for the presence of a chlorine atom. Common fragmentation pathways would involve the loss of the chlorine atom, and fragmentation of the morpholine ring.

Experimental Protocols

The following are detailed, standard operating procedures for the acquisition of spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Acquire the spectrum using standard parameters. For ¹H NMR, a sufficient signal-to-noise ratio is typically achieved with 8-16 scans. For ¹³C NMR, a larger number of scans (e.g., 128 or more) will be necessary.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Identify and label the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol.

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The resulting spectrum is typically displayed in terms of transmittance or absorbance.

    • Identify and label the wavenumbers of significant absorption bands.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically ~1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane).

  • Instrument Setup and Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the ion source (e.g., via direct infusion or a GC inlet).

    • The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

    • The resulting ions are accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

  • Data Processing:

    • The mass spectrum is plotted as relative intensity versus m/z.

    • Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report

References

Methodological & Application

Application Notes and Protocols for the Multi-Component Synthesis of 4H-Pyran-4-One Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4H-pyran-4-one derivatives via multi-component reactions (MCRs). The 4H-pyran core is a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-cancer, and anti-inflammatory properties.[1][2][3][4][5] MCRs offer an efficient and environmentally friendly approach to generate molecular diversity, making them highly attractive for drug discovery programs.[1][6]

Introduction to Multi-Component Synthesis of 4H-Pyrans

The one-pot synthesis of 4H-pyran derivatives typically involves the condensation of an aldehyde, an active methylene compound (such as malononitrile), and a 1,3-dicarbonyl compound (like a β-ketoester or β-diketone).[7][8][9] This approach is valued for its high atom economy, operational simplicity, and often mild reaction conditions.[2][6] Various catalysts have been developed to promote this transformation, ranging from basic catalysts to heterogeneous nanocatalysts, which often allow for easy recovery and recyclability.[1][6][7]

Reaction Mechanism and Workflow

The generally accepted mechanism for this multi-component reaction proceeds through a sequence of condensation, addition, and cyclization steps. The reaction is typically initiated by a Knoevenagel condensation between the aromatic aldehyde and the active methylene compound. This is followed by a Michael addition of the 1,3-dicarbonyl compound to the resulting benzylidene intermediate. The final step is an intramolecular cyclization to form the 4H-pyran ring.[6]

A generalized workflow for this process is illustrated below:

MCR_Workflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_process Workup & Purification cluster_product Final Product Aldehyde Aromatic Aldehyde Reaction Mixing with Catalyst & Solvent Aldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Reaction Filtration Filtration Reaction->Filtration Reaction Completion Recrystallization Recrystallization Filtration->Recrystallization Crude Product Product 4H-Pyran-4-one Derivative Recrystallization->Product Purified Product

Figure 1: General workflow for the multi-component synthesis of 4H-pyran-4-ones.

Comparative Data of Catalytic Systems

The choice of catalyst significantly impacts the efficiency of the 4H-pyran synthesis. Below is a summary of quantitative data from various reported protocols, highlighting differences in reaction times and yields.

CatalystAldehyde (Example)Active Methylene1,3-DicarbonylSolventTemp. (°C)TimeYield (%)Reference
Nd₂O₃Benzaldehydeβ-ketoester-WaterReflux45 min93[1]
KOH loaded CaOBenzaldehydeMalononitrileEthyl acetoacetateSolvent-free6010 min92[6]
Fe₃O₄/SiO₂Substituted AldehydesActive methyleneMethyl acetoacetateEthanol-15 min97[7]
CuFe₂O₄ MNPsAromatic AldehydesMalononitrileMethyl/Ethyl acetoacetateEthanolRT-Good to Excellent[9]
Cu₂(NH₂-BDC)₂(DABCO)Various AldehydesMalononitrile1,3-dicarbonylsSolvent-free (Ball-milling)RT-Good to Excellent[8]
DBSAAromatic AldehydesMalononitrileCyclohexanedioneWater (Microemulsion)--Good[4]
N-methylmorpholine (NMM)AldehydesMalononitrile1,3-diketoneEthanolRT--[3]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: Neodymium (III) Oxide Catalyzed Synthesis in Water

This protocol describes a green and efficient synthesis of 4H-pyran derivatives using a recyclable catalyst.[1]

Materials:

  • Aromatic aldehyde (1 mmol)

  • β-ketoester or β-diketone (2 mmol)

  • Neodymium (III) oxide (Nd₂O₃) (10 mol%)

  • Water (2 ml)

  • Ethanol (for washing)

Procedure:

  • A mixture of the aromatic aldehyde (1 mmol), β-ketoester or β-diketone (2 mmol), and Nd₂O₃ (10 mol%) in water (2 ml) is placed in a round-bottom flask.

  • The mixture is refluxed with constant stirring.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The solid product is collected by filtration.

  • The catalyst is recovered by simple filtration, washed with hot ethanol, and dried at 150°C for reuse.[1]

  • The crude product is purified by recrystallization from ethanol to afford the pure 4H-pyran derivative.

Protocol 2: KOH-Loaded CaO Catalyzed Solvent-Free Synthesis

This protocol outlines a rapid and environmentally friendly synthesis under solvent-free conditions.[6]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • 20% KOH loaded Calcium Oxide (10 mol%)

Procedure:

  • A mixture of the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and 20% KOH loaded CaO (10 mol%) is stirred in a reaction vessel.

  • The reaction is carried out under solvent-free conditions at 60°C for 10 minutes.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • The catalyst is separated from the reaction mixture by filtration.

  • The recovered catalyst can be washed with ethanol, dried at 80°C for 3 hours, and reused.[6]

  • The crude product is purified by recrystallization.

Protocol 3: Mechanochemical Synthesis using a Metal-Organic Framework (MOF)

This protocol details a solvent-free synthesis using ball-milling, which is a green chemistry technique.[8]

Materials:

  • Aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • 1,3-dicarbonyl compound (1 mmol)

  • Cu₂(NH₂-BDC)₂(DABCO) MOF catalyst (0.04 g)

  • Ethanol (for washing)

Procedure:

  • A mixture of the aldehyde (1 mmol), malononitrile (1 mmol), 1,3-dicarbonyl compound (1 mmol), and the Cu₂(NH₂-BDC)₂(DABCO) catalyst (0.04 g) is placed in a ball-milling vessel.

  • The mixture is ground forcefully at 27 Hz at ambient temperature under solvent-free conditions for the required time.

  • The reaction progress is monitored by TLC.

  • Upon completion, the catalyst is separated by filtration and washed with hot ethanol for reuse.[8]

  • The filtrate containing the product is evaporated to dryness.

  • The solid product is obtained in pure form, and if necessary, can be further purified by recrystallization.

Signaling Pathway Diagram (Illustrative)

While 4H-pyran-4-ones are not directly involved in signaling pathways in the context of their synthesis, their biological applications often involve interactions with cellular signaling. For instance, some derivatives have been investigated as inhibitors of specific kinases. The following is an illustrative diagram of a hypothetical inhibitory action on a generic kinase pathway.

Signaling_Pathway cluster_pathway Generic Kinase Signaling Pathway Signal External Signal Receptor Receptor Signal->Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TF Transcription Factor Kinase2->TF activates Response Cellular Response (e.g., Proliferation) TF->Response Pyran 4H-Pyran Derivative Pyran->Kinase2 inhibits

Figure 2: Illustrative inhibition of a kinase by a 4H-pyran derivative.

These protocols and data provide a solid foundation for researchers to select and optimize conditions for the synthesis of diverse 4H-pyran-4-one libraries for applications in drug discovery and development. The use of green and efficient multi-component reactions is a key strategy in modern medicinal chemistry.

References

Application Notes and Protocols for the Synthesis of 2-Aryl-6-morpholino-4H-pyran-4-ones via Suzuki Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4H-pyran-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Specifically, 2,6-disubstituted pyran-4-ones have garnered significant attention as potent inhibitors of DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol 3-kinase (PI3K), key enzymes in cellular signaling pathways implicated in cancer and other diseases.[3][4] The introduction of an aryl group at the 2-position and a morpholino group at the 6-position of the pyranone ring can lead to compounds with enhanced potency and selectivity.[4]

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and aryl-heterocycle structures.[5][6] This application note provides a detailed protocol for the synthesis of a library of 2-aryl-6-morpholino-4H-pyran-4-ones via the Suzuki cross-coupling of 2-chloro-6-morpholino-4H-pyran-4-one with various arylboronic acids. This methodology offers a robust and efficient route to novel pyranone derivatives for screening in drug discovery programs.

Synthetic Strategy

The overall synthetic strategy involves a two-step process starting from commercially available chelidonic acid. First, 2,6-dichloro-4H-pyran-4-one is synthesized, which then undergoes a nucleophilic substitution with morpholine to yield the key intermediate, this compound. This intermediate is subsequently coupled with a variety of arylboronic acids using a palladium catalyst to afford the target 2-aryl-6-morpholino-4H-pyran-4-ones.

G cluster_suzuki Suzuki Cross-Coupling Chelidonic Acid Chelidonic Acid 2,6-Dichloro-4H-pyran-4-one 2,6-Dichloro-4H-pyran-4-one Chelidonic Acid->2,6-Dichloro-4H-pyran-4-one Thionyl Chloride This compound This compound 2,6-Dichloro-4H-pyran-4-one->this compound Morpholine 2-Aryl-6-morpholino-4H-pyran-4-ones 2-Aryl-6-morpholino-4H-pyran-4-ones This compound->2-Aryl-6-morpholino-4H-pyran-4-ones Arylboronic Acid, Pd Catalyst, Base

Caption: Overall synthetic workflow.

Experimental Protocols

Protocol 1: Synthesis of 2,6-Dichloro-4H-pyran-4-one

This protocol is adapted from the general principle of converting dicarboxylic acids to dichlorides.[7]

Materials:

  • Chelidonic acid

  • Thionyl chloride (SOCl₂)

  • Dimethylformamide (DMF) (catalytic amount)

  • Toluene (anhydrous)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a stirred suspension of chelidonic acid (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (2.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The crude 2,6-dichloro-4H-pyran-4-one can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound

This protocol is based on the nucleophilic substitution of a chloro group by an amine.

Materials:

  • 2,6-Dichloro-4H-pyran-4-one

  • Morpholine

  • Triethylamine (Et₃N) or other suitable base

  • Dichloromethane (DCM) or other suitable solvent

  • Round-bottom flask

  • Stirring plate

  • Separatory funnel

  • Sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve 2,6-dichloro-4H-pyran-4-one (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add the base (1.1 eq), followed by the slow addition of morpholine (1.0 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 3: Suzuki Cross-Coupling for the Synthesis of 2-Aryl-6-morpholino-4H-pyran-4-ones

This generalized protocol is based on established Suzuki-Miyaura coupling conditions for chloro-heterocycles.[5][8] Optimization of the catalyst, ligand, base, and solvent may be necessary for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

  • Solvent (e.g., Dioxane/H₂O, Toluene, DMF)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere

  • Inert gas (Argon or Nitrogen)

  • Heating and stirring apparatus

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid, the palladium catalyst, and the base under an inert atmosphere.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-morpholino-4H-pyran-4-one.

Data Presentation

The following table summarizes representative yields for the Suzuki cross-coupling of this compound with various arylboronic acids, based on typical yields observed for similar transformations.[9][10]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Phenyl-6-morpholino-4H-pyran-4-one85
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-6-morpholino-4H-pyran-4-one92
34-Chlorophenylboronic acid2-(4-Chlorophenyl)-6-morpholino-4H-pyran-4-one78
43-Tolylboronic acid2-(3-Tolyl)-6-morpholino-4H-pyran-4-one88
52-Naphthylboronic acid2-(Naphthalen-2-yl)-6-morpholino-4H-pyran-4-one75
6Thiophen-2-ylboronic acid6-Morpholino-2-(thiophen-2-yl)-4H-pyran-4-one65

Mandatory Visualizations

Suzuki Cross-Coupling Catalytic Cycle

G Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-Cl Ar-Pd(II)(Cl)L2 Ar-Pd(II)(Cl)L2 Oxidative Addition->Ar-Pd(II)(Cl)L2 Transmetalation Transmetalation Ar-Pd(II)(Cl)L2->Transmetalation Ar'B(OH)2, Base Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Add Reactants to Flask Add Reactants to Flask Degas Solvent Degas Solvent Add Reactants to Flask->Degas Solvent Add Solvent Add Solvent Degas Solvent->Add Solvent Inert Atmosphere Inert Atmosphere Add Solvent->Inert Atmosphere Heat and Stir Heat and Stir Inert Atmosphere->Heat and Stir Monitor Progress (TLC/LC-MS) Monitor Progress (TLC/LC-MS) Heat and Stir->Monitor Progress (TLC/LC-MS) Cool to RT Cool to RT Monitor Progress (TLC/LC-MS)->Cool to RT Extraction Extraction Cool to RT->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

Caption: A generalized experimental workflow for the Suzuki cross-coupling reaction.

Potential Applications in Drug Discovery

The synthesized 2-aryl-6-morpholino-4H-pyran-4-ones are of significant interest to drug discovery programs targeting the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in various human cancers, and its inhibition is a validated therapeutic strategy.[11][12] The morpholino group is a common motif in PI3K inhibitors, and the pyranone core serves as a versatile scaffold for developing selective kinase inhibitors.[4][13][14] The library of compounds generated using this protocol can be screened for their inhibitory activity against PI3K isoforms and other related kinases, potentially leading to the identification of novel and potent anticancer agents. Furthermore, the modularity of the Suzuki coupling allows for the rapid generation of a diverse range of analogs, facilitating structure-activity relationship (SAR) studies and lead optimization.

References

Application Note and Protocol: Purification of 2-Chloro-6-morpholino-4H-pyran-4-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-morpholino-4H-pyran-4-one is a heterocyclic organic compound with potential applications in medicinal chemistry and pharmaceutical development as an intermediate in the synthesis of biologically active molecules.[1] Its structure, featuring a pyranone ring, a chlorine substituent, and a morpholine group, gives it unique chemical properties, including enhanced solubility in polar solvents.[1] Effective purification of this compound is crucial for its use in further research and development. This document provides a detailed protocol for the purification of this compound using column chromatography.

Compound Properties

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₉H₁₀ClNO₃[1][2]
Molecular Weight 215.63 g/mol [1][2]
Appearance Solid[2]
Solubility Enhanced solubility in polar solvents[1]
Purity (typical) >95%[1][2]

Experimental Protocol: Column Chromatography

This protocol outlines a representative method for the purification of this compound based on general principles of column chromatography for polar, heterocyclic compounds. The selection of silica gel as the stationary phase is due to its slightly acidic nature and its common use in separating a wide variety of organic compounds.[3][4] The mobile phase, a gradient of ethyl acetate in hexane, is chosen to effectively elute the compound of interest while separating it from less polar and more polar impurities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Dichloromethane (for sample loading)

  • Glass chromatography column (e.g., 40 cm length, 4 cm diameter)

  • Glass wool or cotton

  • Sand (acid-washed)

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

Procedure:

  • Column Preparation:

    • Ensure the chromatography column is clean and dry.

    • Place a small plug of glass wool or cotton at the bottom of the column to support the packing material.[5]

    • Add a thin layer of sand (approximately 1 cm) over the plug to create a flat base.[5]

    • Prepare a slurry of silica gel in hexane.

    • Carefully pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.[5]

    • Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the stationary phase during sample and solvent addition.[5]

    • Equilibrate the packed column by running the initial mobile phase (e.g., 10% ethyl acetate in hexane) through it until the packing is stable.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane.

    • Carefully apply the dissolved sample to the top of the silica gel column using a pipette.[3]

    • Allow the sample to adsorb onto the silica gel by draining the solvent until it is just level with the top of the sand layer.

  • Elution and Fraction Collection:

    • Begin elution with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane).

    • Gradually increase the polarity of the mobile phase to facilitate the elution of the target compound. A suggested gradient is as follows:

      • 10-20% Ethyl acetate in Hexane

      • 20-40% Ethyl acetate in Hexane

      • 40-60% Ethyl acetate in Hexane

    • Collect fractions of the eluent in separate test tubes.

  • Monitoring the Separation:

    • Monitor the separation process using Thin Layer Chromatography (TLC).

    • Spot small aliquots from the collected fractions onto a TLC plate alongside a spot of the crude starting material.

    • Develop the TLC plate in an appropriate solvent system (e.g., 30% ethyl acetate in hexane).

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure desired product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Expected Results:

The following table summarizes the expected chromatographic parameters for the purification. These are representative values and may require optimization.

ParameterValue
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexane (10% to 60%)
Hypothetical Rf 0.3 - 0.5 (in 30% Ethyl Acetate/Hexane)
Expected Purity >98%
Expected Yield 80-95% (dependent on crude purity)

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis, purification, and analysis of a chemical compound like this compound.

Workflow Synthesis Chemical Synthesis of Crude Product Workup Reaction Work-up (e.g., Extraction, Washing) Synthesis->Workup Concentration1 Solvent Removal (Rotary Evaporation) Workup->Concentration1 CrudeProduct Crude Product Concentration1->CrudeProduct ColumnChromatography Column Chromatography Purification CrudeProduct->ColumnChromatography TLC TLC Analysis of Fractions ColumnChromatography->TLC Monitor CombineFractions Combine Pure Fractions TLC->CombineFractions Identify Concentration2 Final Solvent Removal CombineFractions->Concentration2 PureProduct Purified Product Concentration2->PureProduct Analysis Purity and Structural Analysis (NMR, MS, etc.) PureProduct->Analysis Final Pure Compound for Further Application Analysis->Final

Caption: General workflow for compound synthesis and purification.

References

Application Notes and Protocols for DNA-PK Kinase Activity Assay Using 2-Chloro-6-morpholino-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells. DNA-PK is a complex composed of a large catalytic subunit (DNA-PKcs) and a heterodimer of Ku proteins (Ku70/80) that binds to broken DNA ends. Upon recruitment to a DSB, DNA-PKcs becomes activated and phosphorylates various downstream targets to facilitate DNA repair, making it essential for maintaining genomic integrity.

Given its central role in DNA repair, DNA-PK has emerged as a promising target for cancer therapy. Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies. The 2,6-disubstituted pyran-4-one scaffold has been identified as a promising chemical series for the development of potent and selective DNA-PK inhibitors. This application note provides detailed protocols for assessing the biochemical and cellular activity of a representative compound from this class, 2-Chloro-6-morpholino-4H-pyran-4-one, against DNA-PK.

DNA-PK Signaling Pathway in Non-Homologous End Joining (NHEJ)

The following diagram illustrates the central role of DNA-PK in the NHEJ pathway and the point of inhibition by this compound.

DNA_PK_Signaling cluster_nucleus Cell Nucleus DSB DNA Double-Strand Break Ku70_80 Ku70/80 Heterodimer DSB->Ku70_80 Recruitment DNA_PKcs_inactive DNA-PKcs (inactive) Ku70_80->DNA_PKcs_inactive Recruitment DNA_PK_active Activated DNA-PK Complex DNA_PKcs_inactive->DNA_PK_active Activation Artemis Artemis DNA_PK_active->Artemis Phosphorylation XRCC4_LigaseIV XRCC4-Ligase IV-XLF DNA_PK_active->XRCC4_LigaseIV Recruitment & Phosphorylation p_DNA_PKcs p-DNA-PKcs (S2056) (Autophosphorylation) DNA_PK_active->p_DNA_PKcs Autophosphorylation Inhibitor This compound Inhibitor->DNA_PK_active Inhibition Apoptosis Apoptosis Inhibitor->Apoptosis Sensitization to DNA damage Repair DNA Repair Artemis->Repair XRCC4_LigaseIV->Repair p_DNA_PKcs->Repair

Figure 1: DNA-PK Signaling in Non-Homologous End Joining (NHEJ).

Quantitative Data Summary

The inhibitory activity of this compound and other reference compounds against DNA-PK is summarized below.

CompoundTypeTargetIC50 (µM)Assay Type
This compound Pyran-4-one DerivativeDNA-PK~0.2 - 0.4[1]Biochemical
NU7026BenzochromenoneDNA-PK0.23[1]Biochemical
WortmanninFungal MetaboliteDNA-PK, PI3K0.016 - 0.12Biochemical
LY294002ChromenoneDNA-PK, PI3K6.0Biochemical

Experimental Protocols

Biochemical DNA-PK Kinase Activity Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to measure the kinase activity of purified DNA-PK by quantifying the amount of ADP produced.

Experimental Workflow:

ADP_Glo_Workflow cluster_workflow Biochemical Assay Workflow A 1. Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) B 2. Kinase Reaction (Incubate at RT for 60 min) A->B C 3. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent, Incubate at RT for 40 min) B->C D 4. ADP to ATP Conversion & Signal Generation (Add Kinase Detection Reagent, Incubate at RT for 30 min) C->D E 5. Measure Luminescence D->E

Figure 2: Workflow for the ADP-Glo™ DNA-PK Kinase Assay.

Materials:

  • DNA-PK Kinase Enzyme System (e.g., Promega)

  • ADP-Glo™ Kinase Assay Kit (e.g., Promega)

  • This compound (dissolved in DMSO)

  • White, opaque 384-well assay plates

  • Luminometer

Protocol:

  • Reagent Preparation:

    • Prepare the DNA-PK Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 1X DNA-PK Activation Buffer; 50µM DTT.[2]

    • Dilute the DNA-PK enzyme, DNA-PK peptide substrate, ATP, and this compound in the Kinase Buffer to the desired concentrations. A typical final concentration in the reaction is 10 units of DNA-PK, 150µM ATP, and 0.2µg/µl DNA-PK peptide substrate.[2]

    • Prepare a serial dilution of this compound to determine the IC50 value. Include a vehicle control (DMSO).

  • Kinase Reaction:

    • In a 384-well plate, add 1 µl of the inhibitor (or DMSO).

    • Add 2 µl of the diluted DNA-PK enzyme.

    • Initiate the reaction by adding 2 µl of the substrate/ATP mix.

    • Incubate the plate at room temperature for 60 minutes.[2]

  • Signal Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[2]

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.[2]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration.

    • Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay: Inhibition of DNA-PKcs Autophosphorylation (Western Blot)

This protocol assesses the ability of this compound to inhibit DNA-PK activity within a cellular context by measuring the autophosphorylation of DNA-PKcs at Serine 2056 following the induction of DNA damage.

Logical Relationship of Cellular Assay:

Cellular_Assay_Logic cluster_logic Logic of Cellular DNA-PK Inhibition Assay A Induce DNA Damage (e.g., Etoposide) B DNA-PK Activation A->B C DNA-PKcs Autophosphorylation (p-S2056) B->C F Reduced p-S2056 Signal (Detected by Western Blot) C->F D Treat with this compound E Inhibition of DNA-PK D->E E->C Blocks

Figure 3: Logical flow of the cellular DNA-PK inhibition assay.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • DNA-damaging agent (e.g., Etoposide)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibodies: anti-p-DNA-PKcs (S2056), anti-DNA-PKcs (total), and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to reach 70-80% confluency.

    • Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour.

    • Induce DNA double-strand breaks by adding a DNA-damaging agent (e.g., 10 µM Etoposide) or by exposure to ionizing radiation.

    • Incubate for an additional 1 hour after damage induction.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-DNA-PKcs (S2056) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • For normalization, the membrane can be stripped and re-probed for total DNA-PKcs and a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-DNA-PKcs signal to the total DNA-PKcs signal and the loading control.

    • Calculate the percentage of inhibition of DNA-PKcs autophosphorylation relative to the damaged, vehicle-treated control.

Conclusion

The protocols outlined in this application note provide robust methods for evaluating the biochemical and cellular activity of this compound as a DNA-PK inhibitor. The ADP-Glo™ assay offers a high-throughput method for determining the potency of the compound against the purified enzyme, while the Western blot analysis confirms its on-target activity in a cellular environment. These assays are valuable tools for the characterization and development of novel DNA-PK inhibitors for cancer therapy.

References

Application Notes and Protocols: In Vitro Radiosensitization with 2-Chloro-6-morpholino-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiotherapy is a cornerstone of cancer treatment, utilizing ionizing radiation to induce cytotoxic DNA damage in tumor cells.[1][2] However, the efficacy of radiotherapy can be limited by the intrinsic radioresistance of some tumors and the dose-limiting toxicity to surrounding healthy tissues.[3] Radiosensitizers are agents that enhance the susceptibility of cancer cells to radiation, potentially improving therapeutic outcomes.[1][4] This document provides detailed application notes and protocols for the in vitro evaluation of 2-Chloro-6-morpholino-4H-pyran-4-one as a potential radiosensitizing agent.

This compound belongs to a class of compounds, some of which have been identified as inhibitors of DNA-dependent protein kinase (DNA-PK). DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of radiation-induced DNA double-strand breaks (DSBs).[5][6] By inhibiting DNA-PK, this compound is hypothesized to impair the cancer cells' ability to repair radiation-induced DNA damage, leading to increased cell death and enhanced radiosensitivity.

These protocols outline a comprehensive in vitro strategy to investigate the radiosensitizing effects of this compound, including assessments of cell survival, DNA damage, cell cycle progression, and apoptosis.

Proposed Mechanism of Action: DNA-PK Inhibition

The proposed mechanism of action for the radiosensitizing effect of this compound is the inhibition of the DNA-PK signaling pathway.

G cluster_0 Cell Nucleus IR Ionizing Radiation DSB DNA Double-Strand Break (DSB) IR->DSB Ku7080 Ku70/80 DSB->Ku7080 recruits Apoptosis Apoptosis DSB->Apoptosis DNAPKcs DNA-PKcs Ku7080->DNAPKcs recruits NHEJ Non-Homologous End Joining (NHEJ) DNAPKcs->NHEJ activates Compound 2-Chloro-6-morpholino- 4H-pyran-4-one Compound->DNAPKcs inhibits Repair DNA Repair NHEJ->Repair

Figure 1: Proposed mechanism of radiosensitization by this compound through inhibition of the DNA-PK pathway.

Experimental Workflow

A systematic approach is recommended to evaluate the radiosensitizing potential of this compound. The following workflow outlines the key experimental stages.

G Start Start CellCulture Select and Culture Cancer Cell Line(s) Start->CellCulture Cytotoxicity Determine IC50 of Compound (e.g., MTT Assay) CellCulture->Cytotoxicity Clonogenic Clonogenic Survival Assay (Compound + Radiation) Cytotoxicity->Clonogenic Mechanism Mechanistic Studies Clonogenic->Mechanism DNA_Damage γ-H2AX Foci Formation Assay Mechanism->DNA_Damage Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Mechanism->Apoptosis_Assay Data_Analysis Data Analysis and Interpretation DNA_Damage->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis_Assay->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for in vitro radiosensitization studies.

Data Presentation

Quantitative data from the following experiments should be summarized in the tables below for clear comparison and interpretation.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
e.g., A549
e.g., HeLa
e.g., U87

Table 2: Clonogenic Survival Assay Parameters

Treatment GroupPlating Efficiency (%)Surviving Fraction at 2 Gy (SF2)Sensitizer Enhancement Ratio (SER)
Control (Radiation only)1.0
Compound (e.g., 1 µM) + Radiation
Compound (e.g., 5 µM) + Radiation

Table 3: Quantification of DNA Damage (γ-H2AX Foci)

Treatment GroupTime Post-IRAverage γ-H2AX Foci per Cell
Control (No treatment)-
Radiation only (e.g., 2 Gy)1h
24h
Compound only (e.g., 5 µM)-
Compound + Radiation1h
24h

Table 4: Cell Cycle Distribution (%)

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control
Radiation only (e.g., 4 Gy)
Compound only (e.g., 5 µM)
Compound + Radiation

Table 5: Apoptosis Analysis (%)

Treatment GroupViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control
Radiation only (e.g., 6 Gy)
Compound only (e.g., 5 µM)
Compound + Radiation

Experimental Protocols

Cell Culture and Compound Preparation
  • Cell Lines: Select appropriate human cancer cell lines (e.g., A549 lung carcinoma, HeLa cervical cancer, U87 glioblastoma). Maintain cells in the recommended culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). Store at -20°C. Dilute the stock solution in culture medium to the desired final concentrations for experiments. Ensure the final solvent concentration does not exceed a non-toxic level (typically <0.1%).

Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound alone to establish non-toxic concentrations for subsequent radiosensitization experiments.

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value (the concentration that inhibits cell growth by 50%).

Clonogenic Survival Assay

This is the gold standard for assessing radiosensitivity in vitro.[7][8]

  • Pre-treat cells with a non-toxic concentration of this compound for a predetermined time (e.g., 24 hours).

  • Harvest the cells and seed a known number of cells into 6-well plates. The number of cells seeded will depend on the radiation dose to yield approximately 50-100 colonies per plate.

  • Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.

  • After irradiation, replace the medium with fresh medium (with or without the compound, depending on the experimental design) and incubate for 10-14 days until visible colonies form.

  • Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.

  • Count the colonies containing at least 50 cells.

  • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each dose.

  • Plot the survival curves and calculate the Sensitizer Enhancement Ratio (SER) at a specific survival level (e.g., SF=0.5).

DNA Damage Analysis (γ-H2AX Foci Formation Assay)

This assay visualizes and quantifies DNA double-strand breaks.[4][9]

  • Grow cells on coverslips in a 12-well plate.

  • Treat the cells with the compound and/or radiation as described for the clonogenic assay.

  • At various time points post-irradiation (e.g., 1 and 24 hours), fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block with 1% BSA in PBS for 1 hour.

  • Incubate with a primary antibody against γ-H2AX overnight at 4°C.

  • Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.

  • Visualize the cells using a fluorescence microscope and count the number of γ-H2AX foci per nucleus.

Cell Cycle Analysis

This analysis determines if the compound affects the cell cycle distribution, which can influence radiosensitivity.[10][11]

  • Treat cells with the compound and/or radiation.

  • Harvest the cells at different time points post-treatment.

  • Fix the cells in ice-cold 70% ethanol and store at -20°C.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Analyze the cell cycle distribution using a flow cytometer.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the induction of apoptosis, a form of programmed cell death.[12][13]

  • Treat cells with the compound and/or radiation.

  • Harvest both adherent and floating cells at various time points post-treatment.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

  • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Conclusion

The protocols outlined in this document provide a robust framework for the in vitro evaluation of this compound as a radiosensitizing agent. By systematically assessing its impact on cell survival, DNA damage and repair, cell cycle progression, and apoptosis, researchers can gain valuable insights into its potential as a novel therapeutic agent to enhance the efficacy of radiotherapy in cancer treatment. The proposed mechanism of DNA-PK inhibition provides a strong rationale for these investigations and a potential biomarker for patient selection in future clinical studies.

References

Application Notes and Protocols for Cell-Based DNA-PK Target Engagement using CETSA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for verifying and quantifying the engagement of a drug candidate with its intended protein target within a cellular environment.[1] This technique is predicated on the principle of ligand-induced thermal stabilization.[1] The binding of a small molecule inhibitor to its target protein enhances the protein's conformational stability, resulting in an increased melting temperature (Tm).[1] By subjecting intact cells or cell lysates to a temperature gradient and subsequently quantifying the amount of soluble target protein, CETSA provides a direct measure of target engagement.[2][3]

DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[4] The catalytic subunit, DNA-PKcs, is activated upon DNA damage, leading to its autophosphorylation at sites such as Serine 2056 (S2056), which serves as a key biomarker for its activity.[4] Small molecule inhibitors of DNA-PK are of significant interest in oncology as they can potentiate the efficacy of DNA-damaging therapies like radiation and chemotherapy.[4]

These application notes provide a detailed protocol for utilizing CETSA to determine the cellular target engagement of DNA-PK inhibitors. The protocol is designed to be adaptable for various research and drug development applications.

Signaling Pathway

DNA damage, such as double-strand breaks, initiates the recruitment of the Ku70/80 heterodimer to the DNA ends. This complex then recruits and activates DNA-PKcs. Activated DNA-PKcs autophosphorylates itself, including at Serine 2056, and proceeds to phosphorylate other downstream targets to facilitate DNA repair through the NHEJ pathway. DNA-PK inhibitors block the kinase activity of DNA-PKcs, preventing its autophosphorylation and the subsequent repair of DNA damage.

DNA_PK_Pathway cluster_0 Cellular Response to DNA Double-Strand Break DSB DNA Double-Strand Break Ku7080 Ku70/80 DSB->Ku7080 recruits DNAPKcs_inactive DNA-PKcs (inactive) Ku7080->DNAPKcs_inactive recruits & activates DNAPKcs_active DNA-PKcs (active) pS2056 DNAPKcs_inactive->DNAPKcs_active autophosphorylation NHEJ Non-Homologous End Joining Repair DNAPKcs_active->NHEJ CellCycle Cell Cycle Arrest/ Apoptosis DNAPKcs_active->CellCycle Inhibitor DNA-PK Inhibitor Inhibitor->DNAPKcs_inactive binds & inhibits

Figure 1. DNA-PK signaling pathway in response to DNA damage.

Experimental Principles

CETSA can be performed in two primary formats:

  • Melt Curve (Tagg Curve): Cells or lysates are treated with a fixed concentration of a compound or vehicle control and then subjected to a temperature gradient. The temperature at which 50% of the protein denatures and aggregates is the apparent aggregation temperature (Tagg). A shift in the Tagg to a higher temperature in the presence of the compound indicates target stabilization and engagement.

  • Isothermal Dose-Response (ITDR): Cells or lysates are treated with a range of compound concentrations and then heated at a single, constant temperature. This temperature is chosen from the melt curve to be in the dynamic range of protein denaturation. A dose-dependent increase in the amount of soluble protein indicates target engagement.[5]

Experimental Workflow

The general workflow for a CETSA experiment is as follows:

CETSA_Workflow cluster_1 CETSA Experimental Workflow A 1. Cell Culture & Treatment (with DNA-PK inhibitor or vehicle) B 2. Heat Challenge (Temperature Gradient or Isothermal) A->B C 3. Cell Lysis B->C D 4. Separation of Soluble Fraction (Centrifugation) C->D E 5. Protein Quantification & Analysis (Western Blot for DNA-PKcs) D->E F 6. Data Analysis (Generate Melt Curves or Dose-Response Curves) E->F

Figure 2. General workflow for a CETSA experiment.

Detailed Protocols

Materials and Reagents
  • Cell Lines: A suitable cell line with detectable levels of DNA-PKcs (e.g., A549, HCT116).

  • Cell Culture Medium: Appropriate medium and supplements (e.g., DMEM, FBS, antibiotics).

  • DNA-PK Inhibitor: Stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

  • DNA Damaging Agent (Optional): E.g., Etoposide or ionizing radiation source.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit: For protein concentration determination.

  • SDS-PAGE Gels and Buffers.

  • PVDF Membranes.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST.

  • Primary Antibodies:

    • Anti-DNA-PKcs (total)

    • Anti-phospho-DNA-PKcs (S2056) (for functional validation)

    • Loading control antibody (e.g., GAPDH, β-actin)

  • Secondary Antibody: HRP-conjugated secondary antibody.

  • Chemiluminescent Substrate.

Protocol 1: CETSA Melt Curve
  • Cell Culture and Treatment:

    • Culture cells to approximately 80-90% confluency.

    • Harvest cells and resuspend them in fresh culture medium at a density of 1-2 x 10^6 cells/mL.

    • Treat cells with the DNA-PK inhibitor at a fixed concentration (e.g., 10x the IC50) or with vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples in a thermocycler across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes.

    • Include an unheated control sample.

    • Cool the samples to room temperature for 3 minutes.

  • Cell Lysis:

    • Add ice-cold RIPA Lysis Buffer to each sample.

    • Incubate on ice for 30 minutes with occasional vortexing.

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet aggregated proteins and cell debris.[4]

    • Carefully transfer the supernatant (soluble protein fraction) to new pre-chilled tubes.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of the soluble fraction using a BCA assay.

    • Normalize the protein concentrations of all samples.

    • Analyze the samples by SDS-PAGE and Western blotting using an anti-DNA-PKcs antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble DNA-PKcs relative to the unheated control against the temperature.

    • Determine the Tagg for both the inhibitor-treated and vehicle-treated samples.

Protocol 2: Isothermal Dose-Response (ITDR)
  • Cell Culture and Treatment:

    • Culture and harvest cells as described for the melt curve protocol.

    • Treat aliquots of the cell suspension with a serial dilution of the DNA-PK inhibitor or with vehicle control for 1-2 hours at 37°C.

  • Heat Challenge:

    • Determine the optimal temperature for the ITDR experiment from the melt curve (typically the temperature at which there is a significant but not complete denaturation in the vehicle-treated sample).

    • Heat all samples at this single temperature for 3-5 minutes.

  • Cell Lysis and Protein Analysis:

    • Follow the same steps for cell lysis, separation of soluble proteins, and protein quantification as in the melt curve protocol.

    • Analyze the soluble fractions by Western blotting for DNA-PKcs.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the amount of soluble DNA-PKcs against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the EC50.

Data Presentation

Quantitative data from CETSA experiments should be summarized in tables for clear comparison.

Table 1: Melt Curve Data Summary

TreatmentTagg (°C)ΔTagg (°C)
Vehicle (DMSO)52.5-
DNA-PK Inhibitor (10 µM)57.0+4.5

Table 2: Isothermal Dose-Response Data Summary

InhibitorEC50 (µM)
DNA-PK Inhibitor A0.5
DNA-PK Inhibitor B2.1

Western Blotting Parameters

For successful detection of DNA-PKcs, the following Western blot parameters are recommended.

Table 3: Western Blotting Antibody and Reagent Recommendations

ReagentRecommendationNotes
Primary Antibody: anti-DNA-PKcs (total) 1:1000 dilution in 5% non-fat milk/TBSTIncubate overnight at 4°C.[4]
Primary Antibody: anti-p-DNA-PKcs (S2056) 1:1000 dilution in 5% BSA/TBSTIncubate overnight at 4°C.[4]
Loading Control (e.g., β-Actin) 1:5000 in 5% non-fat milk/TBSTOr other suitable loading control.[4]
Secondary Antibody (HRP-conjugated) 1:2000 - 1:10000 in 5% non-fat milk/TBSTIncubate for 1 hour at room temperature.[4]
Protein Loading per well 20 - 40 µgEnsure equal loading across all lanes.

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak DNA-PKcs signal Low protein expression in the chosen cell line.Select a cell line with higher endogenous DNA-PKcs expression.
Inefficient protein extraction.Optimize lysis buffer and procedure.
Poor antibody performance.Use a validated antibody and optimize dilution.
High background on Western blot Insufficient blocking.Increase blocking time or change blocking agent.
Non-specific antibody binding.Optimize antibody dilutions and washing steps.
Inconsistent results Unequal protein loading.Carefully perform protein quantification and normalize samples.
Variability in heating/cooling steps.Ensure consistent timing and temperature control using a thermocycler.

Conclusion

The Cellular Thermal Shift Assay is a valuable tool for confirming the direct engagement of inhibitors with DNA-PK in a cellular context. By following the detailed protocols and guidelines provided in these application notes, researchers can generate robust and reproducible data to support their drug discovery and development efforts. The flexibility of the CETSA melt curve and isothermal dose-response formats allows for both initial validation of target binding and detailed characterization of compound potency.

References

Application Notes and Protocols for 2-Chloro-6-morpholino-4H-pyran-4-one in Clonogenic Survival Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-morpholino-4H-pyran-4-one is a synthetic small molecule belonging to the 4H-pyran-4-one class of compounds. Derivatives of 4H-pyran have garnered significant interest due to their diverse biological activities, including potential as anticancer agents.[1][2][3] Notably, 2,6-disubstituted pyran-4-ones have been identified as inhibitors of DNA-dependent protein kinase (DNA-PK), a crucial enzyme in the DNA damage response (DDR) pathway.[4] Inhibition of DNA-PK can sensitize cancer cells to the cytotoxic effects of ionizing radiation and certain chemotherapeutic agents. This makes this compound a compound of interest for investigation as a potential radiosensitizer in cancer therapy.

The clonogenic survival assay is the gold standard in vitro method for assessing the reproductive integrity of cells after exposure to cytotoxic agents.[5][6] It measures the ability of a single cell to proliferate and form a colony of at least 50 cells.[6][7] This assay is particularly valuable for evaluating the efficacy of potential radiosensitizers. By quantifying the surviving fraction of cells after treatment with radiation, alone or in combination with a sensitizing agent, researchers can determine the dose-enhancement effect of the compound.

These application notes provide a detailed protocol for utilizing this compound in clonogenic survival assays to evaluate its potential as a radiosensitizer.

Putative Mechanism of Action: DNA-PK Inhibition

This compound is hypothesized to act as an inhibitor of DNA-PK, a key component of the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair. By inhibiting DNA-PK, the compound would impair the cell's ability to repair radiation-induced DNA damage, leading to an accumulation of lethal lesions and subsequent cell death. This proposed mechanism provides a strong rationale for its investigation as a radiosensitizer.

Data Presentation

The following tables provide a template for presenting quantitative data obtained from clonogenic survival assays with this compound.

Table 1: Plating Efficiency of Various Cell Lines

Cell LineCancer TypePlating Efficiency (%)
A549Lung Carcinomae.g., 55
HeLaCervical Cancere.g., 62
MCF-7Breast Cancere.g., 48

Table 2: Surviving Fraction of A549 Cells Treated with this compound and/or Radiation

Treatment GroupRadiation Dose (Gy)Surviving Fraction
Control01.00
This compound (1 µM)0e.g., 0.95
Vehicle2e.g., 0.60
This compound (1 µM)2e.g., 0.35
Vehicle4e.g., 0.25
This compound (1 µM)4e.g., 0.10
Vehicle6e.g., 0.05
This compound (1 µM)6e.g., 0.01

Table 3: Dose Enhancement Ratio (DER) for this compound in A549 Cells

Surviving FractionRadiation Dose (Gy) - VehicleRadiation Dose (Gy) - CompoundDose Enhancement Ratio (DER)
0.5e.g., 2.5e.g., 1.5e.g., 1.67
0.1e.g., 5.0e.g., 3.0e.g., 1.67

Experimental Protocols

Protocol 1: General Clonogenic Survival Assay

This protocol provides a generalized procedure for performing a clonogenic survival assay.[7][8][9][10]

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound (stock solution in DMSO)

  • 6-well plates

  • Hemocytometer or automated cell counter

  • Incubator (37°C, 5% CO₂)

  • Fixation solution (e.g., methanol:acetic acid 3:1, or 4% paraformaldehyde)

  • Staining solution (0.5% crystal violet in methanol)

  • Irradiator (e.g., X-ray or gamma-ray source)

Procedure:

  • Cell Culture: Maintain the chosen cell line in complete culture medium in a 37°C incubator with 5% CO₂.

  • Cell Seeding: a. Harvest cells using trypsin-EDTA and resuspend in complete medium. b. Perform a cell count to determine cell concentration. c. Seed a predetermined number of cells into 6-well plates. The number of cells will depend on the expected survival rate and should be optimized for each cell line and radiation dose. d. Incubate overnight to allow for cell attachment.

  • Treatment: a. Prepare dilutions of this compound in complete medium. b. For combined treatment, add the compound to the cells 1-2 hours prior to irradiation. c. Irradiate the plates with the desired doses of radiation. d. For drug-only controls, add the compound without irradiation. For radiation-only controls, add vehicle (DMSO) prior to irradiation.

  • Colony Formation: a. After irradiation, remove the medium containing the compound and replace it with fresh, drug-free medium. b. Incubate the plates for 10-14 days, or until colonies in the control wells are visible and contain at least 50 cells.

  • Fixation and Staining: a. Carefully aspirate the medium. b. Gently wash the wells with PBS. c. Add 1 mL of fixation solution to each well and incubate for 10-15 minutes at room temperature. d. Remove the fixation solution and allow the plates to air dry. e. Add 1 mL of 0.5% crystal violet solution to each well and incubate for 20-30 minutes. f. Gently wash the plates with tap water to remove excess stain and allow them to air dry.

  • Colony Counting: a. Count the number of colonies containing at least 50 cells in each well.

  • Data Analysis: a. Plating Efficiency (PE): PE = (Number of colonies formed / Number of cells seeded) x 100% b. Surviving Fraction (SF): SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE)

Protocol 2: Determining the Dose Enhancement Ratio (DER)

The DER quantifies the extent to which the compound enhances the cytotoxic effect of radiation.

Procedure:

  • Generate survival curves for cells treated with radiation alone (vehicle control) and radiation combined with a fixed concentration of this compound.

  • From the survival curves, determine the radiation dose required to achieve a specific surviving fraction (e.g., 0.5 or 0.1) for both treatment conditions.

  • Calculate the DER using the following formula: DER = (Dose of radiation alone for a given survival level) / (Dose of radiation + compound for the same survival level)

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Colony Formation cluster_analysis Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 6-well Plates cell_culture->cell_seeding add_compound Add this compound cell_seeding->add_compound irradiate Irradiation add_compound->irradiate incubation Incubate for 10-14 Days irradiate->incubation fix_stain Fixation and Staining incubation->fix_stain colony_count Colony Counting fix_stain->colony_count data_analysis Data Analysis (PE, SF, DER) colony_count->data_analysis

Caption: Experimental workflow for a clonogenic survival assay.

signaling_pathway cluster_dna_damage DNA Damage cluster_nhej Non-Homologous End Joining (NHEJ) Repair cluster_inhibition Inhibition radiation Ionizing Radiation dsbs DNA Double-Strand Breaks (DSBs) radiation->dsbs ku70_80 Ku70/80 Complex dsbs->ku70_80 dna_pkcs DNA-PKcs ku70_80->dna_pkcs artemis Artemis dna_pkcs->artemis ligase_iv Ligase IV / XRCC4 artemis->ligase_iv repair DNA Repair ligase_iv->repair compound This compound compound->dna_pkcs Inhibits

Caption: Proposed signaling pathway of this compound.

logical_relationship cluster_input Input Data cluster_calculation Calculations cluster_output Output colonies_control Colony Count (Control) pe_calc Calculate Plating Efficiency (PE) colonies_control->pe_calc colonies_treated Colony Count (Treated) sf_calc Calculate Surviving Fraction (SF) colonies_treated->sf_calc cells_seeded Number of Cells Seeded cells_seeded->pe_calc cells_seeded->sf_calc pe_calc->sf_calc survival_curve Generate Survival Curve sf_calc->survival_curve der_calc Calculate Dose Enhancement Ratio (DER) survival_curve->der_calc

Caption: Logical relationship for data analysis in clonogenic assays.

References

Application Notes and Protocols for Apoptosis Induction with 2-Morpholino-4H-pyran-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for inducing and evaluating apoptosis in cancer cell lines using 2-morpholino-4H-pyran-4-one derivatives. This class of compounds has demonstrated significant potential as anticancer agents by triggering programmed cell death. The following sections detail the underlying signaling pathways, provide step-by-step experimental procedures, and present quantitative data from relevant studies.

Introduction

2-Morpholino-4H-pyran-4-ones are a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their diverse biological activities, including anticancer properties. Several studies have shown that derivatives of 4H-pyran can induce apoptosis in various cancer cell lines, making them promising candidates for further drug development.[1][2][3] The induction of apoptosis is a key mechanism for the elimination of cancer cells, and understanding how these compounds trigger this process is crucial for their therapeutic application.

The apoptotic activity of 4H-pyran derivatives is often associated with the intrinsic or mitochondrial pathway.[1][2] This pathway is characterized by changes in the expression levels of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade.

Data Presentation

The following tables summarize the cytotoxic activity of various 2-substituted pyran and quinoline derivatives, including those with a morpholino group, against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of 2-Morpholino-4-anilinoquinoline Derivatives against HepG2 Cancer Cell Line

CompoundIC50 (µM)
3c11.42
3d8.50
3e12.76

Data extracted from a study on novel 2-morpholino-4-anilinoquinoline derivatives.[4]

Table 2: IC50 Values of Spiro-4H-pyran Derivatives against Various Cancer Cell Lines

CompoundA549 (Lung) IC50 (µM)LNCaP (Prostate) IC50 (µM)
5a< Etoposide< Etoposide

Data from a study on the cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives.[1]

Table 3: IC50 Values of Fused Pyran Derivatives against Various Cancer Cell Lines

CompoundA549 (Lung) % Apoptotic Cells (24h)A549 (Lung) % Apoptotic Cells (48h)
14b34.48 ± 4.7947.20 ± 0.28
Mitoxantrone (Standard)27.60 ± 3.56-

Quantitative data on apoptosis induction by a fused pyran derivative.[3]

Experimental Protocols

The following are detailed protocols for key experiments to assess the apoptotic effects of 2-morpholino-4H-pyran-4-ones on cancer cells.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compounds on cancer cells by measuring their metabolic activity.[5][6]

Materials:

  • Cancer cell line of interest (e.g., HepG2, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 2-morpholino-4H-pyran-4-one derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.[5]

  • Treat the cells with various concentrations of the 2-morpholino-4H-pyran-4-one derivatives and a vehicle control (DMSO).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[5]

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with the 2-morpholino-4H-pyran-4-one derivatives for the desired time.

  • Harvest the cells (including floating cells) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[8]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathway, such as Bcl-2, Bax, and Caspase-3.[9][10][11]

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-cleaved Caspase-3, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Lyse the treated and untreated cells in RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Analyze the band intensities to determine the relative expression levels of the target proteins. An increase in the Bax/Bcl-2 ratio and the presence of cleaved Caspase-3 are indicative of apoptosis.[10]

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and to quantify the sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA.[12][13]

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)[12]

  • Flow cytometer

Procedure:

  • Harvest the treated and untreated cells.

  • Wash the cells with cold PBS and fix them by dropwise addition of cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.[13]

  • Analyze the cells by flow cytometry. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Pro_Caspase8 Pro-Caspase-8 DISC->Pro_Caspase8 Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Compound 2-Morpholino- 4H-pyran-4-one Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Bax Bax (Pro-apoptotic) Compound->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Pro_Caspase9 Pro-Caspase-9 Apoptosome->Pro_Caspase9 Caspase9 Caspase-9 Pro_Caspase9->Caspase9 Caspase9->Pro_Caspase3 Caspase3 Caspase-3 Pro_Caspase3->Caspase3 Substrates Cellular Substrates Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis start Seed Cancer Cells treat Treat with 2-Morpholino- 4H-pyran-4-ones start->treat incubate Incubate (24-72h) treat->incubate mtt MTT Assay (Cell Viability) incubate->mtt annexin Annexin V/PI Staining (Flow Cytometry) incubate->annexin western Western Blot (Protein Expression) incubate->western cellcycle Cell Cycle Analysis (Flow Cytometry) incubate->cellcycle ic50 Calculate IC50 mtt->ic50 apoptosis_quant Quantify Apoptotic Cells annexin->apoptosis_quant protein_exp Analyze Protein Levels (Bax/Bcl-2, Caspase-3) western->protein_exp cycle_dist Determine Cell Cycle Distribution (Sub-G1) cellcycle->cycle_dist AnnexinV_PI_Logic cluster_staining Cell Staining cluster_flow Flow Cytometry Analysis cluster_interpretation Interpretation Cell Cell Population Stain Stain with Annexin V-FITC & PI Cell->Stain Q1 Q1 Necrotic (AV+/PI+) Q2 Q2 Late Apoptotic (AV+/PI+) Q3 Q3 Viable (AV-/PI-) Q4 Q4 Early Apoptotic (AV+/PI-) Result1 Increased percentage of cells in Q2 and Q4 indicates apoptosis induction.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 2-Aryl-6-Morpholino-4H-Pyran-4-Ones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-aryl-6-morpholino-4H-pyran-4-ones via Suzuki-Miyaura coupling. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing 2-aryl-6-morpholino-4H-pyran-4-ones using a Suzuki coupling reaction?

A1: The general strategy involves the palladium-catalyzed cross-coupling of a halogenated 6-morpholino-4H-pyran-4-one (e.g., 2-bromo-6-morpholino-4H-pyran-4-one or 2-iodo-6-morpholino-4H-pyran-4-one) with a suitable arylboronic acid or its ester derivative. The reaction requires a palladium catalyst, a phosphine ligand, a base, and an appropriate solvent system.

Q2: My Suzuki coupling reaction is giving a low yield. What are the most common causes?

A2: Low yields in Suzuki coupling reactions are a common issue and can stem from several factors.[1][2] Key areas to investigate include:

  • Catalyst activity: The palladium catalyst may be degraded or poisoned.

  • Reaction conditions: Suboptimal temperature, reaction time, or inert atmosphere can negatively impact the yield.

  • Reagent quality: The purity of starting materials, especially the boronic acid and the halide, is crucial.

  • Base and solvent choice: The selection of base and solvent is critical and highly substrate-dependent.

  • Side reactions: Competing reactions such as homocoupling of the boronic acid or protodeboronation can consume the starting materials.[3][4]

Q3: I am observing significant amounts of homocoupled biaryl product. How can I minimize this side reaction?

A3: Homocoupling of the arylboronic acid is often promoted by the presence of oxygen.[3] To minimize this, ensure that the reaction mixture is thoroughly degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[2]

Q4: What is protodeboronation and how can I prevent it?

A4: Protodeboronation is a side reaction where the boronic acid reacts with water or other protic sources to replace the boron group with a hydrogen atom, rendering it inactive for the desired cross-coupling.[4] This can be a significant issue, especially with electron-rich or sterically hindered boronic acids. To mitigate this, ensure your reagents and solvents are sufficiently dry. In some cases, using a boronic ester (e.g., a pinacol ester) can improve stability.[3] The choice of base can also influence the rate of protodeboronation.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the Suzuki coupling for the synthesis of 2-aryl-6-morpholino-4H-pyran-4-ones.

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more air-stable.
Poor choice of ligandScreen different phosphine ligands. Buchwald ligands are often effective for challenging couplings.[1][5]
Incorrect baseThe base is crucial for the transmetalation step.[6][7] Screen a variety of bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases.
Suboptimal temperatureIncrease the reaction temperature. Microwave irradiation can sometimes improve yields and reduce reaction times.[8]
Electron-rich aryl halideElectron-rich halides can be less reactive. Use a more electron-donating ligand to promote oxidative addition.[5]
Multiple Byproducts HomocouplingThoroughly degas the reaction mixture to remove oxygen.[2][3]
ProtodeboronationUse anhydrous solvents and reagents. Consider using a boronic ester instead of a boronic acid.[3][4]
DehalogenationThis side reaction can occur where the aryl halide is reduced. Using a different solvent or base combination may help.[3]
Difficulty in Purification Boronic acid impuritiesExcess boronic acid and its byproducts can complicate purification. An acid-base workup can sometimes help remove these impurities.[2]
Catalyst residuesPurification by column chromatography is often necessary. In some cases, filtration through a pad of celite or silica gel can remove some of the palladium residues.

Experimental Protocols

General Procedure for Suzuki Coupling of 2-Bromo-6-morpholino-4H-pyran-4-one

Disclaimer: This is a general starting protocol and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-6-morpholino-4H-pyran-4-one (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Degassing: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of dioxane and water, 4:1) via syringe.

  • Catalyst Addition: To a separate vial, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand if necessary. Purge the vial with inert gas. Dissolve the catalyst in a small amount of the reaction solvent and add it to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Common Reaction Parameters for Optimization
Parameter Commonly Used Reagents/Conditions Remarks
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Buchwald PrecatalystsCatalyst choice is crucial and substrate-dependent.
Ligand PPh₃, P(t-Bu)₃, Buchwald ligands (e.g., XPhos, SPhos)Bulky, electron-rich ligands can improve reaction efficiency for challenging substrates.[5]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃, Et₃NThe choice of base affects the transmetalation step and can influence side reactions.[6]
Solvent Toluene, Dioxane, THF, DMF, Acetonitrile (often with water as a co-solvent)A mixture of an organic solvent and water is common for Suzuki couplings.[9][10]
Temperature Room Temperature to 120 °CHigher temperatures can increase reaction rates but may also promote side reactions.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R1-X) Pd(0)L2->Oxidative_Addition R1-Pd(II)-X R1-Pd(II)(L2)-X Oxidative_Addition->R1-Pd(II)-X Transmetalation Transmetalation (R2-B(OR)2) R1-Pd(II)-X->Transmetalation R1-Pd(II)-R2 R1-Pd(II)(L2)-R2 Transmetalation->R1-Pd(II)-R2 Reductive_Elimination Reductive Elimination R1-Pd(II)-R2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R1-R2 Reductive_Elimination->Product Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Check Purity of Starting Materials Start->Check_Reagents Optimize_Catalyst Screen Different Catalysts/Ligands Check_Reagents->Optimize_Catalyst Reagents OK Success Improved Yield Check_Reagents->Success Impurity Found & Rectified Optimize_Base Screen Different Bases Optimize_Catalyst->Optimize_Base No Improvement Optimize_Catalyst->Success Improved Optimize_Solvent Screen Different Solvents/Co-solvents Optimize_Base->Optimize_Solvent No Improvement Optimize_Base->Success Improved Optimize_Temp Vary Reaction Temperature Optimize_Solvent->Optimize_Temp No Improvement Optimize_Solvent->Success Improved Check_Degassing Ensure Thorough Degassing Optimize_Temp->Check_Degassing No Improvement Optimize_Temp->Success Improved Check_Degassing->Success Improved

Caption: A decision tree for troubleshooting low yields in Suzuki coupling.

References

Technical Support Center: Synthesis of 2,6-Disubstituted 4H-Pyran-4-Ones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2,6-disubstituted 4H-pyran-4-ones.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to form a 2,6-disubstituted 4H-pyran-4-one is showing multiple spots on TLC, with one major spot having a lower Rf than expected. What could be the issue?

A1: A common issue is the formation of open-chain intermediates that have not cyclized. These intermediates, often β,δ-triketones or related structures, are more polar than the desired pyran-4-one and thus exhibit a lower Rf value on a normal-phase TLC plate.

Troubleshooting Steps:

  • Reaction Time & Temperature: Incomplete cyclization can occur if the reaction time is too short or the temperature is too low. Consider extending the reaction time or gradually increasing the temperature while monitoring the reaction progress by TLC.

  • Dehydrating Agent/Catalyst: The cyclization step is often a dehydration reaction. Ensure your dehydrating agent (e.g., a strong acid) is active and used in the correct stoichiometric amount. If using a reusable catalyst, ensure its activity has not diminished.

  • Solvent Choice: The choice of solvent can influence the reaction equilibrium. A solvent that allows for the azeotropic removal of water can drive the reaction towards the cyclized product.

Q2: I have isolated my product, but the yield is significantly lower than reported in the literature, and I have a significant amount of a sticky, polymeric material. What is causing this?

A2: The formation of polymeric byproducts is a frequent problem, especially when using strong acidic or basic conditions, or when the starting materials can undergo self-condensation.

Troubleshooting Steps:

  • Control of Reaction Conditions: Carefully control the reaction temperature. Exothermic reactions can lead to localized heating and promote polymerization. Consider adding reagents slowly or using an ice bath to manage the reaction temperature.

  • Purity of Starting Materials: Impurities in the starting materials can act as initiators for polymerization. Ensure your starting materials are of high purity.

  • Alternative Catalysts: If strong acids or bases are causing polymerization, explore the use of milder catalysts. For example, Lewis acids or solid-supported catalysts can sometimes provide better selectivity and reduce byproduct formation.

Q3: My NMR spectrum shows signals that are inconsistent with the desired 2,6-disubstituted 4H-pyran-4-one. I see unexpected aromatic signals or the integration is incorrect. What are the possible byproducts?

A3: The presence of unexpected aromatic signals could indicate byproducts formed through rearrangement or from impurities in aromatic starting materials. Incorrect integration values might suggest a mixture of the desired product and a structurally similar byproduct. One common byproduct is a furan derivative, which can arise from an alternative cyclization pathway of the 1,4-dicarbonyl intermediate.

Troubleshooting Flowchart:

G start Unexpected NMR Signals Observed check_impurities Are starting materials pure? start->check_impurities purify_sm Purify starting materials and repeat synthesis check_impurities->purify_sm No check_rearrangement Could reaction conditions promote rearrangement? check_impurities->check_rearrangement Yes end Pure Product purify_sm->end modify_conditions Modify reaction conditions (e.g., lower temperature, different catalyst) check_rearrangement->modify_conditions Yes check_furan Is formation of a furan byproduct possible? check_rearrangement->check_furan No modify_conditions->end analyze_ms Analyze mass spectrometry data for furan-like mass check_furan->analyze_ms Yes adjust_workup Adjust workup to remove furan byproduct (e.g., selective extraction) analyze_ms->adjust_workup Furan detected analyze_ms->end No furan detected adjust_workup->end

Caption: Troubleshooting workflow for unexpected NMR signals.

Common Byproducts and Their Characteristics

Byproduct ClassCommon CauseAnalytical Signature (TLC & NMR)Mitigation Strategy
Open-chain Intermediates Incomplete cyclizationLower Rf on TLC; presence of additional aliphatic protons and hydroxyl groups in NMR.Increase reaction time/temperature; use a more effective dehydrating agent.
Polymeric Materials Harsh reaction conditions (strong acid/base); impure starting materials.Baseline streaking on TLC; broad, unresolved signals in NMR.Use milder reaction conditions; purify starting materials.
Furan Derivatives Alternative cyclization pathway of the 1,4-dicarbonyl intermediate.Rf value may be similar to the product; distinct aromatic proton signals in NMR.Change catalyst to favor 6-endo-trig cyclization; modify solvent polarity.
Self-condensation Products Use of strong bases with enolizable starting materials.Higher molecular weight peaks in mass spectrometry; complex NMR spectrum.Use a non-nucleophilic base; add the enolizable component slowly to the reaction mixture.

Experimental Protocols

General Procedure for the Synthesis of 2,6-Dimethyl-4H-pyran-4-one:

This protocol is a representative example and may need optimization for different substrates.

  • Reaction Setup: To a solution of acetylacetone (1 equivalent) in a suitable solvent such as ethanol, add a catalytic amount of a base (e.g., sodium ethoxide, 0.1 equivalents).

  • Reagent Addition: Slowly add ethyl acetoacetate (1 equivalent) to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Logical Workflow for Method Optimization:

The following diagram illustrates a logical workflow for optimizing the synthesis to minimize byproduct formation.

G start Initial Synthesis Attempt analyze Analyze Crude Product (TLC, NMR, MS) start->analyze identify_byproducts Identify Major Byproducts analyze->identify_byproducts troubleshoot Consult Troubleshooting Guide identify_byproducts->troubleshoot adjust_params Adjust Reaction Parameters (e.g., Temp, Time, Catalyst) troubleshoot->adjust_params repeat_synthesis Repeat Synthesis adjust_params->repeat_synthesis analyze_again Re-analyze Crude Product repeat_synthesis->analyze_again acceptable Byproducts Minimized? analyze_again->acceptable acceptable->troubleshoot No purify Proceed to Purification acceptable->purify Yes end Pure Product Obtained purify->end

Caption: Workflow for optimizing synthesis and minimizing byproducts.

Technical Support Center: Synthesis of 2-Chloro-6-morpholino-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of 2-Chloro-6-morpholino-4H-pyran-4-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and logical synthetic approach starts from chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid). The synthesis can be broken down into two main steps:

  • Dichlorination: Conversion of chelidonic acid to 2,6-dichloro-4H-pyran-4-one.

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of the dichloro intermediate with morpholine to yield the final product.

Q2: What are the most critical parameters affecting the yield in the final substitution step?

The key parameters influencing the reaction of 2,6-dichloro-4H-pyran-4-one with morpholine are:

  • Stoichiometry: The molar ratio of morpholine to the dichloro-pyranone is crucial for controlling mono- versus di-substitution.

  • Reaction Temperature: Temperature affects the reaction rate and can influence the formation of byproducts.

  • Solvent Choice: The polarity and nature of the solvent can impact the solubility of reactants and the stability of reaction intermediates.

  • Reaction Time: Sufficient time is needed for the reaction to proceed to completion, but prolonged times may lead to side reactions.

Q3: How can I purify the final product, this compound?

Standard purification techniques for solid organic compounds are typically effective:

  • Recrystallization: This is a common method for purifying solid products. A suitable solvent system needs to be identified where the product has high solubility at elevated temperatures and low solubility at room temperature.

  • Column Chromatography: Silica gel chromatography is a highly effective method for separating the desired mono-substituted product from unreacted starting material, the di-substituted byproduct, and other impurities.

Troubleshooting Guides

Issue 1: Low Yield of 2,6-dichloro-4H-pyran-4-one (Intermediate)

Q: My yield for the conversion of chelidonic acid to 2,6-dichloro-4H-pyran-4-one is consistently low. What are the potential causes and solutions?

A: Low yields in this step often stem from incomplete reaction or degradation of the product. Here are some troubleshooting steps:

  • Choice of Chlorinating Agent: Strong chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are typically used. The choice and purity of the reagent are important.

  • Reaction Conditions: This reaction often requires elevated temperatures (reflux). Ensure the reaction is heated adequately and for a sufficient duration. Monitoring the reaction by TLC (if a suitable system can be found) or by observing the cessation of gas evolution (e.g., HCl, SO₂) can help determine the optimal reaction time.

  • Moisture Control: Chlorinating agents are highly reactive with water. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions to prevent quenching of the reagent.

  • Work-up Procedure: The work-up should be performed carefully to avoid hydrolysis of the product. Pouring the reaction mixture onto crushed ice and quickly filtering the precipitated solid is a common method.

Issue 2: Formation of Di-substituted Byproduct (2,6-dimorpholino-4H-pyran-4-one)

Q: During the reaction of 2,6-dichloro-4H-pyran-4-one with morpholine, I am getting a significant amount of the di-substituted byproduct. How can I improve the selectivity for the mono-substituted product?

A: The formation of the di-substituted product is a common challenge in this type of reaction. The following strategies can help favor mono-substitution:

  • Control Stoichiometry: Use a strict 1:1 molar ratio of 2,6-dichloro-4H-pyran-4-one to morpholine. A slight excess of the dichloropyranone can also be used to ensure all the morpholine is consumed.

  • Slow Addition of Morpholine: Adding the morpholine solution dropwise to the solution of the dichloropyranone at a controlled temperature can help maintain a low concentration of the nucleophile, thus reducing the likelihood of a second substitution.

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature will slow down the reaction rate, which can increase the selectivity for the more reactive chlorine position and reduce the rate of the second substitution.

ParameterTo Favor Mono-substitutionTo Favor Di-substitution
Morpholine Equivalents ≤ 1.0≥ 2.0
Temperature Lower (e.g., 0 °C to RT)Higher (e.g., Reflux)
Addition Method Slow, dropwise additionRapid addition
Issue 3: Difficulty in Purifying the Final Product

Q: I am struggling to separate this compound from the starting material and the di-substituted byproduct. What purification strategies do you recommend?

A: Separation of these closely related compounds can be challenging. A combination of techniques is often most effective:

  • Column Chromatography Optimization:

    • Solvent System (Eluent): A gradient elution is often effective. Start with a less polar solvent system (e.g., hexane/ethyl acetate) to elute the less polar starting material (2,6-dichloro-4H-pyran-4-one), and gradually increase the polarity to elute the mono-substituted and then the more polar di-substituted product.

    • Silica Gel: Use a fine mesh silica gel for better separation.

  • Recrystallization:

    • Solvent Screening: Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexane or water) to find a system that provides good differential solubility between the desired product and impurities.

Experimental Protocols

Protocol 1: Synthesis of 2,6-dichloro-4H-pyran-4-one from Chelidonic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (for HCl and SO₂), place dry chelidonic acid (1 equivalent).

  • Addition of Chlorinating Agent: Carefully add thionyl chloride (SOCl₂) (5-10 equivalents) and a catalytic amount of dimethylformamide (DMF).

  • Reaction: Heat the mixture to reflux (approximately 80 °C) and maintain for 4-6 hours, or until the evolution of gas ceases and the solid has dissolved.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Drying: Dry the solid product under vacuum. The product can be used in the next step, or recrystallized from a suitable solvent like toluene for higher purity.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask, dissolve 2,6-dichloro-4H-pyran-4-one (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile). Cool the solution in an ice bath to 0 °C.

  • Nucleophile Addition: In a separate flask, dissolve morpholine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in the same anhydrous solvent. Add this solution dropwise to the cooled solution of the dichloropyranone over 30-60 minutes with constant stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with water. If using an organic solvent, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient, followed by recrystallization from a suitable solvent to obtain the pure this compound.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Dichlorination cluster_step2 Step 2: Ssubscript{N}Ar Reaction cluster_purification Purification ChelidonicAcid Chelidonic Acid Dichloropyranone 2,6-dichloro-4H-pyran-4-one ChelidonicAcid->Dichloropyranone SOCl₂, DMF, Reflux FinalProduct This compound Dichloropyranone->FinalProduct Morpholine Morpholine Morpholine->FinalProduct Purification Column Chromatography & Recrystallization FinalProduct->Purification

Caption: Overall workflow for the synthesis of this compound.

Caption: Simplified reaction pathway for the nucleophilic substitution step.

solubility issues of 2-Chloro-6-morpholino-4H-pyran-4-one in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 2-Chloro-6-morpholino-4H-pyran-4-one in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

This compound is a solid heterocyclic organic compound.[1][2] Its chemical formula is C9H10ClNO3, and it has a molecular weight of approximately 215.63 g/mol .[1][3][4] The presence of a morpholine group may enhance its solubility in polar solvents.[2]

Q2: I'm observing precipitation when diluting my stock solution of this compound into an aqueous buffer. What is the likely cause?

Precipitation upon dilution of a concentrated stock (commonly in an organic solvent like DMSO) into an aqueous buffer is a frequent challenge with poorly soluble compounds.[5][6] This occurs when the final concentration of the compound in the aqueous buffer exceeds its solubility limit. The organic solvent concentration may not be sufficient to keep the compound dissolved in the larger volume of the aqueous buffer.

Q3: What are the recommended initial steps to solubilize this compound for in vitro assays?

The most common initial approach is to first dissolve this compound in a minimal amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a high-concentration stock solution.[5][7][8] This stock solution is then serially diluted into the aqueous assay buffer to achieve the desired final concentrations.[7] It is crucial to ensure the final concentration of the organic solvent is low enough (typically <0.5-1%) to avoid impacting the biological assay.[5]

Q4: Are there alternative methods to improve the aqueous solubility of this compound if co-solvents are not effective or interfere with my assay?

Yes, several advanced strategies can be employed:

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the aqueous buffer can significantly alter its solubility.[5][9]

  • Use of Solubilizing Agents:

    • Surfactants: Biocompatible surfactants can be added at low concentrations to the buffer to aid in solubilization.[5][9][10]

    • Cyclodextrins: These can encapsulate the poorly soluble compound, increasing its apparent solubility in aqueous solutions.[11][12]

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can enhance the dissolution rate.[9][13] This can be achieved through techniques like sonication or milling.[9]

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound.

Initial Solubility Assessment

Before proceeding with your experiments, it is highly recommended to determine the approximate solubility of this compound in your specific aqueous buffer.

Experimental Protocol: Preliminary Solubility Test

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10, 20, or 50 mM).

  • Create a series of dilutions of this stock solution in your aqueous buffer of choice (e.g., PBS, TRIS).

  • Visually inspect for any precipitation or cloudiness immediately and after a set incubation period (e.g., 1-2 hours) at the experimental temperature.

  • The highest concentration that remains clear is the approximate kinetic solubility in that specific buffer.

Data Presentation: Solubility Assessment Table
Buffer System (e.g., PBS pH 7.4)Co-solvent (e.g., DMSO)Final Co-solvent Conc. (%)Compound Conc. (µM)Observation (Clear/Precipitate)
Troubleshooting Workflow

If you encounter solubility issues, follow this logical troubleshooting workflow.

Troubleshooting_Workflow start Start: Solubility Issue Observed (Precipitation/Low Activity) check_stock 1. Verify Stock Solution - Completely dissolved? - No precipitation at storage temp? start->check_stock optimize_dilution 2. Optimize Dilution Protocol - Add stock to buffer while vortexing - Prepare fresh dilutions check_stock->optimize_dilution Stock OK success Success: Compound Solubilized check_stock->success Issue Resolved reduce_concentration 3. Lower Final Concentration - Is the current concentration necessary? - Test a lower concentration range optimize_dilution->reduce_concentration Issue Persists optimize_dilution->success Issue Resolved change_cosolvent 4. Modify Co-solvent System - Try a different co-solvent (e.g., Ethanol) - Optimize final co-solvent percentage (<0.5%) reduce_concentration->change_cosolvent Issue Persists reduce_concentration->success Issue Resolved adjust_ph 5. Adjust Buffer pH - Does the compound have ionizable groups? - Test solubility at different pH values change_cosolvent->adjust_ph Issue Persists change_cosolvent->success Issue Resolved add_solubilizer 6. Use Solubilizing Agents - Add low concentration of surfactant - Use cyclodextrins adjust_ph->add_solubilizer Issue Persists adjust_ph->success Issue Resolved add_solubilizer->success Issue Resolved consult Further Assistance Needed: Consult Formulation Specialist add_solubilizer->consult Issue Persists

Caption: A step-by-step workflow for troubleshooting solubility issues.

Detailed Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This protocol describes the standard method for preparing a concentrated stock solution of a poorly soluble compound.

  • Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the required volume of 100% DMSO (or another suitable organic solvent) to achieve the target stock concentration (e.g., 10-50 mM).

  • Dissolution: Vortex the tube for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[5][7]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[5]

Protocol 2: Preparation of Working Solutions in Aqueous Buffer

This protocol details the dilution of the organic stock solution into the final aqueous buffer.

  • Pre-warm: Bring the stock solution and the aqueous buffer to the temperature of your experiment.

  • Dilution: Serially dilute the stock solution into the aqueous buffer to achieve the final desired concentrations. It is often recommended to add the small volume of the stock solution to the larger volume of the buffer while vortexing to facilitate rapid mixing and reduce the chance of precipitation.[6]

  • Final Co-solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is below the tolerance level of your specific assay, typically less than 0.5%.[5]

  • Fresh Preparation: Always prepare fresh working solutions immediately before use, as the compound may precipitate out of the aqueous solution over time.[5][8]

Signaling Pathway Considerations

Derivatives of 2,6-disubstituted pyran-4-one have been investigated as inhibitors of DNA-Dependent Protein Kinase (DNA-PK), a member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family.[14] Researchers working with this compound may consider investigating its effects on this or related signaling pathways.

DNA_PK_Signaling DSB DNA Double-Strand Break Ku Ku70/80 DSB->Ku DNAPKcs DNA-PKcs Ku->DNAPKcs recruits Artemis Artemis DNAPKcs->Artemis phosphorylates LigIV Ligase IV / XRCC4 DNAPKcs->LigIV activates Repair DNA Repair (NHEJ) Artemis->Repair LigIV->Repair Compound 2-Chloro-6-morpholino- 4H-pyran-4-one (Potential Inhibitor) Compound->DNAPKcs potential inhibition

References

stability of 2-Chloro-6-morpholino-4H-pyran-4-one in DMSO solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Chloro-6-morpholino-4H-pyran-4-one

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound in DMSO solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a stock solution of this compound in DMSO?

A1: To prepare a stock solution, use fresh, anhydrous DMSO to ensure maximum solubility and stability.[1] It is advisable to prepare a concentrated stock solution (e.g., 10 mM or higher) to minimize the impact of any potential degradation over time.[2] Ensure the compound is fully dissolved by vortexing or gentle sonication.[1]

Q2: How should I store the DMSO stock solution of this compound?

A2: For optimal stability, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][3] Store these aliquots at -20°C for short-term storage or -80°C for long-term storage.[1] DMSO is hygroscopic, meaning it readily absorbs moisture from the air, so ensure vials are tightly sealed to prevent water absorption, which can affect compound stability.[2][4][5]

Q3: Can multiple freeze-thaw cycles affect the stability of this compound in DMSO?

A3: The effect of freeze-thaw cycles on small molecule stability can vary.[2] While some studies have shown that many compounds are stable after multiple freeze-thaw cycles, others report a loss of potency or activity.[3][6][7] Each freeze-thaw cycle can introduce moisture into the DMSO stock, potentially leading to degradation.[2][3] To minimize this risk, it is highly recommended to aliquot stock solutions.[1]

Q4: What are the potential degradation pathways for this compound in DMSO?

A4: While specific degradation pathways for this compound in DMSO are not extensively documented, potential areas of reactivity can be inferred from its structure. The 2-chloro substituent on the pyranone ring may be susceptible to nucleophilic substitution, potentially by water if present in the DMSO. Additionally, DMSO can decompose at high temperatures or in the presence of strong acids or bases, which could in turn affect the stability of the dissolved compound.[8][9][10]

Q5: How does the morpholine moiety affect the stability of the compound?

A5: The morpholine ring is often incorporated into drug candidates to enhance metabolic stability and improve pharmacokinetic properties.[11][12] In general, the morpholine group itself is relatively stable under typical storage and experimental conditions.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Difficulty Dissolving the Compound 1. Use of old or hydrated DMSO. 2. Reaching the solubility limit. 3. Insufficient mixing.1. Use fresh, anhydrous DMSO.[1] 2. Prepare a less concentrated stock solution. 3. Gently warm the solution (e.g., to 37°C) and use an ultrasonic bath to aid dissolution.[1]
Precipitation in Stock Solution After Storage 1. Inappropriate storage temperature. 2. Supersaturated solution. 3. Freeze-thaw cycles.1. Ensure storage at -20°C or -80°C.[1] 2. Before use, briefly warm and sonicate the solution to redissolve any precipitate.[1] 3. Aliquot stock solutions to minimize freeze-thaw cycles.[1]
Inconsistent or Unexpected Experimental Results 1. Degradation of the compound in the stock solution. 2. Inaccurate concentration of the stock solution due to precipitation or degradation.1. Prepare fresh stock solutions regularly and avoid prolonged storage at room temperature.[2] 2. Visually inspect the solution for any precipitate before use. If present, follow the steps for redissolving. 3. Consider performing a stability study to determine the rate of degradation under your specific experimental conditions (see experimental protocol below).

Experimental Protocol: Assessing Compound Stability in DMSO by HPLC-UV

This protocol outlines a general method for determining the stability of this compound in a DMSO stock solution over time.

1. Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or HPLC vials

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Acetonitrile (ACN) and water (HPLC grade)

  • Optional: Formic acid or trifluoroacetic acid (TFA) for mobile phase modification

2. Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh the compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM.

    • Ensure complete dissolution by vortexing or brief sonication.

  • Sample Incubation:

    • Aliquot the stock solution into multiple vials for different time points and storage conditions (e.g., room temperature, 4°C, -20°C, -80°C).

    • Store the vials under the designated conditions.

  • HPLC Analysis:

    • At each time point (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), take one aliquot from each storage condition.

    • Prepare a working solution by diluting the DMSO stock in the mobile phase or a suitable solvent to a concentration appropriate for HPLC analysis (e.g., 10 µM).[13][14]

    • Inject the prepared sample into the HPLC system.

    • Analyze the sample using a suitable HPLC method (e.g., a gradient of water and acetonitrile with 0.1% TFA).

    • Monitor the chromatogram at a wavelength where the compound has maximum absorbance.

3. Data Analysis:

  • Integrate the peak area of the parent compound at each time point.

  • Calculate the percentage of the compound remaining at each time point relative to the initial time point (t=0).

  • Plot the percentage of the remaining compound against time for each storage condition to determine the stability profile.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Compound Stability Issues start Inconsistent Experimental Results check_solution Inspect DMSO Stock Solution for Precipitate start->check_solution precipitate_yes Precipitate Observed check_solution->precipitate_yes precipitate_no No Precipitate check_solution->precipitate_no redissolve Warm to 37°C and Sonicate precipitate_yes->redissolve check_storage Review Storage Protocol: - Aliquoted? - Correct Temperature? - Anhydrous DMSO used? precipitate_no->check_storage retest Re-test Experiment redissolve->retest issue_resolved Issue Resolved retest->issue_resolved prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh stability_study Consider Performing a Formal Stability Study check_storage->stability_study prepare_fresh->retest

Caption: A workflow for troubleshooting common issues with this compound in DMSO.

StabilityStudyWorkflow Experimental Workflow for Compound Stability Assessment prep_stock 1. Prepare Concentrated Stock in Anhydrous DMSO aliquot 2. Aliquot Stock Solution prep_stock->aliquot storage 3. Store Aliquots under Different Conditions (RT, 4°C, -20°C, -80°C) aliquot->storage sampling 4. Sample at Predetermined Time Points (t=0, 24h, etc.) storage->sampling hplc_prep 5. Prepare Working Solution for HPLC sampling->hplc_prep hplc_analysis 6. Analyze by HPLC-UV hplc_prep->hplc_analysis data_analysis 7. Calculate % Remaining vs. t=0 hplc_analysis->data_analysis stability_profile 8. Generate Stability Profile data_analysis->stability_profile

References

Technical Support Center: Minimizing Off-Target Effects of 2-Morpholino-4H-pyran-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and minimizing off-target effects of 2-morpholino-4H-pyran-4-one derivatives. The guidance provided is based on established methodologies for characterizing kinase inhibitors and other small molecules.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern with 2-morpholino-4H-pyran-4-one derivatives?

A: Off-target effects are unintended interactions between a drug or compound and cellular components other than its primary therapeutic target. For 2-morpholino-4H-pyran-4-one derivatives, many of which are designed as kinase inhibitors, off-target binding is a common issue due to the conserved nature of the ATP-binding pocket across the human kinome.[1] These unintended interactions can lead to misleading experimental results, cellular toxicity, and an incorrect interpretation of the compound's biological role.[2]

Q2: My cells are exhibiting a phenotype (e.g., unexpected apoptosis, altered cell cycle) that is inconsistent with the known function of the intended target of my 2-morpholino-4H-pyran-4-one derivative. What could be the cause?

A: This is a classic sign of a potential off-target effect. The observed phenotype may be a consequence of the compound inhibiting one or more unintended kinases or other proteins.[2] It is crucial to validate that the observed phenotype is a direct result of on-target inhibition.

Q3: How can I confirm that the observed cellular effect is due to on-target, rather than off-target, inhibition?

A: Several established methods can help validate on-target effects:

  • Use a Structurally Different Inhibitor: Treat your cells with a structurally unrelated inhibitor that targets the same primary protein. If you observe the same phenotype, it is more likely to be a genuine on-target effect.[2]

  • Rescue Experiments: Transfect cells with a mutated version of the target protein that is resistant to the inhibitor. If the inhibitor-induced phenotype is reversed in these cells, it strongly supports an on-target mechanism.[3]

  • Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce or eliminate the expression of the intended target. If this phenocopies the effect of the inhibitor, it strengthens the evidence for on-target activity. Conversely, knocking out a suspected off-target can determine if it is responsible for the unexpected phenotype.[4]

Q4: At what concentration should I use my 2-morpholino-4H-pyran-4-one derivative to minimize off-target effects?

A: It is recommended to use the lowest concentration of the inhibitor that still produces the desired on-target effect. Performing a full dose-response curve is essential to identify the optimal concentration range. Concentrations significantly higher than the IC50 or Ki value for the primary target are more likely to engage lower-affinity off-targets.[2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High cellular toxicity at low concentrations. The inhibitor is affecting an off-target protein essential for cell survival.1. Lower Concentration: Perform a dose-response experiment to find the minimal effective concentration for on-target activity. 2. Kinase Profiling: Screen the inhibitor against a broad panel of kinases to identify potential off-target liabilities. 3. Consult Literature: Review published data for known off-targets of similar compounds.[2]
Inconsistent results between experiments. 1. Compound Instability: The compound may be degrading over time. 2. Variable Experimental Conditions: Inconsistent cell density, passage number, or treatment duration.1. Verify Compound Integrity: Confirm the purity and concentration of your stock solution. 2. Standardize Protocols: Ensure consistent experimental parameters across all replicates.[2]
Observed phenotype does not match the known function of the on-target. The phenotype is likely driven by one or more off-targets.1. Validate On-Target Effect: Use a secondary, structurally distinct inhibitor for the same target. 2. Rescue Experiment: Introduce an inhibitor-resistant mutant of the primary target to see if the phenotype is reversed. 3. Proteomics Analysis: Use mass spectrometry-based phosphoproteomics or thermal proteome profiling to get a global view of protein engagement and identify affected off-target pathways.[2]

Data Presentation: On-Target vs. Off-Target Activity

A critical step in characterizing your 2-morpholino-4H-pyran-4-one derivative is to quantify its potency and selectivity. The following tables present hypothetical data to illustrate how to compare the inhibitory activity of a compound against its intended target and a panel of off-target kinases.

Table 1: Illustrative Kinase Inhibitory Potency (IC50, nM)

CompoundTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Off-Target Kinase 3 IC50 (nM)
Compound A (Your Derivative) 101,200>10,0004,500
Alternative Compound B 505008,0002,000
Alternative Compound C 5501,000300

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates higher potency.

Table 2: Illustrative Selectivity Score

CompoundSelectivity Score (Off-Target 1 / Target)Selectivity Score (Off-Target 2 / Target)Selectivity Score (Off-Target 3 / Target)
Compound A (Your Derivative) 120>1,000450
Alternative Compound B 1016040
Alternative Compound C 1020060

The selectivity score is the ratio of the IC50 for an off-target kinase to the IC50 for the target kinase. A higher score indicates greater selectivity.

Experimental Protocols

Here are detailed methodologies for key experiments to identify and validate off-target effects.

Kinome Profiling

This protocol provides a general framework for assessing the selectivity of a compound against a large panel of kinases.

  • Compound Preparation: Prepare a stock solution of your 2-morpholino-4H-pyran-4-one derivative in DMSO. Serially dilute the compound to the desired screening concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the reaction buffer.

  • Compound Addition: Add the diluted test compound or vehicle (DMSO) to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a detection reagent (e.g., ADP-Glo™) that measures kinase activity by quantifying the amount of ADP produced.

  • Data Analysis: Measure the luminescence or fluorescence signal, which is proportional to kinase activity. Plot the signal against the compound concentration to determine the percent inhibition and IC50 values for each kinase in the panel.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[2]

Melt Curve Protocol

  • Cell Culture: Culture cells to approximately 80-90% confluency.

  • Cell Treatment: Harvest and resuspend cells in fresh culture medium. Treat the cells with your compound at a fixed concentration or with a vehicle control for a defined period (e.g., 1 hour).

  • Heat Shock: Aliquot the cell suspension into PCR tubes and heat them at different temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Separation of Soluble Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble target protein relative to the unheated control against the temperature to generate a melt curve. A shift in the melting temperature indicates target engagement.

Isothermal Dose-Response (ITDR) Protocol

  • Cell Culture and Treatment: Culture and harvest cells as described above. Treat cells with a range of compound concentrations.

  • Heat Shock: Heat all samples at a single, fixed temperature (determined from the melt curve to be in the dynamic range of protein denaturation) for 3 minutes.

  • Cell Lysis and Protein Analysis: Follow the same steps for cell lysis, separation of soluble proteins, and protein quantification as in the melt curve protocol.

  • Data Analysis: Analyze the soluble fractions by Western blotting for the target protein. Plot the amount of soluble protein against the compound concentration to generate a dose-response curve and determine the EC50 for target engagement.

Affinity-Based Proteomics

This technique identifies proteins that directly bind to your compound.

  • Compound Immobilization: Chemically link your 2-morpholino-4H-pyran-4-one derivative to a solid support, such as agarose beads.

  • Cell Lysate Preparation: Prepare a cell lysate from your experimental system.

  • Affinity Purification: Incubate the immobilized compound with the cell lysate to allow binding of target and off-target proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using mass spectrometry.

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that were specifically pulled down by your compound compared to control beads.

Visualizations

Signaling Pathway Diagram

Many 2-morpholino-4H-pyran-4-one derivatives are known to target components of the PI3K/Akt/mTOR signaling pathway.[5] Off-target effects can lead to unintended modulation of this or other related pathways.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates OffTarget Off-Target Kinase PIP2 PIP2 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 Akt->mTORC1 Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream mTORC2 mTORC2 mTORC2->Akt OffTarget->Downstream

Caption: The PI3K/Akt/mTOR signaling pathway, a common target of kinase inhibitors.

Experimental Workflow Diagrams

Troubleshooting_Workflow Start Unexpected Phenotype Observed Check_Compound Verify Compound Integrity & Purity Start->Check_Compound Check_Conditions Standardize Experimental Conditions Start->Check_Conditions Validate_OnTarget Validate On-Target Effect Check_Compound->Validate_OnTarget Check_Conditions->Validate_OnTarget Secondary_Inhibitor Use Structurally Different Inhibitor Validate_OnTarget->Secondary_Inhibitor Yes Rescue_Experiment Perform Rescue Experiment Validate_OnTarget->Rescue_Experiment Yes Identify_OffTargets Identify Off-Targets Validate_OnTarget->Identify_OffTargets No Conclusion_OnTarget Phenotype is On-Target Secondary_Inhibitor->Conclusion_OnTarget Rescue_Experiment->Conclusion_OnTarget Kinome_Scan Kinome Profiling Identify_OffTargets->Kinome_Scan CETSA CETSA Identify_OffTargets->CETSA Proteomics Affinity Proteomics Identify_OffTargets->Proteomics Conclusion_OffTarget Phenotype is Off-Target Kinome_Scan->Conclusion_OffTarget CETSA->Conclusion_OffTarget Proteomics->Conclusion_OffTarget

Caption: A logical workflow for troubleshooting unexpected experimental results.

OffTarget_ID_Workflow Start Hypothesis: Off-Target Effects Discovery Discovery Phase (Broad Screening) Start->Discovery Kinome_Profiling Kinome Profiling Discovery->Kinome_Profiling Affinity_Proteomics Affinity Proteomics Discovery->Affinity_Proteomics Validation Validation Phase (Orthogonal Methods) CETSA CETSA Validation->CETSA Western_Blot Western Blot Validation->Western_Blot Phenotypic_Assay Cell-Based Phenotypic Assays Validation->Phenotypic_Assay Kinome_Profiling->Validation Affinity_Proteomics->Validation Conclusion Confirmed Off-Target Profile CETSA->Conclusion Western_Blot->Conclusion Phenotypic_Assay->Conclusion

Caption: A general workflow for the identification and validation of off-targets.

References

Technical Support Center: Synthesis of 2-Chloro-6-morpholino-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-6-morpholino-4H-pyran-4-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, categorized by the reaction stage.

Stage 1: Synthesis of 2,6-Dichloro-4H-pyran-4-one from Chelidonic Acid

  • Challenge 1.1: Low yield of 2,6-Dichloro-4H-pyran-4-one.

    • Possible Cause: Incomplete reaction or side reactions during chlorination. The choice of chlorinating agent and reaction conditions are critical.

    • Troubleshooting Tips:

      • Ensure that the starting chelidonic acid is completely dry.

      • Experiment with different chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. The reactivity of these reagents can influence the yield and byproduct profile.

      • Optimize the reaction temperature and time. Over-heating can lead to decomposition, while insufficient heating may result in an incomplete reaction.

      • The use of a catalyst, such as dimethylformamide (DMF) with oxalyl chloride, may improve the reaction rate and yield.

  • Challenge 1.2: Formation of colored impurities.

    • Possible Cause: Decomposition of the pyranone ring under harsh reaction conditions.

    • Troubleshooting Tips:

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

      • Lower the reaction temperature and extend the reaction time.

      • Purify the crude product using column chromatography on silica gel with a suitable solvent system (e.g., hexane/ethyl acetate gradient) or recrystallization from an appropriate solvent.

Stage 2: Synthesis of this compound

  • Challenge 2.1: Formation of the disubstituted byproduct (2,6-dimorpholino-4H-pyran-4-one).

    • Possible Cause: Use of excess morpholine or prolonged reaction time.

    • Troubleshooting Tips:

      • Carefully control the stoichiometry. Use of 1.0 to 1.2 equivalents of morpholine is recommended to favor monosubstitution.

      • Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to a significant extent.

      • Add the morpholine dropwise to the reaction mixture at a low temperature to control the reaction rate and minimize overreaction.

  • Challenge 2.2: Reaction is slow or does not go to completion.

    • Possible Cause: Insufficient reactivity of the starting material or inappropriate reaction conditions.

    • Troubleshooting Tips:

      • Increase the reaction temperature. Microwave irradiation can sometimes accelerate nucleophilic aromatic substitution reactions.

      • Use a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to scavenge the HCl generated during the reaction.

      • Choose an appropriate solvent. Polar aprotic solvents like DMF, dimethyl sulfoxide (DMSO), or acetonitrile are generally suitable for this type of reaction.

  • Challenge 2.3: Difficulty in purifying the final product.

    • Possible Cause: Similar polarities of the desired product, starting material, and byproducts.

    • Troubleshooting Tips:

      • Optimize the mobile phase for column chromatography to achieve better separation. A step gradient or a shallow gradient of a more polar solvent might be necessary.

      • Consider recrystallization from a solvent mixture to selectively crystallize the desired product.

      • If the product is basic due to the morpholine moiety, an acidic workup followed by extraction and then basification and re-extraction might help in removing non-basic impurities.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound on a laboratory scale?

A1: A common synthetic approach starts with chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid). The dicarboxylic acid is first converted to the corresponding diacid chloride, which is then chlorinated to yield 2,6-dichloro-4H-pyran-4-one. Subsequent selective nucleophilic substitution with morpholine at the more reactive position (typically C6) affords the desired product.

Q2: What are the main challenges when scaling up the synthesis of this compound?

A2: Key challenges in scaling up this synthesis include:

  • Heat Management: The chlorination step can be highly exothermic. Efficient heat dissipation is crucial to prevent runaway reactions and decomposition of the product.

  • Reagent Handling: Large quantities of corrosive and hazardous reagents like thionyl chloride or phosphorus pentachloride require specialized handling procedures and equipment.

  • Work-up and Purification: Handling large volumes of solvents and performing large-scale extractions and chromatography can be cumbersome. Crystallization is often the preferred method for purification on a larger scale, which may require significant optimization.

  • Byproduct Control: The formation of the disubstituted byproduct becomes more challenging to control on a larger scale due to potential issues with mixing and local concentration gradients.

Q3: How can I monitor the progress of the reaction between 2,6-dichloro-4H-pyran-4-one and morpholine?

A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) on silica gel plates. A suitable mobile phase, for instance, a mixture of ethyl acetate and hexane, should allow for the clear separation of the starting material (2,6-dichloro-4H-pyran-4-one), the monosubstituted product (this compound), and the disubstituted byproduct. The spots can be visualized under UV light (254 nm).

Q4: What are the safety precautions to be taken during the chlorination step?

A4: The chlorination step involves hazardous reagents and byproducts. It is imperative to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Quench any excess chlorinating agent carefully with a suitable reagent (e.g., slow addition to ice-water or a basic solution).

  • Be aware that toxic gases like HCl and SO₂ may be evolved.

Quantitative Data Summary

ParameterStage 1: ChlorinationStage 2: Morpholine Substitution
Typical Reactants Chelidonic acid, Thionyl chloride2,6-Dichloro-4H-pyran-4-one, Morpholine
Stoichiometry 1 eq. Chelidonic acid, >2 eq. SOCl₂1 eq. Dichloropyranone, 1.0-1.2 eq. Morpholine
Typical Solvent Dichloromethane (DCM), ChloroformDimethylformamide (DMF), Acetonitrile
Typical Temperature Reflux (40-60 °C)80-120 °C
Typical Reaction Time 4-12 hours2-8 hours
Typical Yield 60-80%50-70%

Experimental Protocols

Protocol 1: Synthesis of 2,6-Dichloro-4H-pyran-4-one

  • To a stirred suspension of chelidonic acid (1 equivalent) in an appropriate solvent like dichloromethane, add thionyl chloride (2.5 equivalents) dropwise at 0 °C.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of this compound

  • Dissolve 2,6-dichloro-4H-pyran-4-one (1 equivalent) in a polar aprotic solvent such as DMF.

  • Add potassium carbonate (2 equivalents) to the solution.

  • To this stirred suspension, add morpholine (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 100 °C and stir for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Visualizations

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Dichlorination cluster_step2 Step 2: Nucleophilic Substitution cluster_byproduct Potential Byproduct ChelidonicAcid Chelidonic Acid Chlorination Chlorination (e.g., SOCl₂, DMF cat.) ChelidonicAcid->Chlorination DichloroIntermediate 2,6-Dichloro-4H-pyran-4-one Chlorination->DichloroIntermediate Substitution Mono-substitution (Morpholine, K₂CO₃) DichloroIntermediate->Substitution FinalProduct 2-Chloro-6-morpholino- 4H-pyran-4-one Substitution->FinalProduct Byproduct 2,6-Dimorpholino- 4H-pyran-4-one Substitution->Byproduct

Caption: Synthetic workflow for this compound.

TroubleshootingLogic Start Low Yield in Step 2 Cause1 Formation of Disubstituted Byproduct Start->Cause1 Cause2 Incomplete Reaction Start->Cause2 Cause3 Product Degradation Start->Cause3 Solution1a Control Stoichiometry (1.1 eq. Morpholine) Cause1->Solution1a Solution1b Monitor Reaction Closely (TLC/HPLC) Cause1->Solution1b Solution2a Increase Temperature (or use microwave) Cause2->Solution2a Solution2b Add Base (e.g., K₂CO₃) Cause2->Solution2b Solution3a Lower Temperature & Extend Reaction Time Cause3->Solution3a

Caption: Troubleshooting logic for low yield in the morpholine substitution step.

Technical Support Center: Purification Strategies for Pyranone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Last Updated: December 28, 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of catalysts from pyranone synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts I'll need to remove from my pyranone synthesis?

A1: Pyranone synthesis utilizes a diverse range of catalysts. The most common classes you will encounter are:

  • Metal Catalysts: These are widely used and include complexes of palladium (Pd), ruthenium (Ru), gold (Au), and copper (Cu).[1]

  • Organocatalysts: This category includes N-heterocyclic carbenes (NHCs) and amine-based catalysts like morpholine or thiourea derivatives.[2][3][4]

  • Heterogeneous Catalysts: These are solid-supported catalysts, such as polymer-supported 4-dimethylaminopyridine (DMAP) or magnetic nanoparticles, which are designed for easier separation.

Q2: What are the primary strategies for removing residual metal catalysts?

A2: The main strategies for removing metal catalysts can be broadly categorized as:

  • Adsorption: Using solid materials with high surface area, like activated carbon, to adsorb the metal species, which are then filtered off.

  • Metal Scavengers: Employing silica-based or polymer-bound ligands that selectively bind to the metal, allowing for removal by filtration. This is a highly effective and common method in the pharmaceutical industry.

  • Chromatography: Passing the reaction mixture through a plug of silica gel or Celite can trap polar metal complexes.

  • Extraction: Using liquid-liquid extraction to partition the catalyst into a separate phase.

  • Crystallization: Purifying the pyranone product by crystallization, leaving the catalyst impurities in the mother liquor.

  • Oxidative Workup: This is particularly effective for ruthenium catalysts, where an oxidizing agent like hydrogen peroxide converts the ruthenium into insoluble ruthenium dioxide that can be easily filtered.[5]

Q3: How do I remove an amine-based organocatalyst?

A3: Amine catalysts are basic and can be removed by converting them into their water-soluble salt form. The most common methods are:

  • Acid Wash: Washing the organic reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl). The protonated amine catalyst will partition into the aqueous layer. This method is suitable if your pyranone product is stable to acid.[6][7]

  • Copper Sulfate Wash: For acid-sensitive products, washing with an aqueous solution of copper (II) sulfate is an effective alternative. The amine complexes with the copper and is extracted into the aqueous phase.[6][7]

Q4: N-Heterocyclic Carbene (NHC) catalyst removal seems difficult. What are the recommended methods?

A4: Removing soluble NHC catalysts can be challenging. While some specialized NHC catalysts are designed for easy removal (e.g., ionic liquid-based NHCs that can be filtered), general strategies for common NHCs include:

  • Chromatography: Standard silica gel column chromatography is the most common method for removing NHC catalysts and their byproducts at the lab scale.

  • Extraction and Recrystallization: If the product is a solid, recrystallization can be effective. After an initial workup, the crude product can be recrystallized, leaving the more soluble NHC derivatives in the mother liquor. In some cases, extraction with a suitable solvent can remove the NHC if there is a significant solubility difference between the product and the catalyst.

  • Quenching: While not a removal method on its own, quenching the reaction with an appropriate reagent can convert the NHC into a more easily removable species. The specific quenching agent would depend on the reaction.

Troubleshooting Guides

Issue 1: High Levels of Metal Catalyst Remain After Purification

Possible Cause Suggested Solution
Ineffective Scavenger The chosen scavenger may not have a high affinity for the metal in its current oxidation state. Screen a variety of scavengers with different functional groups (e.g., thiol, amine, DMT) to find the most effective one for your specific metal complex.
Insufficient Scavenger Amount The amount of scavenger may be insufficient to bind all the metal. Increase the equivalents of the scavenger (typically 3-5 equivalents relative to the catalyst are a good starting point).
Poor Mixing or Short Contact Time The scavenger needs adequate time and contact with the solution to be effective. Ensure vigorous stirring and increase the contact time (4-16 hours is common at room temperature).
Soluble Metal Species The metal catalyst may have decomposed into a species that is highly soluble in your solvent and does not adsorb well to standard media like Celite. Try concentrating the reaction mixture and switching to a solvent where the metal species is less soluble before filtration.

Issue 2: Significant Product Loss During Purification

Possible Cause Suggested Solution
Product Adsorption to Activated Carbon Activated carbon can be non-selective and adsorb your product along with the catalyst. Reduce the amount of activated carbon used, or test different grades of activated carbon. Consider using a more selective metal scavenger instead.
Product Binding to Scavenger Some products, particularly those with functional groups that can chelate metals, may have an affinity for the scavenger resin. After filtering the scavenger, wash it thoroughly with a fresh portion of the solvent to recover any adsorbed product. If loss is still significant, a different type of scavenger or an alternative purification method should be considered.
Product Instability The purification conditions (e.g., acidic or basic washes, prolonged heating) may be degrading your pyranone product. Ensure your product is stable to the chosen purification method. For sensitive compounds, use milder techniques like chromatography or scavengers at room temperature.
Data Presentation: Efficiency of Catalyst Removal

The following tables summarize quantitative data on the efficiency of various catalyst removal techniques.

Table 1: Palladium (Pd) Catalyst Removal

Method Initial Pd (ppm) Final Pd (ppm) Notes
SiliaMetS Thiol Scavenger ~2400≤ 16Highly effective for Pd(II) complexes.[8]
Activated Carbon ~2400> 100Less effective than scavengers, potential for product loss.[8]
Biotage MP-TMT Scavenger ~800< 10Effective for Suzuki coupling reaction workups.[9]
Chromatography + Scavenger Not specified< 50A combined approach is highly effective.

Table 2: Ruthenium (Ru) Catalyst Removal

Method Initial Ru (ppm) Final Ru (ppm) Notes
Oxidative Wash (H₂O₂) Not specified< 2Simple and effective for converting Ru to insoluble RuO₂.[5]
SiliaBond DMT Scavenger 500< 10Particularly effective for Grubbs-type catalysts.
Aqueous Extraction with THMP ~4400< 10Combined with activated carbon, can reduce Ru to <0.04 ppm.
Isocyanide Scavenger + Filtration Not specified< 1Rapidly quenches the catalyst and facilitates removal.[1]
Experimental Protocols

Protocol 1: General Procedure for Metal Removal using a Bulk Scavenger

  • Dissolve the Crude Product: After completion of the pyranone synthesis, concentrate the reaction mixture under reduced pressure. Dissolve the crude residue in a suitable solvent (e.g., dichloromethane, toluene, or ethyl acetate).

  • Add the Scavenger: To the solution, add 3-5 equivalents of the selected metal scavenger (e.g., SiliaMetS Thiol for palladium).

  • Stir: Stir the mixture vigorously at room temperature. The scavenging time can range from 1 to 16 hours. The progress can sometimes be monitored by a color change in the scavenger beads.

  • Filter: Filter the mixture through a sintered glass funnel or a pad of Celite to remove the scavenger-metal complex.

  • Wash: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentrate: Combine the filtrate and the washings, and concentrate under reduced pressure to yield the purified pyranone product.

Protocol 2: Removal of Amine Catalysts via Acid Wash

  • Dissolve the Reaction Mixture: After the reaction is complete, dilute the mixture with an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Perform Acid Wash: Transfer the organic solution to a separatory funnel and wash with 1M aqueous HCl. Shake the funnel, allowing the layers to separate. Drain the aqueous layer.

  • Repeat Washing: Repeat the acid wash one or two more times to ensure complete removal of the amine.

  • Neutralize: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid, followed by a wash with brine.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Visualization of Purification Workflow

The selection of an appropriate purification strategy depends on the nature of the catalyst, the properties of the pyranone product, and the scale of the reaction. The following diagram illustrates a general decision-making workflow.

Purification_Workflow start Crude Pyranone Reaction Mixture catalyst_type Identify Catalyst Type start->catalyst_type metal_catalyst Metal Catalyst (Pd, Ru, Au, Cu) catalyst_type->metal_catalyst Metal organocatalyst Organocatalyst catalyst_type->organocatalyst Organo heterogeneous_catalyst Heterogeneous Catalyst catalyst_type->heterogeneous_catalyst Heterogeneous metal_product_stability Product Stable to Oxidation/Heat? metal_catalyst->metal_product_stability activated_carbon Activated Carbon metal_catalyst->activated_carbon chromatography Chromatography (Silica/Celite Plug) metal_catalyst->chromatography oxidative_workup Oxidative Workup (e.g., H₂O₂ for Ru) metal_product_stability->oxidative_workup Yes (for Ru) metal_scavenger Metal Scavenger (Batch or Flow) metal_product_stability->metal_scavenger No final_purification_metal Final Purification (Crystallization/ Column) oxidative_workup->final_purification_metal metal_scavenger->final_purification_metal activated_carbon->final_purification_metal chromatography->final_purification_metal final_product Purified Pyranone final_purification_metal->final_product organo_type Amine or NHC? organocatalyst->organo_type amine_catalyst Amine Catalyst organo_type->amine_catalyst Amine nhc_catalyst NHC Catalyst organo_type->nhc_catalyst NHC amine_product_stability Product Acid Stable? amine_catalyst->amine_product_stability nhc_purification Silica Gel Chromatography nhc_catalyst->nhc_purification acid_wash Aqueous Acid Wash (e.g., 1M HCl) amine_product_stability->acid_wash Yes cu_wash Aqueous CuSO₄ Wash amine_product_stability->cu_wash No final_purification_organo Final Purification (Crystallization/ Extraction) acid_wash->final_purification_organo cu_wash->final_purification_organo nhc_purification->final_purification_organo final_purification_organo->final_product filtration Simple Filtration heterogeneous_catalyst->filtration filtration->final_product

Caption: Decision workflow for selecting a catalyst purification strategy.

References

avoiding degradation of 2-Chloro-6-morpholino-4H-pyran-4-one during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 2-Chloro-6-morpholino-4H-pyran-4-one to minimize degradation. Below you will find frequently asked questions (FAQs), troubleshooting guides, and recommended experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. The compound should be stored in a tightly sealed container, protected from light and moisture. For optimal stability, storage at low temperatures in a dry environment is recommended.

Q2: What are the visible signs of degradation?

A2: Degradation of this compound may manifest as a change in color (e.g., from white or off-white to yellow or brown), a change in physical state (e.g., clumping of the solid), or the appearance of an unusual odor. However, significant degradation can occur without any visible changes. Therefore, analytical testing is recommended for quality control.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the structure of this compound, three primary degradation pathways are plausible: hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The chloro group at the 2-position of the pyranone ring is susceptible to nucleophilic substitution by water, especially under basic conditions, which would lead to the formation of 2-Hydroxy-6-morpholino-4H-pyran-4-one.

  • Oxidation: The morpholine ring can be susceptible to oxidation, potentially leading to the formation of an N-oxide or ring-opened byproducts.

  • Photolysis: Exposure to UV light can induce homolytic cleavage of the carbon-chlorine bond, generating radical species that can lead to a variety of degradation products.

Q4: How can I analytically determine if my sample has degraded?

A4: A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the recommended technique for quantifying the purity of this compound and detecting degradation products.[1][2][3][4][5] Liquid chromatography-mass spectrometry (LC-MS) can be used to identify the chemical structures of any impurities or degradation products.[6][7][8][9]

Q5: Are there any materials I should avoid for storing or handling this compound?

A5: Yes. Avoid storing the compound in containers made of reactive metals such as aluminum, magnesium, or zinc, and their alloys.[10] Contact with strong alkalis, strong oxidizing agents, and excessive heat should also be avoided.[1][10] For long-term storage, containers made of stainless steel or carbon steel with an appropriate coating are recommended.[11][12]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in color (e.g., yellowing) of the solid compound. Exposure to light (photodegradation) or air (oxidation).Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. Store under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected.
Clumping or caking of the solid. Absorption of moisture, leading to potential hydrolysis.Store the compound in a desiccator or a dry box. Ensure the container is tightly sealed.
Appearance of new peaks in HPLC analysis. Chemical degradation.Identify the degradation products using LC-MS to understand the degradation pathway. Review storage conditions and handling procedures to mitigate the specific type of degradation (e.g., protect from light, moisture, or reactive substances).
Inconsistent experimental results. Use of a degraded sample.Always use a freshly opened or properly stored sample for experiments. Perform a purity check using HPLC before use if the sample has been stored for an extended period or if there are any doubts about its quality.

Data Presentation

Table 1: Recommended Storage Conditions

Parameter Recommendation Rationale
Temperature 2-8°C (Refrigerated)Slows down the rate of chemical degradation.
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation of the morpholine moiety.
Light Protect from light (Amber vial or wrapped container)Prevents photolytic cleavage of the C-Cl bond.
Moisture Store in a desiccator or dry environmentPrevents hydrolysis of the chloro group.
Container Tightly sealed, non-reactive material (e.g., glass, stainless steel)Prevents contamination and reaction with container material.

Table 2: Starting Parameters for a Stability-Indicating RP-HPLC Method

Parameter Suggested Condition
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)
Elution Gradient (e.g., 10-90% acetonitrile over 20 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at an appropriate wavelength (to be determined by UV scan)
Injection Volume 10 µL

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and validate a stability-indicating analytical method.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 1 M HCl before analysis.
  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Dissolve in the solvent before analysis.
  • Photolytic Degradation: Expose the solid compound to UV light (e.g., 254 nm) for 48 hours. Dissolve in the solvent before analysis.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using the developed RP-HPLC method (see Table 2).
  • If significant degradation is observed, analyze the samples by LC-MS to identify the mass of the degradation products.

Protocol 2: HPLC Method for Purity Assessment

This protocol provides a starting point for the routine analysis of the purity of this compound.

1. Preparation of Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

2. Chromatographic Conditions:

  • Use the parameters outlined in Table 2. A typical gradient might be:
  • 0-2 min: 10% B
  • 2-15 min: 10% to 90% B
  • 15-18 min: 90% B
  • 18-20 min: 90% to 10% B
  • 20-25 min: 10% B (re-equilibration)

3. Sample Preparation:

  • Accurately weigh and dissolve the compound in the mobile phase or a suitable solvent to a final concentration of approximately 0.1 mg/mL.

4. Analysis:

  • Inject the sample onto the HPLC system.
  • Integrate the peak areas to determine the purity of the compound and the relative amounts of any impurities.

Mandatory Visualizations

cluster_storage Recommended Storage cluster_conditions Conditions Temperature Temperature 2-8°C 2-8°C Temperature->2-8°C Set to Light Light Amber Vial Amber Vial Light->Amber Vial Protect with Moisture Moisture Desiccator Desiccator Moisture->Desiccator Control with Atmosphere Atmosphere Inert Gas Inert Gas Atmosphere->Inert Gas Use Start Start Degradation_Suspected Degradation Suspected? Start->Degradation_Suspected Visual_Inspection Perform Visual Inspection Degradation_Suspected->Visual_Inspection Yes End_OK Compound OK Degradation_Suspected->End_OK No Color_Change Color Change or Clumping? Visual_Inspection->Color_Change HPLC_Analysis Perform HPLC Purity Analysis Color_Change->HPLC_Analysis Yes Color_Change->HPLC_Analysis No New_Peaks New Peaks Observed? HPLC_Analysis->New_Peaks LCMS_Analysis Identify Impurities with LC-MS New_Peaks->LCMS_Analysis Yes New_Peaks->End_OK No Review_Storage Review Storage Conditions Quarantine_Batch Quarantine Batch and Contact Support Review_Storage->Quarantine_Batch LCMS_Analysis->Review_Storage End_Degraded Compound Degraded Quarantine_Batch->End_Degraded cluster_pathways Potential Degradation Pathways cluster_products Degradation Products Parent This compound Hydrolysis Hydrolysis (+H2O, esp. basic pH) Parent->Hydrolysis Oxidation Oxidation (+[O]) Parent->Oxidation Photolysis Photolysis (UV Light) Parent->Photolysis Hydroxylated_Product 2-Hydroxy-6-morpholino-4H-pyran-4-one Hydrolysis->Hydroxylated_Product N_Oxide N-Oxide or Ring-Opened Products Oxidation->N_Oxide Radical_Products Radical-derived Byproducts Photolysis->Radical_Products

References

Validation & Comparative

A Comparative Guide to DNA-PK Inhibitors: NU7026 vs. the 2-Chloro-6-morpholino-4H-pyran-4-one Class

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of two distinct chemical scaffolds for the inhibition of DNA-dependent protein kinase (DNA-PK): the well-characterized NU7026 and the emerging class of 2,6-disubstituted pyran-4-ones, represented here by 2-Chloro-6-morpholino-4H-pyran-4-one.

DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks in human cells. Its role in maintaining genomic integrity has made it a significant target in oncology, as its inhibition can sensitize cancer cells to DNA-damaging therapies such as radiation and certain chemotherapies. This guide will delve into the available data on NU7026 and the pyran-4-one class of inhibitors to inform research and development decisions.

Introduction to the Inhibitors

NU7026 is a potent and selective inhibitor of DNA-PK, belonging to the dibenzofuran-4-one chemical class. It has been extensively studied and is often used as a reference compound in DNA-PK research. Its mechanism of action involves competing with ATP for the kinase domain of the DNA-PK catalytic subunit (DNA-PKcs).

This compound is a representative of the 2,6-disubstituted pyran-4-one class of DNA-PK inhibitors. While specific data for this particular compound is not widely available in the public domain, the broader class of 6-aryl-2-morpholin-4-yl-4H-pyran-4-ones has been reported to contain potent and selective DNA-PK inhibitors with potencies comparable to NU7026.[1]

Quantitative Performance Data

The following table summarizes the available quantitative data for NU7026. Data for this compound is not available in the reviewed literature; however, data for related compounds in its class are discussed below.

ParameterNU7026This compound
Target DNA-PKDNA-PK
IC50 (DNA-PK) ~0.23 µMData not available
Selectivity Highly selective for DNA-PK over other PIKK family members (e.g., ATM, ATR) and PI3K.Reported to be selective for DNA-PK over related PIKK family members.[1]
Cellular Activity Potentiates the effects of ionizing radiation and chemotherapeutic agents in various cancer cell lines.Data not available for this specific compound.

Note: The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

While specific data for this compound is lacking, a study on 6-aryl-2-morpholin-4-yl-4H-pyran-4-ones and their thiopyran-4-one analogs demonstrated that several compounds within this class exhibit potent DNA-PK inhibition with IC50 values in the range of 0.2-0.4 µM, making them comparable in potency to NU7026.[1]

Signaling Pathways and Experimental Workflows

To understand the context of DNA-PK inhibition, the following diagrams illustrate the DNA-PK signaling pathway and a general workflow for evaluating DNA-PK inhibitors.

DNA_PK_Pathway DSB DNA Double-Strand Break Ku70_80 Ku70/80 heterodimer DSB->Ku70_80 recruits DNAPKcs DNA-PKcs Ku70_80->DNAPKcs recruits & activates NHEJ_complex NHEJ Repair Complex (Ligase IV, XRCC4, etc.) DNAPKcs->NHEJ_complex phosphorylates Repair DNA Repair NHEJ_complex->Repair Inhibitor NU7026 or This compound Inhibitor->DNAPKcs inhibits Experimental_Workflow cluster_0 In Vitro Assay cluster_1 Cell-Based Assay enzyme Purified DNA-PK assay Kinase Activity Assay enzyme->assay inhibitor Test Inhibitor (e.g., NU7026) inhibitor->assay atp ATP Substrate atp->assay ic50 Determine IC50 assay->ic50 cells Cancer Cell Line treatment Treat with Inhibitor +/- DNA Damaging Agent cells->treatment analysis Western Blot (p-DNA-PK), Cell Viability Assay, Clonogenic Assay treatment->analysis effects Evaluate Cellular Effects analysis->effects

References

A Comparative Guide to the Potency of Novel Pyran-4-one Derivatives and LY294002 as PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory potency of a novel pyran-4-one derivative against the well-established phosphoinositide 3-kinase (PI3K) inhibitor, LY294002. The data presented is compiled from published research and aims to offer an objective overview for professionals in drug discovery and cancer research.

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention. LY294002, a morpholino-substituted chromone, was one of the first synthetic, potent, and specific inhibitors of PI3K and has been instrumental in elucidating the role of the PI3K/Akt signaling cascade. However, the quest for inhibitors with improved potency, selectivity, and pharmacological properties is ongoing. This guide focuses on a direct comparison of LY294002 with a recently developed pyran-4-one derivative, highlighting advancements in the field of PI3K inhibition.

Quantitative Comparison of Inhibitory Potency

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the IC50 values of a novel 2-alkyl-chromeno[4,3-c]pyrazol-4(2H)-one derivative, compound 4l , and LY294002 against the PI3Kα isoform, as determined in a head-to-head in vitro kinase assay.[1][2]

CompoundTargetIC50 (µM)Fold Difference vs. LY294002
Compound 4l PI3Kα0.014~30-fold more potent
LY294002 PI3Kα~0.43-

Note: The IC50 value for LY294002 can vary slightly between different studies and assay conditions. The value presented here is from the comparative study with compound 4l for accurate comparison.[1][2][3]

Experimental Protocols

The determination of IC50 values is crucial for comparing the potency of enzyme inhibitors. Below is a detailed methodology for a typical in vitro PI3K enzyme inhibition assay, based on commonly used protocols in the field.

In Vitro PI3Kα Kinase Assay Protocol

  • Enzyme and Substrate Preparation:

    • Recombinant human PI3Kα enzyme is purified and stored in an appropriate buffer at -80°C.

    • The lipid substrate, phosphatidylinositol (PI), is prepared as lipid vesicles by sonication in a buffer containing HEPES, MgCl2, and CHAPS.

  • Compound Preparation:

    • Test compounds (e.g., compound 4l and LY294002) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

    • Serial dilutions of the stock solutions are prepared in assay buffer to achieve a range of final concentrations for IC50 determination.

  • Kinase Reaction:

    • The kinase reaction is initiated by mixing the PI3Kα enzyme, the test compound at various concentrations, and the PI substrate in a reaction buffer.

    • The phosphorylation reaction is started by the addition of ATP (containing a radiolabeled γ-32P-ATP tracer).

    • The reaction mixture is incubated at room temperature for a defined period (e.g., 20 minutes) with gentle agitation.

  • Reaction Termination and Product Separation:

    • The reaction is stopped by the addition of a solution containing potassium fluoride and EDTA.

    • The phosphorylated product, phosphatidylinositol-3-phosphate (PIP), is separated from the unreacted ATP by thin-layer chromatography (TLC).

  • Detection and Data Analysis:

    • The TLC plate is dried, and the amount of radiolabeled PIP is quantified using a phosphorimager.

    • The percentage of inhibition for each compound concentration is calculated relative to a control reaction without any inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the biological context and the experimental process, the following diagrams are provided in the DOT language for Graphviz.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Processes Cell Growth, Proliferation, Survival Akt->Cell_Processes Promotes mTORC1->Cell_Processes Promotes Inhibitor Pyran-4-one / LY294002 Inhibitor->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/Akt signaling pathway and the inhibitory action of pyran-4-ones and LY294002.

Experimental_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis Enzyme PI3Kα Enzyme Incubation Incubate with γ-32P-ATP Enzyme->Incubation Substrate PI Substrate Substrate->Incubation Inhibitors Compound Dilutions (Pyran-4-one / LY294002) Inhibitors->Incubation TLC TLC Separation of PIP Incubation->TLC Stop Reaction Quantification Phosphorimager Quantification TLC->Quantification IC50_Calc IC50 Calculation Quantification->IC50_Calc

Caption: Workflow for the in vitro PI3K enzyme inhibition assay to determine IC50 values.

References

The Selectivity of 2,6-disubstituted Morpholino-Pyran-4-ones for DNA-PK Over PI3K: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The DNA-PK enzyme, a crucial component of the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair, shares structural similarities in its catalytic domain with the PI3K family of lipid kinases. This homology presents a challenge in the development of selective inhibitors. The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Therefore, understanding the selectivity profile of kinase inhibitors is critical.

Comparative Inhibitor Performance

The following tables summarize the inhibitory potency (IC50 values) of various compounds against DNA-PK and different isoforms of PI3K. This data allows for a direct comparison of selectivity. A higher IC50 value indicates lower potency. The selectivity index can be calculated by dividing the IC50 for the off-target kinase (e.g., PI3Kα) by the IC50 for the primary target (DNA-PK). A higher selectivity index signifies greater selectivity for DNA-PK.

InhibitorChemical ClassDNA-PK IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)Selectivity (PI3Kα/DNA-PK)
NU7441 2-Morpholino-chromen-4-one14>10,000--->714
KU-0060648 2-Morpholino-chromen-4-one derivative8.640.55900.10.47 (Dual Inhibitor)
M3814 (Peposertib) Imidazopyridine≤ 3>10,000--->3333
AZD7648 Imidazopyridine0.617,930>29,770>30,000>803029,883
LY294002 Chromen-4-one1,4001,7007,2008,0001,7001.21 (Non-selective)
Wortmannin Fungal steroid metabolite162.2341.2170.14 (PI3K selective)
Idelalisib (CAL-101) Quinazolinone-2,5008,6004,0002.5- (Highly PI3Kδ selective)

Note: Data is compiled from various sources and assays; direct comparison should be made with caution. "-" indicates data not available.

Based on the data for NU7441, a compound with a similar 2-morpholino-chromen-4-one core to the pyran-4-one class, a high degree of selectivity for DNA-PK over PI3Kα is observed. This suggests that the morpholino-pyran-4-one scaffold is a promising starting point for the development of highly selective DNA-PK inhibitors. In contrast, compounds like LY294002 show little to no selectivity, while others like KU-0060648 have been intentionally designed as dual inhibitors.

Signaling Pathways and Inhibition

The following diagrams illustrate the central roles of DNA-PK and PI3K in their respective signaling pathways and the points of intervention by their inhibitors.

DNA_PK_Pathway DSB DNA Double-Strand Break Ku Ku70/80 DSB->Ku binds DNAPKcs_inactive DNA-PKcs (inactive) Ku->DNAPKcs_inactive recruits DNAPK_active DNA-PK (active) DNAPKcs_inactive->DNAPK_active activates NHEJ Non-Homologous End Joining DNAPK_active->NHEJ phosphorylates substrates for Repair DNA Repair NHEJ->Repair Inhibitor 2-Chloro-6-morpholino- 4H-pyran-4-one (class) Inhibitor->DNAPK_active inhibits

Caption: DNA-PK signaling in the NHEJ pathway and inhibition point.

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK activates PI3K PI3K RTK->PI3K recruits & activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Signaling (Growth, Survival) Akt->Downstream Inhibitor 2-Chloro-6-morpholino- 4H-pyran-4-one (class) Inhibitor->PI3K potential off-target inhibition Kinase_Assay_Workflow Start Start PrepInhibitor Prepare Inhibitor Dilutions Start->PrepInhibitor AddInhibitor Add Inhibitor to Plate PrepInhibitor->AddInhibitor AddEnzyme Add Kinase Enzyme AddInhibitor->AddEnzyme InitiateReaction Initiate Reaction (Add Substrate/ATP) AddEnzyme->InitiateReaction Incubate Incubate InitiateReaction->Incubate StopDetect Stop Reaction & Add Detection Reagents Incubate->StopDetect ReadPlate Read Plate (Luminescence/Fluorescence) StopDetect->ReadPlate AnalyzeData Analyze Data & Determine IC50 ReadPlate->AnalyzeData End End AnalyzeData->End

Validating Cellular Target Engagement of 2-Chloro-6-morpholino-4H-pyran-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful development of novel small molecule inhibitors is contingent upon the definitive demonstration of their binding to the intended target within a complex cellular environment. This guide provides a comparative overview of robust methodologies for validating the cellular target engagement of 2-Chloro-6-morpholino-4H-pyran-4-one, a compound belonging to a class of molecules known to inhibit DNA-Dependent Protein Kinase (DNA-PK).[1] The following sections present a comparison with a known DNA-PK inhibitor, NU7026, and detail the experimental protocols for widely-used target engagement assays.

Comparative Analysis of Target Engagement

To objectively assess the cellular target engagement of this compound, a direct comparison with a well-characterized DNA-PK inhibitor, such as NU7026, is essential. The following table summarizes hypothetical, yet representative, data from two distinct and powerful target engagement assays: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET® Target Engagement Intracellular Kinase Assay.

Parameter This compound NU7026 (Alternative DNA-PK Inhibitor) Assay Principle
CETSA Thermal Shift (ΔTm) +3.8°C at 10 µM+4.5°C at 1 µMLigand binding stabilizes the target protein, increasing its melting temperature.
NanoBRET® IC50 850 nM230 nMCompetitive displacement of a fluorescent tracer from the target kinase by the compound.[2]

Signaling Pathway and Experimental Workflows

Visualizing the underlying biological pathways and experimental procedures is crucial for a comprehensive understanding of target engagement validation.

DNA_PK_Signaling_Pathway DNA-PK Signaling Pathway in DNA Double-Strand Break Repair DSB DNA Double-Strand Break (DSB) Ku70_80 Ku70/80 Complex DSB->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits DNA_PK DNA-PK (Active Kinase) DNA_PKcs->DNA_PK forms Artemis Artemis DNA_PK->Artemis phosphorylates XRCC4_LigIV XRCC4-Ligase IV Complex DNA_PK->XRCC4_LigIV phosphorylates Compound This compound or NU7026 Compound->DNA_PK inhibits NHEJ Non-Homologous End Joining (NHEJ) Repair Artemis->NHEJ XRCC4_LigIV->NHEJ

Caption: DNA-PK activation at DNA double-strand breaks and its inhibition.

CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow Start Intact Cells Treated with Compound or Vehicle Heat Heat Treatment (Temperature Gradient) Start->Heat Lyse Cell Lysis Heat->Lyse Separate Separation of Soluble and Precipitated Proteins (Centrifugation) Lyse->Separate Analyze Quantification of Soluble Target Protein (e.g., Western Blot, ELISA) Separate->Analyze Result Generation of Melting Curves (ΔTm) Analyze->Result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

NanoBRET_Workflow NanoBRET® Target Engagement Assay Workflow Start Cells Expressing NanoLuc®-DNA-PK Fusion Add_Tracer Addition of Cell-Permeable Fluorescent Tracer Start->Add_Tracer Add_Compound Addition of Test Compound (e.g., this compound) Add_Tracer->Add_Compound Equilibrate Incubation to Reach Binding Equilibrium Add_Compound->Equilibrate Measure Measure BRET Signal (Energy Transfer from NanoLuc® to Tracer) Equilibrate->Measure Result Determine Compound Affinity (IC50) Measure->Result

Caption: Workflow for the NanoBRET® Target Engagement Assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for confirming target engagement in a cellular context by measuring changes in the thermal stability of a protein upon ligand binding.[3][4][5]

1. Cell Culture and Treatment:

  • Culture a suitable human cell line (e.g., HEK293T) to 70-80% confluency.

  • Treat cells with varying concentrations of this compound, NU7026 (positive control), or vehicle (DMSO) for 1-2 hours at 37°C.

2. Thermal Challenge:

  • Harvest and resuspend the treated cells in a suitable buffer (e.g., PBS with protease inhibitors).

  • Aliquot the cell suspensions into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

3. Cell Lysis and Protein Separation:

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

4. Protein Quantification and Analysis:

  • Collect the supernatant containing the soluble proteins.

  • Quantify the amount of soluble DNA-PK in each sample using a specific and validated antibody via Western blotting or ELISA.

  • Plot the percentage of soluble DNA-PK as a function of temperature for each treatment condition to generate melting curves. The shift in the melting temperature (ΔTm) indicates target engagement.

NanoBRET® Target Engagement Intracellular Kinase Assay

The NanoBRET® assay quantitatively measures the affinity of a test compound for a target kinase in live cells.[2] This is achieved by measuring the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase.

1. Cell Preparation:

  • Transfect HEK293T cells with a vector encoding a NanoLuc®-DNA-PK fusion protein.

  • Plate the transfected cells in a 96-well or 384-well plate and incubate for 24 hours.

2. Assay Execution:

  • Prepare serial dilutions of this compound and the control compound (NU7026).

  • Add the NanoBRET® fluorescent tracer to the cells, followed by the addition of the test compounds.

  • Incubate the plate for a specified period (e.g., 2 hours) at 37°C to allow for compound entry and binding equilibrium.

3. Signal Detection:

  • Add the NanoBRET® Nano-Glo® Substrate to the wells.

  • Measure the luminescence at two wavelengths: one corresponding to the NanoLuc® donor (e.g., 460 nm) and the other to the tracer acceptor (e.g., >610 nm).

4. Data Analysis:

  • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

  • Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in the cellular environment.

Conclusion

The validation of target engagement in a cellular context is a critical step in the development of small molecule inhibitors. This guide provides a framework for comparing the cellular target engagement of this compound with a known inhibitor, NU7026, using the Cellular Thermal Shift Assay and the NanoBRET® Target Engagement Assay. The detailed protocols and illustrative diagrams offer a comprehensive resource for researchers aiming to rigorously characterize the mechanism of action of novel kinase inhibitors. The choice of assay will depend on the specific research question, available resources, and the characteristics of the target protein.

References

Comparative Guide to 2,6-Disubstituted Pyran-4-One Inhibitors: A Structure-Activity Relationship Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,6-disubstituted pyran-4-one scaffold has emerged as a versatile pharmacophore, yielding potent inhibitors for a range of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds in three key therapeutic areas: DNA-dependent protein kinase (DNA-PK) inhibition, anticancer activity, and disruption of Pseudomonas aeruginosa biofilms. The information presented herein is supported by quantitative data from published studies and is intended to inform the rational design of next-generation inhibitors.

DNA-Dependent Protein Kinase (DNA-PK) Inhibition

DNA-PK plays a crucial role in the non-homologous end joining (NHEJ) pathway, a primary mechanism for repairing DNA double-strand breaks. Its inhibition can sensitize cancer cells to radiotherapy and certain chemotherapies. The 2,6-disubstituted pyran-4-one core has been successfully exploited to develop potent DNA-PK inhibitors.

Structure-Activity Relationship (SAR) Summary

A seminal study by Hollick and colleagues explored the SAR of 6-aryl-2-morpholin-4-yl-4H-pyran-4-ones and their thiopyran-4-one bioisosteres. Their findings highlight the following key structural features for potent DNA-PK inhibition:

  • 2-Position: A morpholine substituent at the 2-position of the pyran-4-one ring is consistently found in the most potent inhibitors and is considered a key pharmacophoric feature for interaction with the ATP-binding site of DNA-PK.

  • 6-Position: The nature of the aryl substituent at the 6-position significantly influences inhibitory activity. Aromatic and heteroaromatic rings are well-tolerated.

  • Aryl Substituents: Potency can be enhanced by extending the aromatic system at the 6-position. For instance, replacing a phenyl group with a naphthyl or a benzo[b]thienyl group at the 4'-position of the 6-aryl ring led to a significant increase in inhibitory activity, with IC50 values in the sub-micromolar range.[1]

  • Pyran-4-one vs. Thiopyran-4-one: Both the pyran-4-one and the thiopyran-4-one cores yield potent inhibitors, suggesting that the heteroatom in the ring (oxygen or sulfur) has a less critical role in determining potency compared to the substituents at the 2- and 6-positions.

Quantitative Data for DNA-PK Inhibitors
Compound IDCore ScaffoldR (6-Aryl Substituent)DNA-PK IC50 (µM)Reference Compound (LY294002) IC50 (µM)
Series 1 2-morpholin-4-yl-4H-pyran-4-onePhenyl>101.5
Series 2 2-morpholin-4-yl-4H-thiopyran-4-onePhenyl1.21.5
- 2-morpholin-4-yl-4H-thiopyran-4-one4'-(Naphthyl)0.2-0.41.5
- 2-morpholin-4-yl-4H-thiopyran-4-one4'-(Benzo[b]thienyl)0.2-0.41.5

Note: The specific compound identifiers were not available in the referenced abstract. The data represents the range of potencies observed for the described structural classes.[1]

Experimental Protocol: DNA-Dependent Protein Kinase (DNA-PK) Inhibition Assay

A common method to determine the inhibitory activity of compounds against DNA-PK is a radiometric kinase assay.

Materials:

  • Purified human DNA-PK (catalytic subunit and Ku70/80 heterodimer)

  • Peptide substrate (e.g., a p53-derived peptide)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.2 mM EGTA, 0.1 mM EDTA)

  • Activating DNA (e.g., sonicated calf thymus DNA)

  • Test compounds dissolved in DMSO

  • Phosphocellulose paper

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase buffer, activating DNA, and the peptide substrate.

  • Add the test compound at various concentrations (typically in a serial dilution).

  • Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of incorporated ³²P in the peptide substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by non-linear regression analysis.

Anticancer Activity

The cytotoxic potential of 2,6-disubstituted pyran-4-ones has been investigated against various cancer cell lines. These studies reveal that modifications at the 2- and 6-positions, as well as the stereochemistry of the pyran ring, are critical for potent anticancer activity.

Structure-Activity Relationship (SAR) Summary

Studies on 2,6-disubstituted-trans-3-methylidenetetrahydropyran-4-ones, a closely related scaffold, have provided valuable SAR insights:

  • Substituents at C2 and C6: The nature of the substituents at the 2- and 6-positions is a key determinant of cytotoxic activity.

  • Alkyl vs. Aryl Substituents: Aromatic substituents at the 2- and 6-positions generally lead to higher cytotoxicity compared to aliphatic substituents. For example, compounds with phenyl groups at both positions exhibited greater activity than those with alkyl groups like butyl or isopropyl.[2]

  • Stereochemistry: The trans configuration of the substituents at the 2- and 6-positions appears to be favorable for activity.

Quantitative Data for Anticancer Activity
Compound IDR² SubstituentR⁶ SubstituentCancer Cell LineIC50 (µM)
13a IsopropylEthylHL-60> 50
13c PhenylEthylHL-6015.3
13e ButylIsopropylHL-60> 50
13i PhenylPhenylHL-608.7
13a IsopropylEthylMCF-7> 50
13c PhenylEthylMCF-725.1
13e ButylIsopropylMCF-7> 50
13i PhenylPhenylMCF-712.4

Data extracted from Konieczny et al., Molecules 2018, 23(10), 2432.[2]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[3][4]

Materials:

  • Cancer cell lines (e.g., HL-60, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the untreated control and determine the IC50 value.

Inhibition of Pseudomonas aeruginosa Biofilm Formation

Pseudomonas aeruginosa is an opportunistic pathogen known for its ability to form biofilms, which contribute to antibiotic resistance and chronic infections. Certain 2,6-disubstituted pyran-4-one derivatives have been identified as inhibitors of P. aeruginosa biofilm formation, often by targeting the Pseudomonas Quinolone Signal (PQS) quorum sensing system.

Structure-Activity Relationship (SAR) Summary

Research into 2-substituted-3-hydroxy-6-methyl-4H-pyran-4-one derivatives has revealed promising anti-biofilm activity.

  • Mechanism of Action: These compounds are believed to exert their anti-biofilm effects by interfering with the PQS signaling pathway, a key regulator of virulence factor production and biofilm formation in P. aeruginosa.[5]

  • Key Structural Features: A 3-hydroxy-6-methyl-4H-pyran-4-one core appears to be important for activity. The nature of the substituent at the 2-position is crucial for potency.

  • Potent Derivatives: A particularly promising biofilm inhibitor, compound 6a from a study by Chen et al., demonstrated a significant inhibitory effect at a concentration as low as 2.5 µM.[5] The specific structure of this compound is crucial for understanding the SAR, but was not fully detailed in the available abstract.

Quantitative Data for Biofilm Inhibition
Compound ClassTarget PathwayEffective Concentration
2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one derivativesPQS SignalingA promising inhibitor showed activity at 2.5 µM

Detailed IC50 values for a series of compounds were not available in the referenced abstract.[5]

Experimental Protocol: Crystal Violet Biofilm Assay

The crystal violet assay is a simple and widely used method for quantifying biofilm formation.[6][7]

Materials:

  • P. aeruginosa strain (e.g., PAO1)

  • Luria-Bertani (LB) broth or other suitable growth medium

  • 96-well polystyrene microtiter plates

  • Test compounds dissolved in a suitable solvent

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid solution

  • Microplate reader

Procedure:

  • Grow an overnight culture of P. aeruginosa.

  • Dilute the overnight culture in fresh medium and add it to the wells of a 96-well plate.

  • Add the test compounds at various concentrations to the wells. Include a solvent control.

  • Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

  • After incubation, carefully remove the planktonic cells by washing the wells with water or PBS.

  • Stain the adherent biofilms by adding the crystal violet solution to each well and incubating at room temperature for 15-20 minutes.

  • Remove the excess stain by washing the wells with water.

  • Solubilize the bound crystal violet by adding the acetic acid solution to each well.

  • Measure the absorbance of the solubilized crystal violet at a wavelength of 550-595 nm using a microplate reader.

  • The absorbance is proportional to the amount of biofilm formed. Calculate the percentage of biofilm inhibition for each compound concentration relative to the control.

Signaling Pathway and Experimental Workflow Diagrams

PQS Signaling Pathway in Pseudomonas aeruginosa

PQS_Signaling_Pathway pqsA pqsA-E HHQ HHQ pqsA->HHQ biosynthesis pqsH pqsH HHQ->pqsH PQS PQS pqsH->PQS conversion PqsR PqsR (LysR-type regulator) PQS->PqsR binds & activates PqsR->pqsA induces expression Virulence Virulence Factors & Biofilm Formation PqsR->Virulence regulates Inhibitor 2,6-Disubstituted Pyran-4-one Inhibitor Inhibitor->pqsA inhibition

Caption: The PQS signaling pathway in P. aeruginosa and the proposed point of intervention for pyran-4-one inhibitors.

General Experimental Workflow for Inhibitor Evaluation

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 SAR Analysis Compound 2,6-Disubstituted Pyran-4-one Library Assay Primary Assay (e.g., DNA-PK kinase assay) Compound->Assay IC50 IC50 Determination Assay->IC50 CellAssay Cytotoxicity/Biofilm Assay (e.g., MTT, Crystal Violet) IC50->CellAssay Lead Compounds SAR Structure-Activity Relationship Analysis IC50->SAR DoseResponse Dose-Response Analysis CellAssay->DoseResponse DoseResponse->SAR

Caption: A generalized workflow for the screening and evaluation of 2,6-disubstituted pyran-4-one inhibitors.

References

comparative study of 2-chloro vs 2-aryl substituted morpholino pyranones

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 2-Chloro vs. 2-Aryl Substituted Morpholino Pyranones in Preclinical Research

This guide offers a comparative overview of 2-chloro and 2-aryl substituted morpholino pyranones, two classes of heterocyclic compounds with significant potential in drug discovery. Drawing upon experimental data from related compounds, this document outlines their synthesis, biological activities, and underlying mechanisms of action to assist researchers in oncology and inflammatory disease.

Synthesis and Chemical Properties

The synthesis of 2-substituted morpholino pyranones can be achieved through multi-step reactions. A plausible synthetic route for the 2-chloro derivatives involves the chlorination of a suitable pyranone precursor. In contrast, the 2-aryl counterparts are typically synthesized via cross-coupling reactions, such as the Suzuki or Negishi coupling, from a halogenated pyranone intermediate.

General Synthetic Workflow:

cluster_chloro 2-Chloro Synthesis cluster_aryl 2-Aryl Synthesis Pyranone_Precursor_C Pyranone Precursor Chlorination Chlorination (e.g., POCl3) Pyranone_Precursor_C->Chlorination 2_Chloro_Pyranone 2-Chloro Morpholino Pyranone Chlorination->2_Chloro_Pyranone Pyranone_Precursor_A Halogenated Pyranone Coupling Suzuki/Negishi Coupling (with Arylboronic acid/organozinc) Pyranone_Precursor_A->Coupling 2_Aryl_Pyranone 2-Aryl Morpholino Pyranone Coupling->2_Aryl_Pyranone

Caption: General synthetic routes for 2-chloro and 2-aryl morpholino pyranones.

Comparative Biological Activity

While a direct head-to-head study is not available in the current literature, analysis of related compounds suggests distinct activity profiles for 2-chloro and 2-aryl substituted morpholino pyranones.

Anticancer Activity

Both classes of compounds are anticipated to exhibit cytotoxic effects against various cancer cell lines. The 2-chloro substituted pyranones, as electrophilic compounds, may act as alkylating agents, inducing cellular stress and apoptosis. In contrast, the 2-aryl substituted variants are more likely to function as competitive inhibitors of protein kinases, owing to the ability of the aryl moiety to form specific interactions within the ATP-binding pocket of these enzymes.

Table 1: Hypothetical Comparative Anticancer Activity Data

Compound ClassCancer Cell LineIC50 (µM) - Cytotoxicity (MTT Assay)Effect on Cell Cycle
2-Chloro Morpholino Pyranone MCF-7 (Breast)5 - 15G2/M Arrest
A549 (Lung)10 - 25G2/M Arrest
2-Aryl Morpholino Pyranone MCF-7 (Breast)1 - 10G1 Arrest
A549 (Lung)2 - 12G1 Arrest
Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is likely mediated through the inhibition of key inflammatory signaling pathways. The 2-chloro derivatives might exert their effects through irreversible covalent modification of cysteine residues in inflammatory proteins, while the 2-aryl compounds could act as reversible inhibitors of kinases involved in inflammation.

Signaling Pathways

Based on studies of structurally similar molecules, 2-chloro and 2-aryl morpholino pyranones are predicted to modulate the PI3K/Akt/mTOR and NF-κB signaling pathways, which are crucial in both cancer and inflammation.[1][2][3][4][5]

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[1][2][3][4][5] The morpholine ring is a common feature in many PI3K inhibitors, suggesting that both 2-chloro and 2-aryl morpholino pyranones could target this pathway.[1] The 2-aryl substituted compounds may exhibit more potent and selective inhibition due to specific interactions of the aryl group with the kinase domain of PI3K or Akt.

cluster_inhibitors Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Chloro 2-Chloro Derivative Chloro->PI3K inhibits Aryl 2-Aryl Derivative Aryl->PI3K inhibits

Caption: Putative inhibition of the PI3K/Akt/mTOR pathway.

The NF-κB signaling pathway is a key regulator of inflammation.[6][7][8][9] Both classes of compounds could potentially inhibit this pathway by targeting different components. The electrophilic 2-chloro pyranone might directly inhibit IKK (IκB kinase) or NF-κB proteins through covalent modification. The 2-aryl derivative could act as a competitive inhibitor of upstream kinases that activate the IKK complex.

cluster_inhibitors Inhibition Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammatory Gene Expression Nucleus->Inflammation promotes Chloro 2-Chloro Derivative Chloro->IKK inhibits Aryl 2-Aryl Derivative Aryl->IKK inhibits

Caption: Potential inhibition of the NF-κB signaling pathway.

Experimental Protocols

MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.[10][11][12][13]

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Cell Cycle Analysis by Flow Cytometry

This method determines the effect of the compounds on the cell cycle progression of cancer cells.[14][15][16][17][18]

Protocol:

  • Treat cells with the test compounds at their respective IC50 concentrations for 24 hours.

  • Harvest the cells and wash with ice-cold PBS.

  • Fix the cells in 70% ethanol at -20°C overnight.[17]

  • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content by flow cytometry.

  • The percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

In Vitro PI3Kα Kinase Assay

This assay measures the direct inhibitory effect of the compounds on the activity of the PI3Kα enzyme.[19][20][21][22][23]

Protocol:

  • A reaction mixture is prepared containing purified recombinant PI3Kα, the lipid substrate PIP2, and ATP in a kinase buffer.

  • The test compounds are added at various concentrations.

  • The reaction is initiated by the addition of ATP and incubated at room temperature.

  • The amount of ADP produced, which is proportional to the kinase activity, is measured using a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay).[20]

  • The IC50 value for PI3Kα inhibition is calculated.

Conclusion

While direct comparative data is lacking, the analysis of related structures suggests that both 2-chloro and 2-aryl substituted morpholino pyranones are promising scaffolds for the development of novel anticancer and anti-inflammatory agents. The 2-aryl derivatives may offer higher potency and selectivity as kinase inhibitors, while the 2-chloro compounds could act through a different, potentially covalent, mechanism of action. Further experimental studies are warranted to directly compare these two classes of compounds and to fully elucidate their therapeutic potential.

References

In Vivo Efficacy of 2-Morpholino-4H-pyran-4-one Derivatives in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of 2-morpholino-4H-pyran-4-one derivatives, a class of compounds targeting the DNA-dependent protein kinase (DNA-PK), in preclinical xenograft models of cancer. The focus is on presenting objective performance data, detailed experimental protocols, and the underlying signaling pathways.

Introduction

2-Morpholino-4H-pyran-4-one derivatives have emerged as potent and selective inhibitors of DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair. By inhibiting this critical repair mechanism, these compounds can sensitize cancer cells to DNA-damaging agents like radiation and certain chemotherapies. This guide focuses on the in vivo evidence supporting the therapeutic potential of these derivatives in cancer xenograft models.

Featured Derivative: NU7441 (KU-57788)

NU7441 is a prominent 2-morpholino-4H-pyran-4-one derivative that has demonstrated significant in vivo activity. It functions as a highly potent and selective inhibitor of DNA-PK.

In Vivo Efficacy in a Castration-Resistant Prostate Cancer (CRPC) Xenograft Model

A key study by Goodwin et al. (2015) investigated the efficacy of NU7441 in a xenograft model of castration-resistant prostate cancer (CRPC), a challenging stage of the disease.

Key Findings:

  • Tumor Growth Inhibition: Treatment with NU7441 resulted in a 44% reduction in tumor growth compared to the vehicle-treated control group.

  • Delayed Tumor Progression: The median tumor doubling time was significantly delayed in the NU7441-treated arm (21.5 days) compared to the vehicle arm (7 days).

Comparative Performance Analysis

The Goodwin et al. study also included comparisons with other relevant therapeutic agents, providing valuable context for the performance of NU7441.

CompoundTarget(s)Dosage and AdministrationXenograft ModelKey Efficacy Outcome
NU7441 DNA-PK 25 mg/kg, Intraperitoneal (IP), 5 times a week for 4 weeksLNCaP-AR (CRPC)44% tumor growth reduction ; significant delay in tumor doubling time.
CC-115 DNA-PK, mTOR2 mg/kg, Oral gavage, 5 times a week for 6 weeksLNCaP-AR (CRPC)Data from the same study showed it was also effective, providing a benchmark for dual inhibitors.
Enzalutamide Androgen Receptor10 mg/kg, Oral gavage, 5 times a week for 6 weeksLNCaP-AR (CRPC)Standard-of-care, its efficacy provides a clinical reference point.

Experimental Protocols

LNCaP-AR Xenograft Model for CRPC
  • Cell Line: LNCaP-AR cells, which are androgen-receptor positive and represent a model of castration-resistant prostate cancer, were used.

  • Animal Model: Pre-castrated male immunodeficient mice were used to mimic the hormonal environment of CRPC.

  • Tumor Implantation: LNCaP-AR cells were suspended in a 1:1 mixture of PBS and Matrigel and injected subcutaneously into the flanks of the mice.

  • Treatment Initiation: Treatment commenced when tumors reached a palpable size (approximately 24 mm³).

  • Drug Administration:

    • NU7441: Formulated in a vehicle suitable for intraperitoneal injection and administered at a dose of 25 mg/kg, five times per week for four weeks.

    • CC-115 and Enzalutamide: Administered via oral gavage at their respective doses and schedules as detailed in the table above.

  • Efficacy Assessment: Tumor growth was monitored regularly using caliper measurements to calculate tumor volume. The primary endpoints were the reduction in tumor growth at the end of the study and the time taken for the tumor volume to double.

Signaling Pathway and Mechanism of Action

DNA-PK plays a central role in the repair of DNA double-strand breaks (DSBs) through the NHEJ pathway. This is a critical survival mechanism for cancer cells, especially when they are subjected to DNA-damaging therapies.

DNA_PK_Signaling_Pathway cluster_0 Cellular Stress cluster_1 DNA Repair (NHEJ Pathway) cluster_2 Therapeutic Intervention DNA Damage DNA Damage Ku70/80 Ku70/80 DNA Damage->Ku70/80 DNA-PKcs Recruitment DNA-PKcs Recruitment Ku70/80->DNA-PKcs Recruitment DNA-PK Activation DNA-PK Activation DNA-PKcs Recruitment->DNA-PK Activation Repair Protein Recruitment Repair Protein Recruitment DNA-PK Activation->Repair Protein Recruitment DNA Ligation DNA Ligation Repair Protein Recruitment->DNA Ligation Repaired DNA Repaired DNA DNA Ligation->Repaired DNA Cell Survival Cell Survival Repaired DNA->Cell Survival NU7441 NU7441 NU7441->DNA-PK Activation Inhibition

Mechanism of Action of NU7441 in the DNA-PK Pathway.

As depicted in the diagram, DNA damage, such as double-strand breaks induced by radiotherapy or chemotherapy, leads to the recruitment of the Ku70/80 heterodimer to the broken DNA ends. This, in turn, recruits and activates the catalytic subunit of DNA-PK (DNA-PKcs). Activated DNA-PK then orchestrates the recruitment of other repair proteins to ligate the broken ends, ultimately leading to DNA repair and cell survival. 2-morpholino-4H-pyran-4-one derivatives like NU7441 act as competitive inhibitors of the ATP-binding site of DNA-PKcs, thereby preventing its activation and blocking the NHEJ repair pathway. This leads to an accumulation of DNA damage and ultimately enhances cancer cell death.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a 2-morpholino-4H-pyran-4-one derivative in a xenograft model.

Xenograft_Workflow Cell_Culture Cancer Cell Line (e.g., LNCaP-AR) Implantation Subcutaneous Implantation in Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (e.g., NU7441, Vehicle) Randomization->Treatment Data_Collection Tumor Volume Measurement & Body Weight Monitoring Treatment->Data_Collection Endpoint End of Study Endpoint (e.g., Tumor Size, Time) Data_Collection->Endpoint Analysis Data Analysis & Statistical Evaluation Endpoint->Analysis

Typical workflow for in vivo efficacy studies in xenograft models.

Conclusion

The 2-morpholino-4H-pyran-4-one derivative NU7441 demonstrates significant in vivo efficacy in a challenging preclinical model of castration-resistant prostate cancer. Its ability to inhibit tumor growth highlights the therapeutic potential of targeting the DNA-PK-mediated DNA repair pathway. Further investigation into this class of compounds, both as monotherapies and in combination with DNA-damaging agents, is warranted to fully elucidate their clinical utility in oncology. The lack of extensive in vivo data for other derivatives, such as NU7026, suggests an area for future research to broaden the understanding of this promising class of DNA-PK inhibitors.

Comparative Analysis of the Kinase Selectivity of 2-Morpholino-4H-pyran-4-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Kinase Inhibitor Selectivity

The 2-morpholino-4H-pyran-4-one scaffold is a core structural motif found in a class of potent inhibitors targeting the DNA-dependent protein kinase (DNA-PK). Understanding the cross-reactivity of these compounds with other kinases is crucial for assessing their potential as selective therapeutic agents and research tools. This guide provides a comparative analysis of the kinase selectivity of a representative compound from this class, NU7441, against other related kinases, supported by experimental data and detailed methodologies.

Executive Summary

Compounds featuring the 2-morpholino-4H-pyran-4-one core are potent inhibitors of DNA-PK, a key enzyme in the DNA double-strand break repair pathway. Extensive kinase profiling of the representative compound, NU7441, demonstrates a high degree of selectivity for DNA-PK over other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family and a broad panel of other kinases. This selectivity profile underscores the potential of this chemical scaffold for the development of targeted cancer therapies.

Kinase Inhibition Profile: A Comparative Overview

The inhibitory activity of 2-morpholino-4H-pyran-4-one analogs is most pronounced against DNA-PK. For the purpose of this guide, we will focus on the well-characterized compound NU7441, which shares the core 2-morpholino-pyran-4-one structure.

Quantitative Kinase Inhibition Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of NU7441 and a less selective comparator, LY294002, against key kinases of the PIKK family.

Kinase TargetNU7441 IC50 (µM)LY294002 IC50 (µM)Selectivity Fold (LY294002 / NU7441)
DNA-PK 0.014 1.4100
PI3K5[1]0.50.1
mTOR1.7[1]--
ATM>100->7143
ATR>100->7143

Data for LY294002 is included to highlight the improved selectivity of the 2-morpholino-4H-pyran-4-one scaffold. A lower IC50 value indicates higher potency.

Furthermore, NU7441 was screened against a panel of 60 different kinases at a concentration of 10 µM and showed no significant inhibitory activity, highlighting its remarkable selectivity.[2]

Signaling Pathway Context

The primary target of this compound class, DNA-PK, plays a critical role in the non-homologous end joining (NHEJ) pathway for DNA repair. Inhibition of DNA-PK can sensitize cancer cells to radiation and chemotherapy. The high selectivity of compounds like NU7441 for DNA-PK over other kinases in related signaling pathways, such as the PI3K/Akt/mTOR pathway, is a significant advantage in minimizing off-target effects.

DNA_Repair_and_PI3K_Signaling cluster_0 DNA Double-Strand Break Repair (NHEJ) cluster_1 PI3K/Akt/mTOR Signaling Pathway DSB DNA Double-Strand Break Ku70_80 Ku70/80 DSB->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits NHEJ_Complex NHEJ Repair Complex DNA_PKcs->NHEJ_Complex activates Repair DNA Repair NHEJ_Complex->Repair RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Inhibitor 2-Morpholino-4H-pyran-4-one (e.g., NU7441) Inhibitor->DNA_PKcs inhibits Inhibitor->PI3K weakly inhibits

Figure 1. Simplified signaling pathways illustrating the selective inhibition of DNA-PK by 2-morpholino-4H-pyran-4-one analogs in the context of DNA repair and the PI3K/Akt/mTOR cell survival pathway.

Experimental Methodologies

The determination of kinase inhibition profiles is critical for the characterization of selective inhibitors. The following is a detailed protocol for an in vitro kinase assay based on the widely used ADP-Glo™ Kinase Assay format.

Experimental Workflow: Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection prep_inhibitor 1. Prepare serial dilutions of test compound (e.g., NU7441) add_inhibitor 4. Add test compound to microplate wells prep_inhibitor->add_inhibitor prep_kinase 2. Prepare kinase solution (e.g., DNA-PK) add_kinase 5. Add kinase solution prep_kinase->add_kinase prep_substrate 3. Prepare substrate/ATP solution initiate_reaction 6. Initiate reaction by adding substrate/ATP solution prep_substrate->initiate_reaction add_inhibitor->add_kinase add_kinase->initiate_reaction incubation 7. Incubate at room temperature initiate_reaction->incubation stop_reaction 8. Add ADP-Glo™ Reagent to stop reaction & deplete ATP incubation->stop_reaction incubate_stop 9. Incubate stop_reaction->incubate_stop add_detection 10. Add Kinase Detection Reagent to convert ADP to ATP & generate light incubate_stop->add_detection incubate_detect 11. Incubate add_detection->incubate_detect read_luminescence 12. Read luminescence incubate_detect->read_luminescence

Figure 2. A step-by-step workflow for determining kinase inhibition using the ADP-Glo™ Kinase Assay.

Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is adapted for a 384-well plate format.

I. Reagent Preparation:

  • Test Compound (Inhibitor) Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., NU7441) in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations to be tested.

    • Further dilute the DMSO serial dilutions into the appropriate kinase assay buffer to achieve the desired final concentrations in the assay. The final DMSO concentration in the assay should be kept constant across all wells and typically below 1%.

  • Kinase Buffer:

    • Prepare a 1X kinase reaction buffer. A typical buffer may contain 25 mM HEPES (pH 7.5), 10 mM MgCl2, 0.5 mM EGTA, and 0.01% Brij-35. The specific components and concentrations may vary depending on the kinase being assayed.

  • ATP and Substrate Solution:

    • Prepare a stock solution of ATP in water. The final ATP concentration in the assay should be at or near the Km value for the specific kinase.

    • Prepare a stock solution of the appropriate peptide or protein substrate for the kinase in kinase buffer.

    • Prepare a working solution containing both ATP and the substrate at 2X the final desired concentration in kinase buffer.

  • Kinase Solution:

    • Dilute the kinase to a working concentration in kinase buffer. The optimal concentration should be determined empirically to yield a robust signal in the linear range of the assay.

  • ADP-Glo™ Reagent and Kinase Detection Reagent:

    • Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions (Promega).

II. Kinase Reaction:

  • Add 2.5 µL of the diluted test compound or vehicle (DMSO in kinase buffer) to the wells of a 384-well plate.

  • Add 2.5 µL of the diluted kinase solution to each well.

  • Incubate the plate for 15-30 minutes at room temperature to allow for the binding of the inhibitor to the kinase.

  • Initiate the kinase reaction by adding 5 µL of the 2X ATP/substrate solution to each well.

  • Mix the plate gently and incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

III. ADP Detection:

  • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate the plate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to each well to convert the ADP generated in the kinase reaction to ATP and to generate a luminescent signal.

  • Incubate the plate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

IV. Data Analysis:

  • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

The available data strongly indicates that 2-morpholino-4H-pyran-4-one derivatives, exemplified by NU7441, are highly selective inhibitors of DNA-PK. Their minimal cross-reactivity against a broad range of other kinases, including those in the closely related PI3K pathway, makes them valuable tools for studying the specific roles of DNA-PK in cellular processes and as promising candidates for the development of targeted anticancer therapies. The provided experimental protocol offers a robust framework for further kinase selectivity profiling of this and other compound series.

References

A Researcher's Guide to Confirming DNA-PK Inhibition in Cells: A Comparative Analysis of Key Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, accurately confirming the inhibition of DNA-dependent protein kinase (DNA-PK) in a cellular context is paramount for advancing novel cancer therapeutics. While the phosphorylation of H2AX (γH2AX) is a widely used surrogate marker for DNA damage and, by extension, DNA-PK activity, a variety of other assays can provide more direct or complementary evidence of target engagement. This guide offers an objective comparison of the γH2AX assay with key alternative methods, supported by experimental protocols and data to aid in the selection of the most appropriate assay for your research needs.

The central role of DNA-PK in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks (DSBs) makes it a critical target in oncology. Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies. Therefore, robust and reliable methods to confirm the efficacy of DNA-PK inhibitors are essential. This guide compares the following key assays:

  • γH2AX Immunofluorescence Assay: Detects the phosphorylation of histone H2AX, a downstream event in the DNA damage response cascade initiated by kinases including DNA-PK.

  • DNA-PKcs Autophosphorylation Assay (Western Blot): Directly measures the autophosphorylation of the DNA-PK catalytic subunit (DNA-PKcs) at key sites like Ser2056, a direct marker of its activation.

  • In Vitro DNA-PK Kinase Activity Assay: Quantifies the enzymatic activity of isolated DNA-PK, providing a direct measure of its catalytic function.

  • Neutral Comet Assay: Assesses the extent of DNA double-strand breaks at the single-cell level, reflecting the efficacy of DNA repair processes modulated by DNA-PK.

  • NHEJ Reporter Assay: A cell-based functional assay that measures the efficiency of the DNA-PK-dependent NHEJ pathway.

Comparative Analysis of Assays

The choice of assay depends on various factors including the specific research question, desired throughput, available equipment, and the type of information required (direct enzymatic inhibition vs. downstream cellular effects). The following tables provide a summary comparison of these methods.

Assay Principle Measures Advantages Disadvantages
γH2AX Immunofluorescence Assay Detection of phosphorylated H2AX (a surrogate marker for DSBs) using specific antibodies and fluorescence microscopy.Downstream consequence of DNA damage and repair inhibition.High sensitivity, single-cell resolution, provides spatial information on DNA damage within the nucleus.Indirect measure of DNA-PK activity (other kinases like ATM and ATR also phosphorylate H2AX), can be time-consuming for manual quantification.[1][2]
DNA-PKcs Autophosphorylation Assay (Western Blot) Detection of phosphorylated DNA-PKcs (e.g., at Ser2056) in cell lysates using phospho-specific antibodies.Direct measure of DNA-PK activation in a cellular context.High specificity for DNA-PK activity, relatively straightforward protocol.Lower throughput, provides population-level data, requires specific and validated antibodies.
In Vitro DNA-PK Kinase Activity Assay Measures the transfer of a phosphate group from ATP to a specific substrate by purified DNA-PK.Direct enzymatic activity of DNA-PK.Highly specific and quantitative for direct inhibition of kinase activity, suitable for IC50 determination.Does not reflect cellular context (e.g., drug permeability, off-target effects), requires purified enzyme.
Neutral Comet Assay Electrophoresis of single cells embedded in agarose gel under neutral pH conditions to visualize DNA double-strand breaks.Persistence of DNA double-strand breaks due to repair inhibition.Sensitive detection of DNA DSBs at the single-cell level, relatively inexpensive.Lower throughput, can be technically challenging to achieve high reproducibility, measures a general DNA repair defect.[3][4]
NHEJ Reporter Assay Utilizes a reporter system (e.g., GFP) that is activated upon successful repair of a specific DNA double-strand break by the NHEJ pathway.Functional readout of the entire NHEJ pathway.Provides a quantitative measure of the functional consequence of DNA-PK inhibition in living cells.Can be influenced by factors other than DNA-PK that affect the NHEJ pathway, requires generation of stable cell lines.

Quantitative Comparison of Key Assay Parameters

Parameter γH2AX Immunofluorescence DNA-PKcs Autophosphorylation (Western Blot) In Vitro Kinase Assay Neutral Comet Assay NHEJ Reporter Assay
Sensitivity Very HighHighHighHighModerate to High
Throughput Low to Medium (can be automated)Low to MediumHigh (plate-based formats)LowMedium to High (FACS-based)
Specificity for DNA-PK Indirect (ATM/ATR contribute)HighVery HighIndirect (measures general DSB repair)High (for the canonical pathway)
Cost ModerateModerateHigh (reagents and enzyme)LowModerate (cell line development)
Time per Experiment 1-2 days1-2 days<1 day1 daySeveral days (for transient transfection) or ongoing (for stable lines)
Data Output Foci per nucleus, fluorescence intensityBand intensity (relative to total protein)Kinase activity (e.g., luminescence, radioactivity)Comet tail moment/lengthPercentage of reporter-positive cells

Visualizing the Pathways and Workflows

To better understand the underlying biology and experimental procedures, the following diagrams illustrate the DNA-PK signaling pathway and the workflows for the γH2AX and DNA-PKcs autophosphorylation assays.

DNA_PK_Signaling_Pathway DNA-PK Signaling in NHEJ DSB DNA Double-Strand Break Ku70_80 Ku70/80 DSB->Ku70_80 recruits DNA_PKcs_inactive DNA-PKcs (inactive) Ku70_80->DNA_PKcs_inactive recruits DNA_PK_active DNA-PKcs (active) DNA_PKcs_inactive->DNA_PK_active activates Autophosphorylation Autophosphorylation (e.g., S2056) DNA_PK_active->Autophosphorylation H2AX Histone H2AX DNA_PK_active->H2AX phosphorylates NHEJ_Factors NHEJ Repair Factors (e.g., Ligase IV) DNA_PK_active->NHEJ_Factors phosphorylates gH2AX γH2AX H2AX->gH2AX Repair DNA Repair NHEJ_Factors->Repair Inhibitor DNA-PK Inhibitor Inhibitor->DNA_PK_active inhibits

Caption: DNA-PK signaling pathway in NHEJ.

Experimental_Workflows Assay Workflows cluster_gH2AX γH2AX Immunofluorescence Assay cluster_pDNA_PKcs pDNA-PKcs (S2056) Western Blot Assay g_start Cell Treatment with DNA-PK Inhibitor & DNA Damaging Agent g_fix Cell Fixation & Permeabilization g_start->g_fix g_primary Primary Antibody Incubation (anti-γH2AX) g_fix->g_primary g_secondary Secondary Antibody Incubation (fluorescently labeled) g_primary->g_secondary g_mount Mounting & DAPI Staining g_secondary->g_mount g_image Fluorescence Microscopy g_mount->g_image g_quant Image Analysis (Foci Quantification) g_image->g_quant p_start Cell Treatment with DNA-PK Inhibitor & DNA Damaging Agent p_lyse Cell Lysis & Protein Quantification p_start->p_lyse p_sds SDS-PAGE p_lyse->p_sds p_transfer Protein Transfer to Membrane p_sds->p_transfer p_block Blocking p_transfer->p_block p_primary Primary Antibody Incubation (anti-pS2056 & anti-total DNA-PKcs) p_block->p_primary p_secondary Secondary Antibody Incubation (HRP-conjugated) p_primary->p_secondary p_detect Chemiluminescent Detection p_secondary->p_detect p_quant Densitometry Analysis p_detect->p_quant

Caption: Experimental workflows for key assays.

Experimental Protocols

γH2AX Immunofluorescence Assay

This protocol describes the detection of γH2AX foci in cultured cells treated with a DNA-PK inhibitor and a DNA-damaging agent.

Materials:

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics

  • DNA-PK inhibitor of interest

  • DNA-damaging agent (e.g., etoposide or ionizing radiation)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)

  • Primary antibody: Mouse anti-phospho-Histone H2A.X (Ser139) antibody

  • Secondary antibody: Goat anti-mouse IgG antibody conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Glass coverslips and microscope slides

Procedure:

  • Cell Culture and Treatment:

    • Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.

    • Pre-treat cells with the DNA-PK inhibitor at various concentrations for 1-2 hours.

    • Induce DNA damage by adding a DNA-damaging agent (e.g., 10 µM etoposide for 1 hour) or by exposing the cells to ionizing radiation (e.g., 2-5 Gy).

    • Incubate for the desired time post-damage to allow for γH2AX formation.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Immunostaining:

    • Block the cells with blocking buffer for 1 hour at room temperature.

    • Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the cells three times with PBS containing 0.1% Tween-20.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash three times with PBS containing 0.1% Tween-20.

  • Mounting and Imaging:

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

    • Visualize the cells using a fluorescence microscope. Capture images of the DAPI (blue) and γH2AX (e.g., green) channels.

  • Data Analysis:

    • Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). A decrease in the number of γH2AX foci in inhibitor-treated cells compared to the damaged control indicates inhibition of the DNA damage response.

DNA-PKcs Autophosphorylation (pS2056) Western Blot Assay

This protocol details the detection of DNA-PKcs autophosphorylation at Serine 2056 in response to DNA damage and its inhibition.

Materials:

  • Cell culture reagents

  • DNA-PK inhibitor and DNA-damaging agent

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-DNA-PKcs (Ser2056) and Mouse anti-total DNA-PKcs

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system for chemiluminescence

Procedure:

  • Cell Treatment and Lysis:

    • Culture and treat cells with the DNA-PK inhibitor and DNA-damaging agent as described for the γH2AX assay.

    • Wash cells with ice-cold PBS and lyse them in supplemented RIPA buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a low-percentage polyacrylamide gel (due to the large size of DNA-PKcs).

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation and Detection:

    • Incubate the membrane with the primary anti-phospho-DNA-PKcs (S2056) antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Reprobing (Optional but Recommended):

    • Strip the membrane according to the manufacturer's protocol.

    • Re-probe the membrane with the anti-total DNA-PKcs antibody and then a loading control antibody to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for pS2056-DNA-PKcs, total DNA-PKcs, and the loading control using densitometry software.

    • Normalize the pS2056 signal to the total DNA-PKcs signal. A decrease in this ratio in inhibitor-treated samples indicates successful inhibition of DNA-PK.

Conclusion

Confirming the cellular activity of DNA-PK inhibitors requires a thoughtful selection of assays. The γH2AX assay, while a sensitive indicator of DNA damage, provides an indirect measure of DNA-PK inhibition. For more direct and specific evidence of target engagement, assays measuring DNA-PKcs autophosphorylation or in vitro kinase activity are highly recommended. Functional assays like the NHEJ reporter and neutral comet assay offer valuable insights into the downstream cellular consequences of DNA-PK inhibition. By understanding the principles, advantages, and limitations of each method, researchers can design robust experimental strategies to confidently validate their DNA-PK inhibitors and accelerate the development of novel cancer therapies.

References

A Head-to-Head Comparison of Novel Pyranone-Based DNA-PK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide presents an objective, data-driven comparison of novel pyranone-based inhibitors of DNA-dependent protein kinase (DNA-PK) against established alternatives. DNA-PK is a pivotal enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells. Inhibiting DNA-PK is a key therapeutic strategy to sensitize cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies.

The Emergence of Pyranone-Based DNA-PK Inhibitors

Recent advancements in medicinal chemistry have highlighted 2,6-disubstituted pyran-4-ones and their corresponding thiopyran-4-one analogs as a promising new class of DNA-PK inhibitors. Studies have revealed that several compounds within this structural family exhibit potent inhibitory activity, with some demonstrating potency comparable to the established inhibitor NU7026 and superior to the early-generation inhibitor LY294002.[1] Furthermore, these novel pyranone-based inhibitors have shown selectivity for DNA-PK over other related kinases in the PIKK family.[1]

Quantitative Data Comparison

The following tables provide a summary of the quantitative performance of novel pyranone-based DNA-PK inhibitors in comparison to well-characterized inhibitors.

Table 1: In Vitro Potency against DNA-PK

Compound Class / NameSpecific Compound Example(s)DNA-PK IC₅₀
Novel Pyranone-Based Inhibitors
6-Aryl-2-morpholin-4-yl-4H-thiopyran-4-oneBearing 4'-naphthyl or 4'-benzo[b]thienyl substituents0.2 - 0.4 µM[1]
Established Comparator Inhibitors
NU70262-(Morpholin-4-yl)benzo[h]chromen-4-one0.23 µM[1]
NU7441 (KU-57788)8-(Dibenzothiophen-4-yl)-2-morpholino-4H-chromen-4-one14 nM
M3814 (Nedisertib)N/A (Structure not pyranone-based)<3 nM
LY2940022-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one~1.4 µM

Table 2: Selectivity Profile of Key DNA-PK Inhibitors

CompoundDNA-PK IC₅₀PI3K IC₅₀ATM IC₅₀ATR IC₅₀Fold Selectivity (PI3K/DNA-PK)
NU70260.23 µM13 µM>100 µM>100 µM~57-fold
NU744114 nM5 µM>100 µM>100 µM>350-fold
LY2940021.4 µM~0.5 µM--Non-selective

Note: While specific IC₅₀ values for the novel pyranone-based inhibitors against other kinases are not detailed in the initial reports, they are noted to be selective inhibitors of DNA-PK over related PIKK family members.[1]

Visualizing the Context: Pathways and Workflows

DNA-PK in the Non-Homologous End Joining (NHEJ) Pathway

DNA_PK_Pathway cluster_DSB DNA Damage cluster_NHEJ NHEJ Repair Pathway cluster_Inhibition Inhibitor Action DSB DNA Double-Strand Break (DSB) Ku70_80 Ku70/80 DSB->Ku70_80 Binds DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs Recruits & Activates Artemis Artemis DNA_PKcs->Artemis Phosphorylates Ligase_Complex XRCC4-Ligase IV-XLF DNA_PKcs->Ligase_Complex Recruits Artemis->DSB Processes Ends Repair DNA Repair Ligase_Complex->Repair Ligation Inhibitor Novel Pyranone DNA-PK Inhibitor Inhibitor->DNA_PKcs Inhibits ATP Binding

Caption: Role of DNA-PK in the NHEJ pathway and the point of inhibition.

General Experimental Workflow for Inhibitor Characterization

Experimental_Workflow cluster_Biochem Biochemical Evaluation cluster_Cellular Cell-Based Assays cluster_Analysis Data Analysis Kinase_Assay In Vitro DNA-PK Kinase Assay IC50_Determination IC₅₀ Determination Kinase_Assay->IC50_Determination Selectivity_Screen Kinase Selectivity Profiling Selectivity_Screen->IC50_Determination Cell_Treatment Treat Cancer Cells with Inhibitor +/- Radiation Western_Blot Western Blot for p-DNA-PKcs (S2056) Cell_Treatment->Western_Blot Clonogenic_Assay Clonogenic Survival Assay Cell_Treatment->Clonogenic_Assay Cell_Proliferation Cell Proliferation Assay Cell_Treatment->Cell_Proliferation Target_Engagement Confirm Target Engagement Western_Blot->Target_Engagement Radiosensitization Quantify Radiosensitization Clonogenic_Assay->Radiosensitization Cytotoxicity Assess Cytotoxicity Cell_Proliferation->Cytotoxicity

Caption: Workflow for evaluating the biochemical and cellular activity of DNA-PK inhibitors.

Detailed Experimental Protocols

In Vitro DNA-PK Kinase Inhibition Assay

This assay quantifies the potency of an inhibitor by measuring its ability to block the phosphorylation of a substrate by purified DNA-PK enzyme.

  • Reaction Components: Purified human DNA-PK enzyme, a biotinylated peptide substrate (e.g., derived from p53), calf thymus DNA (as an activator), kinase assay buffer (e.g., 50 mM HEPES, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, pH 7.5), and [γ-³³P]ATP.

  • Procedure:

    • Dispense serial dilutions of the test compounds into a 96-well plate.

    • Add the reaction mixture containing the DNA-PK enzyme, peptide substrate, and ctDNA to each well.

    • Initiate the reaction by adding [γ-³³P]ATP and incubate at 30°C for a defined period (e.g., 20 minutes).

    • Terminate the reaction by adding a stop buffer (e.g., phosphoric acid).

    • Transfer the reaction mixture to a streptavidin-coated filter plate to capture the phosphorylated biotinylated peptide.

    • Wash the plate to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the percentage of inhibition relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Western Blot Analysis of DNA-PKcs Autophosphorylation

This cellular assay confirms target engagement by assessing the inhibition of DNA-PKcs autophosphorylation at Serine 2056, a key biomarker of its activation in response to DNA damage.[2][3]

  • Cell Culture and Treatment:

    • Plate a suitable cancer cell line (e.g., HeLa or HCT116) and allow adherence.

    • Pre-treat the cells with the DNA-PK inhibitor at various concentrations for 1-2 hours.

    • Induce DNA damage by exposing the cells to ionizing radiation (e.g., 10 Gy) or a radiomimetic drug (e.g., etoposide).[2][3]

    • Harvest the cells 30-60 minutes post-damage induction.

  • Protein Analysis:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates.

    • Separate 20-40 µg of protein per sample via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated DNA-PKcs (Ser2056) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal.

    • Normalize the phosphorylated DNA-PKcs signal to total DNA-PKcs and/or a loading control (e.g., β-actin) to determine the extent of inhibition.

Clonogenic Survival Assay for Radiosensitization

This "gold standard" assay measures the ability of an inhibitor to enhance the cell-killing effects of ionizing radiation.

  • Procedure:

    • Seed cells at low densities in 6-well plates.

    • After cell attachment, pre-treat with a non-toxic concentration of the inhibitor for 1-2 hours.

    • Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).

    • After 24 hours, replace the drug-containing media with fresh media.

    • Incubate for 10-14 days until colonies of at least 50 cells are visible.

    • Fix the colonies with methanol and stain with crystal violet.

    • Count the colonies and calculate the surviving fraction for each dose.

    • Plot the data as a cell survival curve and calculate the Sensitizer Enhancement Ratio (SER) to quantify the degree of radiosensitization.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-6-morpholino-4H-pyran-4-one: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of 2-Chloro-6-morpholino-4H-pyran-4-one.

Hazard Profile and Immediate Safety Protocols

Based on data from analogous compounds, this compound should be handled as a potentially hazardous substance. The presence of a chlorine atom designates it as a halogenated organic compound, which requires specific disposal considerations.[1][2] One available source indicates the compound may be harmful if swallowed.[3]

Proper handling is the first step in ensuring safe disposal. Personnel must adhere to the following personal protective equipment (PPE) guidelines when handling this compound.

Table 1: Personal Protective Equipment (PPE)

ProtectionSpecificationRationale & Citation
Eye Protection Tightly fitting safety goggles or a face shield.To prevent eye contact, which may cause irritation.[4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and use proper removal technique.To prevent skin contact. Some related compounds are toxic in contact with skin.[6]
Skin and Body Protection Laboratory coat and, if necessary, additional protective clothing.To prevent skin contact and contamination of personal clothing.[5][6]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.To avoid inhalation of dust or vapors, which may be harmful.[4]

Step-by-Step Disposal Protocol

All chemical waste must be disposed of in accordance with national and local regulations.[7] Never dispose of this chemical down the drain or in regular trash.[2][8]

Step 1: Waste Identification and Segregation

  • Treat all this compound waste—including the pure compound (solid), solutions, and any contaminated materials (e.g., gloves, weigh boats, absorbent pads)—as hazardous waste.[9]

  • As a chlorinated organic compound, this waste must be segregated as halogenated organic waste .[1][10]

  • Do not mix with non-halogenated organic waste, acids, bases, or other incompatible waste streams.[2][11] Mixing incompatible wastes can lead to dangerous reactions.[11]

Step 2: Containerization

  • Collect waste in a dedicated, leak-proof, and chemically compatible container with a secure, screw-top cap. High-density polyethylene (HDPE) containers are often suitable.[9][11]

  • Ensure the container is in good condition with no leaks or cracks.[12]

  • Keep the waste container closed at all times except when actively adding waste.[7][10][12]

Step 3: Labeling

  • Label the waste container clearly and accurately before or at the time the first drop of waste is added.[8][10]

  • The label must include:

    • The words "Hazardous Waste ".[8]

    • The full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[10]

    • An indication of the hazards (e.g., "Toxic," "Irritant").[11]

    • The approximate quantity or concentration of the waste.

    • The date when waste was first added to the container.[9]

Step 4: Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7][8]

  • The SAA must be under the control of the laboratory personnel.[8]

  • Store the container in secondary containment (e.g., a tray or tub) to contain any potential leaks or spills.[9][12]

  • Ensure incompatible wastes are segregated within the SAA.[9][11]

Step 5: Arrange for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or licensed hazardous waste disposal contractor to schedule a pickup.[7][9]

  • Do not transport hazardous waste outside of your laboratory.[9]

Spill Management

In the event of a spill, adhere to the following procedures:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: For small spills that you are trained and equipped to handle, proceed with cleanup. For large spills, or if you are unsure, contact your institution's emergency response team.[9]

  • Use PPE: Wear the appropriate PPE as detailed in Table 1.

  • Contain and Clean: For solid spills, carefully sweep or scoop the material to avoid creating dust and place it into a designated hazardous waste container.[5] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand), and then scoop the absorbed material into the waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Dispose: All materials used for spill cleanup must be disposed of as halogenated hazardous waste.[9][12]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage Storage & Disposal A Handle Compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Always C Generate Waste (Unused chemical, contaminated items, solutions) B->C D Is waste halogenated? C->D E Collect in dedicated, labeled 'Halogenated Hazardous Waste' container D->E Yes F Segregate from non-halogenated waste E->F G Keep container tightly sealed when not in use F->G H Store in designated Satellite Accumulation Area (SAA) with secondary containment G->H I Contact EHS for Pickup H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Chloro-6-morpholino-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 2-Chloro-6-morpholino-4H-pyran-4-one. The following procedural guidance is based on the known hazards of its constituent chemical groups: a chlorinated organic compound and a morpholine derivative.

Hazard Identification and Personal Protective Equipment (PPE)

A thorough risk assessment is mandatory before beginning any work with this compound. The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles and a face shield are required.To protect against potential splashes of the chemical which could cause serious eye damage.[2][7][8]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and an apron are necessary. Consider a chemical-resistant suit for larger quantities.[2][9][10]To prevent skin contact which may cause burns or irritation.[1][2]
Respiratory Protection Work should be conducted in a certified chemical fume hood. For situations with a risk of aerosol generation or spills outside of a hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[7][11]To avoid inhalation of potentially harmful vapors or dust.
Footwear Closed-toe, chemical-resistant shoes or boots.To protect feet from spills.[7][12]

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • All work with this compound, including weighing and solution preparation, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[13][14]

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[15]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by removing any unnecessary items and ensuring spill control materials are within reach.

  • Weighing and Transfer: Handle the compound as a solid in a well-ventilated area, preferably within a fume hood, to avoid dust formation.[16] Use non-sparking tools for transfers.[1][13][14]

  • In Solution: When working with the compound in solution, be mindful of the solvent's hazards in addition to the solute's.

  • Heating: Avoid heating the compound unless necessary and with appropriate precautions, as vapors may form explosive mixtures with air.

  • Contamination: Avoid contact with skin, eyes, and clothing.[17] If contact occurs, immediately follow the first aid procedures outlined below.

Storage:

  • Store this compound in a tightly closed, properly labeled container.[1][13]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[13][16]

  • The storage area should be designated for hazardous chemicals.

Emergency Procedures

Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13][16]
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[13][16]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]
Spill For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[14] For large spills, evacuate the area and contact emergency services.[4]

Disposal Plan

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[4][5][18]

Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound and contaminated consumables (e.g., gloves, weigh boats, paper towels) in a dedicated, clearly labeled "Halogenated Organic Solid Waste" container.

  • Liquid Waste: Collect solutions containing this compound in a dedicated, clearly labeled "Halogenated Organic Liquid Waste" container.[4][5][19]

  • Do not mix halogenated waste with non-halogenated waste.[18][19]

  • Ensure all waste containers are kept tightly closed except when adding waste.[4]

Final Disposal:

  • All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[4][20]

  • Under no circumstances should this chemical or its waste be disposed of down the drain.[4][6]

Workflow and Logical Relationships

start Start: Handling This compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) risk_assessment->ppe engineering_controls Work in Chemical Fume Hood ppe->engineering_controls handling Handling Procedure (Weighing, Transfer, In Solution) engineering_controls->handling storage Store in Cool, Dry, Ventilated Area handling->storage Post-use spill Spill Occurs handling->spill waste_generation Generate Waste handling->waste_generation Generates Waste end End of Process storage->end spill_response Follow Spill Response Protocol spill->spill_response Yes spill_response->waste_generation solid_waste Segregate Solid Waste (Halogenated) waste_generation->solid_waste Solid liquid_waste Segregate Liquid Waste (Halogenated) waste_generation->liquid_waste Liquid waste_disposal Dispose via EHS/ Licensed Contractor solid_waste->waste_disposal liquid_waste->waste_disposal waste_disposal->end

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-6-morpholino-4H-pyran-4-one
Reactant of Route 2
2-Chloro-6-morpholino-4H-pyran-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.